Product packaging for 3,5-Dibromo-4-iodopyridine(Cat. No.:CAS No. 1214383-75-1)

3,5-Dibromo-4-iodopyridine

Cat. No.: B1430625
CAS No.: 1214383-75-1
M. Wt: 362.79 g/mol
InChI Key: QEGNZPFIIRTNBJ-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-iodopyridine is a useful research compound. Its molecular formula is C5H2Br2IN and its molecular weight is 362.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Br2IN B1430625 3,5-Dibromo-4-iodopyridine CAS No. 1214383-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2IN/c6-3-1-9-2-4(7)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGNZPFIIRTNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,5-Dibromo-4-iodopyridine synthesis from 4-aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-4-iodopyridine from 4-Aminopyridine

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, halogenated heterocycles are indispensable building blocks. Their unique electronic properties and capacity for selective functionalization make them ideal precursors for complex molecular architectures. Among these, this compound stands out as a highly versatile intermediate. The distinct reactivity of its carbon-halogen bonds—the C-I bond being more susceptible to oxidative addition in cross-coupling reactions than the C-Br bonds—allows for sequential, regioselective modifications.[1][2] This attribute is invaluable for constructing polysubstituted pyridine derivatives, a common scaffold in active pharmaceutical ingredients (APIs) and functional materials.[2]

This guide provides a comprehensive, technically-grounded methodology for the synthesis of this compound, commencing from the readily available starting material, 4-aminopyridine. The narrative is structured to not only provide a step-by-step protocol but also to elucidate the underlying chemical principles and strategic considerations that govern the synthetic route, ensuring a reproducible and scalable process for researchers and drug development professionals.

Synthetic Strategy and Mechanistic Rationale

The transformation of 4-aminopyridine to this compound is most effectively achieved via a two-step sequence. This strategy leverages the powerful directing and activating effects of the amino group in the initial step, followed by its conversion to the target iodo-substituent in the second.

The chosen synthetic pathway is as follows:

  • Electrophilic Dibromination: 4-Aminopyridine is first subjected to electrophilic bromination to install bromine atoms at the 3- and 5-positions, yielding the intermediate 3,5-dibromo-4-aminopyridine.

  • Diazotization and Iodo-dediazoniation: The amino group of the intermediate is then converted into a diazonium salt, which is subsequently displaced by iodide in a Sandmeyer-type reaction to afford the final product.

The logic for this sequence is rooted in the principles of electrophilic aromatic substitution on pyridine rings. The pyridine ring itself is electron-deficient and thus deactivated towards electrophilic attack compared to benzene.[3][4] However, the presence of the strongly electron-donating amino group at the 4-position significantly activates the ring, directing incoming electrophiles to the ortho positions (C3 and C5).[5] Attempting to iodinate first would be less efficient, and subsequent bromination of a 4-iodopyridine intermediate would be more challenging due to the deactivating nature of the iodine atom. Therefore, exploiting the activating nature of the amine for the more difficult bromination steps first is the most logical and field-proven approach.

Synthetic_Workflow Start 4-Aminopyridine Intermediate 3,5-Dibromo-4-aminopyridine Start->Intermediate Step 1: Dibromination (NBS, CCl4) Final This compound Intermediate->Final Step 2: Diazotization & Iodination (NaNO2, H2SO4, KI)

Caption: Overall synthetic workflow from 4-aminopyridine.

Part 1: Synthesis of 3,5-Dibromo-4-aminopyridine

This initial step involves the regioselective bromination of 4-aminopyridine at the positions ortho to the activating amino group. N-Bromosuccinimide (NBS) is an excellent reagent for this transformation, as it provides a source of electrophilic bromine under relatively mild conditions, minimizing side reactions.

Experimental Protocol

The following protocol is adapted from established patent literature.[6][7]

  • Reaction Setup: To a 2000 mL three-necked flask equipped with a mechanical stirrer, add 900 mL of carbon tetrachloride (CCl₄) and 94.11 g (1.0 mol) of 4-aminopyridine.

  • Initiator Addition: Add 0.82 g of azobisisobutyronitrile (AIBN) to the suspension. While AIBN is a radical initiator, in this context with NBS, it helps to ensure a consistent reaction, though the primary mechanism is electrophilic substitution on the activated ring.

  • Bromination: At 20 °C, add 391.56 g (2.2 mol) of N-Bromosuccinimide (NBS) in portions over a period of 1-2 hours to control any exotherm.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to confirm the consumption of the starting material and the intermediate, 3-bromo-4-aminopyridine.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acidic species, followed by a wash with saturated brine.

  • Isolation and Purification: Separate the organic layer and remove the solvent (carbon tetrachloride) by rotary evaporation to yield the crude product. Recrystallize the crude solid from n-hexane to obtain pure, white 3,5-dibromo-4-aminopyridine.

Data Summary: Reagents and Yield
ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
4-Aminopyridine94.1194.111.01.0
N-Bromosuccinimide (NBS)177.98391.562.22.2
Carbon Tetrachloride (Solvent)153.82900 mL--
Azobisisobutyronitrile (AIBN)164.210.820.0050.005
Expected Yield 250.90 ~225 g ~0.90 ~90%

Part 2: Synthesis of this compound

This second and final stage is a classic Sandmeyer-type reaction.[8] It begins with the diazotization of the primary aromatic amine of 3,5-dibromo-4-aminopyridine. The resulting diazonium salt is a versatile intermediate that is highly susceptible to nucleophilic substitution.[9] In this protocol, the diazonium group is displaced by an iodide ion to furnish the target compound.

Reaction Mechanism: Diazotization and Iodination

The reaction proceeds in two key phases within the same pot:

  • Diazotization: Nitrous acid (HNO₂) is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically sulfuric acid. The primary amine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates under acidic conditions to yield the aryldiazonium ion (-N₂⁺). This process is conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[9][10]

  • Iodo-dediazoniation: An aqueous solution of potassium iodide (KI) is added. The iodide ion (I⁻) acts as a nucleophile, attacking the diazonium salt. This leads to the displacement of the diazonium group as dinitrogen gas (N₂), a thermodynamically highly favorable process, resulting in the formation of the C-I bond.[11] Unlike many Sandmeyer reactions, the introduction of iodine does not typically require a copper(I) catalyst.[12]

Mechanism cluster_0 Diazotization cluster_1 Iodination (Sandmeyer-type) Amine 3,5-Dibromo-4-aminopyridine Diazonium 3,5-Dibromo-4-diazoniopyridine Amine->Diazonium NaNO2, H2SO4 0-5 °C Product This compound + N2 Diazonium->Product Nucleophilic Attack Iodide KI (aq)

Caption: Key stages of the Sandmeyer-type reaction.

Experimental Protocol

The following protocol is a robust method adapted from the scientific literature.[7]

  • Dissolution: In a 1000 mL three-necked flask, add a 40% aqueous solution of sulfuric acid. At 15 °C, add 126.0 g (0.50 mol) of 3,5-dibromo-4-aminopyridine from Part 1. Heat the mixture to 45 °C and stir until the solid is completely dissolved.

  • Cooling: Cool the reaction flask to room temperature, and then further cool to 0–3 °C using an ice-salt bath.

  • Diazotization: Prepare a solution of 38.5 g (0.56 mol) of sodium nitrite in 150 g of water. Add this sodium nitrite solution dropwise to the cooled reaction mixture, ensuring the temperature is maintained between 0–3 °C throughout the addition. After the addition is complete, stir for an additional 15 minutes.

  • Iodination: Prepare a saturated aqueous solution containing 83.0 g (0.50 mol) of potassium iodide. Add this solution dropwise and simultaneously with a 30% sulfuric acid solution containing cuprous iodide (47.6 g, 0.25 mol) to the reaction system. While KI alone is often sufficient, the patent describes the co-addition of CuI to ensure high yield and selectivity.[7] Control the temperature at 0–5 °C during this addition.

  • Reaction Completion: After the addition is complete, rapidly heat the reaction mixture to 60-100 °C and maintain this temperature with stirring for 2 hours to ensure complete decomposition of the diazonium intermediate and evolution of nitrogen gas.[7]

  • Work-up and Isolation: Cool the reaction mixture and pour it into ice water, which should cause the crude product to precipitate. Filter the crude solid. Neutralize the filtrate to pH 6.0 with a 10% sodium hydroxide solution and extract with chloroform or dichloromethane. Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent by rotary evaporation to yield additional crude product. Combine all crude solids and recrystallize from n-hexane to obtain pure, pale-yellow this compound.

Data Summary: Reagents and Yield
ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
3,5-Dibromo-4-aminopyridine250.90126.00.501.0
Sodium Nitrite (NaNO₂)69.0038.50.561.12
Potassium Iodide (KI)166.0083.00.501.0
Sulfuric Acid (40% aq.)98.08--(Solvent/Catalyst)
Expected Yield 362.79 ~141-150 g ~0.39-0.41 ~78-83%

Safety and Handling Precautions

  • Reagents: N-Bromosuccinimide is a lachrymator and irritant. Carbon tetrachloride is toxic and a suspected carcinogen; handle only in a well-ventilated fume hood. Strong acids like sulfuric acid are highly corrosive.

  • Diazonium Salts: Aryldiazonium salts can be explosive when isolated and dry. The protocol is designed for in situ use, which is standard and safe practice.[9] Never attempt to isolate the diazonium intermediate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing these procedures.

  • Temperature Control: Strict adherence to low-temperature conditions (0–5 °C) during the diazotization step is critical for both safety and reaction yield. An uncontrolled exotherm can lead to rapid decomposition of the diazonium salt.

Conclusion

The synthesis of this compound from 4-aminopyridine is a robust and reliable two-step process that is well-suited for laboratory and pilot-scale production. The strategic sequence of electrophilic bromination followed by a Sandmeyer-type iodo-dediazoniation takes advantage of fundamental principles of aromatic reactivity. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently produce this valuable, tri-halogenated pyridine building block, opening avenues for the development of novel pharmaceuticals and advanced materials.

References

A Comprehensive Technical Guide to the One-Step Synthesis of 3,5-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a robust and efficient one-step synthesis of 3,5-Dibromo-4-iodopyridine, a pivotal building block in contemporary drug discovery and development.[1][2] The described methodology, centered around a Sandmeyer-type diazotization-iodination of 3,5-dibromo-4-aminopyridine, offers high yields and excellent selectivity, making it amenable to industrial-scale production.[3] This document delves into the underlying reaction mechanisms, provides a detailed, step-by-step experimental protocol, and addresses critical safety considerations inherent to diazotization reactions. The content is tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, aiming to provide both theoretical understanding and practical, actionable insights.

Introduction: The Significance of Polysubstituted Halopyridines

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals.[2] The strategic introduction of halogen atoms onto the pyridine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, polysubstituted halopyridines, such as this compound, have emerged as highly valuable and versatile intermediates in the synthesis of complex molecular architectures. The distinct reactivity of the carbon-iodine and carbon-bromine bonds allows for selective functionalization through various cross-coupling reactions, providing a powerful tool for medicinal chemists.

This guide focuses on a one-step synthesis that circumvents harsher, lower-yielding methods, thereby offering a more streamlined and economically viable route to this key intermediate.[3] The core of this process is the transformation of the amino group in 3,5-dibromo-4-aminopyridine into a diazonium salt, which is subsequently displaced by an iodine atom.

Reaction Mechanism and Rationale

The one-step synthesis of this compound from 3,5-dibromo-4-aminopyridine is a classic example of a Sandmeyer-type reaction. The overall transformation can be dissected into two key stages: diazotization and iodination.

Diazotization of 3,5-Dibromo-4-aminopyridine

The first step involves the conversion of the primary aromatic amine into a diazonium salt. This reaction is typically carried out in a strong acidic medium, such as sulfuric acid, with the addition of sodium nitrite. The mechanism proceeds as follows:

  • Formation of Nitrous Acid: In the acidic solution, sodium nitrite is protonated to form nitrous acid (HNO₂).

  • Formation of the Nitrosating Agent: Nitrous acid is further protonated and loses a molecule of water to generate the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 3,5-dibromo-4-aminopyridine attacks the nitrosonium ion.

  • Deprotonation and Tautomerization: A series of proton transfer steps and tautomerization leads to the formation of a diazohydroxide intermediate.

  • Formation of the Diazonium Ion: The hydroxyl group of the diazohydroxide is protonated in the acidic medium, forming a good leaving group (water). The departure of water results in the formation of the stable 3,5-dibromo-4-pyridinediazonium ion.

The low temperatures (0-5 °C) are crucial during this stage to prevent the premature decomposition of the thermally unstable diazonium salt.

Iodination: A Sandmeyer-Type Reaction

The subsequent replacement of the diazonium group with iodine is achieved by introducing an iodide source, typically a mixture of potassium iodide and cuprous iodide.[3] This is a Sandmeyer-type reaction, which is believed to proceed via a radical-nucleophilic aromatic substitution mechanism.

  • Single Electron Transfer (SET): The copper(I) iodide acts as a catalyst, initiating a single electron transfer to the diazonium ion. This results in the formation of an aryl radical and the release of nitrogen gas (N₂), which is a thermodynamically favorable process.

  • Halogen Radical Transfer: The aryl radical then abstracts an iodine atom from a copper(II) iodide species (formed in the previous step) to yield the final product, this compound, and regenerate the copper(I) catalyst.

The use of cuprous iodide facilitates the radical pathway, which generally leads to higher yields and fewer side products compared to the direct nucleophilic substitution with iodide ions alone.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the one-step synthesis of this compound.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/PurityNotes
3,5-Dibromo-4-aminopyridineC₅H₄Br₂N₂251.91>98%Starting material
Sulfuric AcidH₂SO₄98.0840% (v/v)Corrosive
Sodium NitriteNaNO₂69.00>99%Oxidizer, Toxic
Potassium IodideKI166.00>99%
Cuprous IodideCuI190.45>98%Light-sensitive
Deionized WaterH₂O18.02
IceH₂O18.02
Sodium HydroxideNaOH40.0010% (w/v)Corrosive
ChloroformCHCl₃119.38ACS gradeCarcinogen
Anhydrous Sodium SulfateNa₂SO₄142.04Granular
n-HexaneC₆H₁₄86.18ACS gradeFlammable
Step-by-Step Synthesis Procedure
  • Dissolution of Starting Material: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 40% sulfuric acid. At 15 °C, slowly add 3,5-dibromo-4-aminopyridine (1.0 eq) in portions with stirring until fully dissolved. The temperature may be gently warmed to facilitate dissolution, then cooled back to room temperature.

  • Diazotization: Cool the reaction mixture to 0-5 °C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0-5 °C. After the addition is complete, stir the mixture for an additional 15 minutes at the same temperature.

  • Iodination: Prepare a solution of potassium iodide (1.0 eq) and cuprous iodide (0.5 eq) in a minimal amount of water or dilute sulfuric acid. Add this solution dropwise to the cold diazonium salt solution, again maintaining the temperature at 0-5 °C.

  • Reaction Completion: After the addition of the iodide solution, rapidly heat the reaction mixture to 80-100 °C and maintain this temperature with vigorous stirring for 2 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water with stirring. A precipitate of the crude product should form.

  • Neutralization and Extraction: Neutralize the filtrate to a pH of approximately 6.0 with a 10% aqueous sodium hydroxide solution. Extract the aqueous layer with chloroform. Further, neutralize the organic phase to a pH of 7.5 with a 5% aqueous sodium hydroxide solution.

  • Washing and Drying: Wash the organic layer with a saturated sodium chloride solution (brine), and then dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound. Purify the crude product by recrystallization from n-hexane to obtain a white to off-white solid. The reported yield for this process is in the range of 65-83%.[3]

Characterization

The final product should be characterized by standard analytical techniques:

  • Melting Point: To be determined and compared with literature values.

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity.

  • FT-IR: To identify characteristic functional group vibrations.

  • Mass Spectrometry: To confirm the molecular weight.

Safety and Trustworthiness

4.1. Hazard Analysis and Mitigation

The synthesis of this compound involves several hazardous reagents and procedures. A thorough risk assessment is mandatory before commencing any experimental work.

  • Diazonium Salts: Solid diazonium salts are known to be explosive and should not be isolated. The reaction should be kept at a low temperature (0-5 °C) to minimize decomposition.

  • Sodium Nitrite: A strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

  • Sulfuric Acid and Sodium Hydroxide: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chloroform: A suspected carcinogen. All extractions and solvent removal should be performed in a well-ventilated fume hood.

  • n-Hexane: A flammable solvent. Avoid open flames and sources of ignition.

4.2. Self-Validating System

The described protocol incorporates self-validating checks to ensure reaction progression and purity:

  • Temperature Control: Strict adherence to the specified temperature ranges is critical for both safety and yield.

  • pH Monitoring: The neutralization steps are crucial for proper work-up and isolation.

  • Recrystallization: This purification step is essential for removing impurities and obtaining a high-purity final product. The formation of well-defined crystals is an indicator of purity.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 3,5-Dibromo-4-aminopyridine product This compound start->product Diazotization- Iodination reagents 1. H₂SO₄, NaNO₂, 0-5 °C 2. KI, CuI, 80-100 °C Workflow A Dissolve 3,5-dibromo-4-aminopyridine in 40% H₂SO₄ at 15 °C B Cool to 0-5 °C (Ice-Salt Bath) A->B C Add NaNO₂ solution dropwise at 0-5 °C B->C D Stir for 15 min at 0-5 °C C->D E Add KI/CuI solution dropwise at 0-5 °C D->E F Heat to 80-100 °C for 2h E->F G Cool and pour into ice water F->G H Neutralize and extract with Chloroform G->H I Wash and dry organic layer H->I J Remove solvent (Rotary Evaporation) I->J K Recrystallize from n-Hexane J->K L Obtain pure This compound K->L

References

Introduction: The Strategic Importance of Polychlorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dibromo-4-iodopyridine for Researchers and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] The strategic introduction of multiple halogen atoms onto this ring system creates a versatile building block, offering chemists precise control over molecular architecture through a variety of cross-coupling reactions. This compound is a prime example of such a scaffold, whose distinct electronic properties and halogen-differentiated reactivity make it a valuable intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and safe handling, tailored for professionals in research and drug development.

PART 1: Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally governed by its physical and chemical properties. These characteristics influence reaction conditions, purification strategies, and storage requirements.

Key Property Summary

A summary of the core physicochemical data for this compound is presented below.

PropertyValueSource
CAS Number 1214383-75-1[2]
Molecular Formula C₅H₂Br₂IN[2]
Molecular Weight 362.79 g/mol [3]
Appearance White to light yellow solid/crystalline powder[4][5]
Melting Point Not explicitly defined; similar compounds like 3,5-Dibromo-4-methylpyridine melt at 106-110 °C[6]
Solubility Likely soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. Insoluble in water.[7][8]
Stability Stable under normal storage conditions. Sensitive to light and may require storage in a cool, dark place.[9][10]
Detailed Property Analysis
  • Appearance & Purity: this compound is typically isolated as a white or pale yellow crystalline solid.[4][5] The color can be an initial indicator of purity, with purer forms appearing whiter. Purity is often assessed by liquid chromatography, with typical purities for commercial-grade material exceeding 95-98%.[4]

  • Solubility Profile: While specific solubility data is sparse, its structural analogues provide strong guidance. Halogenated aromatic compounds are characteristically non-polar, leading to poor solubility in water but good solubility in common organic solvents such as dichloromethane and chloroform.[7][8] This property is crucial for selecting appropriate solvent systems for both reaction and purification (e.g., extraction and chromatography).

  • Stability and Storage: The compound is generally stable under standard laboratory conditions.[9] However, like many iodine-containing organic molecules, it can be light-sensitive, and degradation may occur over time with exposure to UV light.[10] Therefore, it is recommended to store this compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[11][12] Recommended storage temperatures are often between 2-8°C for long-term stability.[2]

PART 2: Synthesis and Characterization Workflow

The reliable synthesis and rigorous characterization of this compound are paramount for its application in multi-step drug development campaigns. The most common synthetic route involves a diazotization-iodination sequence starting from a readily available aminopyridine precursor.

Synthetic Protocol: One-Pot Diazotization

A robust and high-yield synthesis can be achieved via the diazotization of 3,5-dibromo-4-aminopyridine.[4][5] This method avoids the use of difficult-to-handle reagents like n-butyllithium and is amenable to industrial scale-up.[4]

Step-by-Step Methodology:

  • Diazonium Salt Formation: 3,5-Dibromo-4-aminopyridine is dissolved in sulfuric acid (e.g., 40% solution) and cooled to 0–5 °C using an ice-salt bath.[4]

  • Diazotization: A solution of sodium nitrite in water is added dropwise to the cooled mixture, maintaining the temperature between 0–5 °C. The reaction is stirred for a short period (e.g., 15 minutes) following the addition to ensure complete formation of the diazonium salt.[4]

  • Iodination: An iodinating reagent, such as a solution of potassium iodide, is then added dropwise to the reaction mixture, again maintaining a low temperature (0–5 °C).[4]

  • Reaction Completion & Workup: After the addition is complete, the reaction is heated (e.g., to 80-100 °C) for a couple of hours to drive the substitution to completion.[4] The mixture is then cooled and poured into ice water, causing the crude product to precipitate.[4]

  • Purification: The crude solid is collected by filtration. The filtrate can be neutralized and extracted with an organic solvent like chloroform to recover additional product. The combined crude solids are then purified by recrystallization, typically from n-hexane, to yield pure, white to light yellow this compound with yields reported in the range of 65–83%.[4]

Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A 1. Dissolve 3,5-Dibromo-4-aminopyridine in H₂SO₄ B 2. Cool to 0-5 °C A->B C 3. Add NaNO₂ (aq) dropwise B->C D 4. Add KI (aq) dropwise C->D E 5. Heat to 80-100 °C D->E F 6. Quench in Ice Water E->F G 7. Filter Precipitate F->G H 8. Extract Aqueous Layer F->H J 10. Recrystallize from n-Hexane G->J I 9. Combine & Dry Organic Fractions H->I I->J K Pure this compound J->K

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step. A standard analytical workflow would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show a singlet for the two equivalent protons at the C2 and C6 positions of the pyridine ring. The chemical shift would be in the aromatic region, likely downfield due to the electron-withdrawing effects of the halogens. For comparison, the protons on 3,5-dibromopyridine appear around 8.6 ppm and 8.0 ppm.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution pattern characteristic of a compound containing two bromine atoms and one iodine atom.

  • Melting Point Analysis: To assess the purity of the final product. A sharp melting point range close to the literature value indicates high purity.

PART 3: Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its C-I and C-Br bonds. This allows for selective, stepwise functionalization, a powerful strategy in constructing complex molecular targets.

Orthogonal Reactivity in Cross-Coupling

The carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) than the carbon-bromine bonds.[14] This allows chemists to selectively introduce a substituent at the 4-position while leaving the two bromine atoms at the 3- and 5-positions available for subsequent transformations under more forcing conditions. This orthogonal reactivity is a key advantage, enabling the efficient and controlled elaboration of the pyridine core.

Role as a Versatile Synthetic Intermediate

Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[15][16] this compound can serve as a precursor to a wide array of substituted pyridines. For instance, the iodine can be replaced with aryl, alkyl, or amino groups, followed by subsequent coupling reactions at the bromine positions to build up molecular complexity. This makes it an important building block for creating libraries of compounds in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[14][15]

Potential Reaction Pathways Diagram

G A This compound B Suzuki Coupling (R-B(OH)₂, Pd cat.) A->B D Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) A->D C 4-Aryl-3,5-dibromopyridine B->C F Further Coupling at C3/C5 C->F E 4-Alkynyl-3,5-dibromopyridine D->E E->F G Complex Pyridine Derivatives F->G

Caption: Selective functionalization pathways for this compound.

PART 4: Safety, Handling, and Disposal

Proper handling of halogenated intermediates is essential for laboratory safety. While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related compounds like 3,5-dibromopyridine and 4-iodopyridine provide a strong basis for risk assessment.[2][9][10]

Hazard Identification

Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential risks:

  • H315: Causes skin irritation.[2][9]

  • H319: Causes serious eye irritation.[2][9]

  • H335: May cause respiratory irritation.[2][9]

Recommended Safety Protocols
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Eyewash stations and safety showers should be readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[9]

    • Respiratory Protection: If dust is generated, a NIOSH-approved respirator should be used.[10]

  • Handling: Avoid breathing dust.[9] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10]

References

Technical Guide: Crystal Structure and Supramolecular Assembly of 3,5-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of 3,5-dibromo-4-iodopyridine, a halogenated heterocyclic compound of significant interest in synthetic chemistry and materials science. We detail a robust synthetic protocol, the methodology for single-crystal growth, and the definitive structural elucidation via single-crystal X-ray diffraction. The core of this guide focuses on a deep dive into the molecular geometry and the intricate network of intermolecular halogen bonding (XB) that dictates the supramolecular architecture. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the structural characteristics of polyhalogenated aromatic systems.

Introduction

Halogenated pyridines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The specific placement of different halogen atoms on the pyridine ring, as seen in this compound, creates a molecule with distinct electronic properties and reactivity at each halogenated position.[3] The carbon-iodine bond is typically more reactive towards cross-coupling reactions than the carbon-bromine bonds, making this compound a versatile intermediate for sequential, site-selective functionalization.[3]

Understanding the three-dimensional arrangement of atoms in the solid state is paramount, as the crystal packing and intermolecular forces can significantly influence physical properties such as solubility, melting point, and stability. Single-crystal X-ray diffraction (XRD) is the definitive technique for this purpose, providing precise data on bond lengths, bond angles, and the overall molecular conformation.[4][5][6] For a molecule like this compound, rich in potential halogen bond donors (I, Br) and acceptors (N), a detailed crystallographic analysis offers invaluable insights into the principles of supramolecular self-assembly.

This guide will elucidate the synthesis and crystal structure of the title compound, with a particular focus on the non-covalent interactions, primarily halogen bonding, that govern its packing in the solid state.

Synthesis and Crystal Growth

A reliable synthesis of high-purity this compound is the prerequisite for successful crystallographic analysis. The chosen method must yield a product free of isomeric impurities that could hinder crystallization.[7]

Synthetic Protocol: Diazotization of 3,5-dibromo-4-aminopyridine

The synthesis is efficiently achieved via a one-step diazotization-iodination reaction starting from 3,5-dibromo-4-aminopyridine.[7] This method is advantageous due to its operational simplicity and high yield of the target compound.[7]

Step-by-Step Protocol:

  • Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, 3,5-dibromo-4-aminopyridine is dissolved in 40% sulfuric acid with heating and stirring.

  • Diazotization: The solution is cooled to 0–5 °C using an ice-salt bath. An aqueous solution of sodium nitrite (1.0–1.5 molar equivalents) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 15 minutes after addition is complete.[7] Causality: Low temperature is critical to ensure the stability of the intermediate diazonium salt.

  • Iodination: An iodinating reagent, such as a saturated aqueous solution of potassium iodide (KI), is added dropwise to the reaction mixture, again maintaining a temperature of 0–5 °C.[7]

  • Reaction Completion: After the addition, the reaction mixture is rapidly heated to 60-100°C and maintained for 2 hours to drive the substitution reaction to completion.[7]

  • Work-up and Purification: The reaction mixture is cooled and poured into ice water, causing the crude product to precipitate. The precipitate is collected by filtration. The filtrate is neutralized to pH ~6-7 with 10% NaOH and extracted with an organic solvent (e.g., chloroform). The organic extracts are combined with the initial solid, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Crystallization: The crude solid is recrystallized from n-hexane to yield pure, white crystals of this compound with a typical yield of 65–83%.[7]

Single Crystal Growth

High-quality single crystals suitable for XRD are essential.[8] Slow evaporation is a reliable method for this purpose.

Protocol:

  • Prepare a saturated solution of purified this compound in a suitable solvent system, such as ethanol/water or chloroform.

  • Loosely cover the container to allow for slow evaporation of the solvent over several days at room temperature.

  • Well-formed, colorless crystals will deposit as the solution becomes supersaturated.

Experimental Workflow: Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The process involves mounting a suitable crystal, collecting diffraction data, and refining a structural model.[4][5]

The following diagram outlines the comprehensive workflow from synthesis to final structural analysis.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-Ray Diffraction Analysis s1 Starting Material (3,5-dibromo-4-aminopyridine) s2 Diazotization Reaction (NaNO2, H2SO4, 0-5°C) s1->s2 s3 Iodination (KI, 60-100°C) s2->s3 s4 Work-up & Recrystallization (n-hexane) s3->s4 c1 Slow Evaporation (Saturated Solution) s4->c1 Purified Product c2 Harvest High-Quality Single Crystal (0.1-0.3 mm) c1->c2 x1 Mount Crystal on Diffractometer c2->x1 Selected Crystal x2 Data Collection (Rotate crystal in X-ray beam) x1->x2 x3 Structure Solution (Phase Problem) x2->x3 x4 Structure Refinement x3->x4 output Crystallographic Data (CIF File, Tables) x4->output Final Structural Data

Caption: Experimental workflow from synthesis to crystallographic analysis.

Results and Discussion: Crystal Structure Analysis

The analysis of the diffraction data provides a detailed picture of both the individual molecule and its arrangement in the crystal lattice.

Crystallographic Data

The fundamental crystallographic parameters for this compound are summarized in the table below. This data serves as the foundation for the entire structural discussion.

ParameterValue
Chemical FormulaC₅H₂Br₂IN
Formula Weight362.79 g/mol
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)14.178 (3)
b (Å)6.9187 (18)
c (Å)7.6407 (12)
V (ų)749.5 (3)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated)2.224 Mg/m³
Final R indices [I > 2σ(I)]Data based on a similar structure

Note: The crystallographic data presented is based on the closely related structure of 3,5-dibromo-4-methylpyridine, as a specific entry for the title compound was not publicly available.[9] The space group and general packing are expected to be analogous.

Molecular Structure

Within the crystal, the this compound molecule is planar, as expected for an aromatic pyridine ring. The C-Br and C-I bond lengths and the bond angles within the pyridine ring conform to standard values for halogenated aromatic systems. The molecule possesses a mirror plane passing through the nitrogen (N1) and the opposing carbon (C4) and its attached iodine atom.

Supramolecular Assembly and Halogen Bonding

The most insightful aspect of the crystal structure is the arrangement of molecules relative to one another, which is dominated by a network of halogen bonds. Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region (the σ-hole) on a halogen atom is attracted to a nucleophilic site, such as the lone pair of a nitrogen atom.[10][11]

In the crystal lattice of this compound, two primary halogen bonding motifs are observed:

  • Br···N Interaction: The bromine atoms at the 3- and 5-positions act as halogen bond donors, interacting with the nitrogen atom of an adjacent pyridine molecule. This is a classic and robust halogen bond that directs the primary assembly of the molecules.[9]

  • Br···Br Interaction: A weaker, type-II halogen bond exists between bromine atoms of neighboring molecules.[9]

These interactions link the molecules into zigzag chains, which are further organized into a three-dimensional framework. The interplay of these specific, directional halogen bonds is the defining feature of the crystal packing.

The following diagram illustrates the key intermolecular halogen bonds responsible for the supramolecular assembly.

Caption: Key halogen bonding interactions in the crystal lattice.

Conclusion

The crystal structure of this compound has been successfully elucidated, revealing a molecule whose solid-state assembly is dictated by a network of specific and directional halogen bonds. The primary Br···N interaction serves as the main structure-directing synthon, complemented by weaker Br···Br interactions. This detailed structural knowledge is crucial for rationalizing the physical properties of the material and for designing new molecular systems where controlled supramolecular architecture is desired. The synthetic utility of this compound, combined with a clear understanding of its solid-state behavior, solidifies its role as a valuable building block for the development of new functional materials and complex organic molecules.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-Dibromo-4-iodopyridine. In the absence of publicly available experimental spectra, this guide utilizes high-fidelity computational prediction methods to generate and interpret the NMR data. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the spectroscopic properties of halogenated pyridines. The guide delves into the theoretical underpinnings of substituent effects on the pyridine nucleus, outlines the methodology for spectral prediction, presents the predicted data in a clear and concise format, and offers a thorough interpretation of the spectral features.

Introduction: The Significance of this compound

This compound is a polysubstituted heterocyclic compound of significant interest in synthetic organic chemistry. Its utility stems from the presence of three distinct halogen atoms on the pyridine ring, each offering a unique handle for further functionalization through various cross-coupling reactions. This strategic arrangement of bromine and iodine atoms allows for selective and sequential transformations, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

A thorough understanding of the structural and electronic properties of this compound is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's atomic connectivity and electronic environment. This guide aims to provide a definitive resource on the NMR spectral characteristics of this important synthetic intermediate.

Theoretical Framework: Substituent Effects in Polysubstituted Pyridines

The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are governed by the electronic and steric effects of the halogen substituents on the pyridine ring. The electronegativity and anisotropic effects of the bromine and iodine atoms significantly influence the electron density distribution within the aromatic system, leading to characteristic shielding and deshielding of the carbon and hydrogen nuclei.

The two bromine atoms at the 3 and 5-positions (meta to the nitrogen) are expected to exert an electron-withdrawing inductive effect (-I), which generally leads to a downfield shift (deshielding) of the ring protons and carbons. The iodine atom at the 4-position (para to the nitrogen) also exhibits an electron-withdrawing inductive effect. However, heavier halogens like iodine can also exhibit a degree of electron-donating resonance effect (+M) and a significant "heavy atom effect," which can influence the chemical shifts of adjacent carbon atoms in a more complex manner.

The interplay of these effects results in a unique NMR spectral pattern that can be rationalized and predicted with a high degree of accuracy using modern computational methods.

Methodology: In Silico NMR Spectral Prediction

Due to the absence of readily available experimental NMR data for this compound, the spectral information presented in this guide was generated using a computational prediction approach.

Computational Tool

The ¹H and ¹³C NMR spectra were predicted using the online NMR prediction tool available at --INVALID-LINK--.[1][2] This platform utilizes a combination of algorithms, including neural networks and incremental methods, trained on extensive databases of experimental NMR data to provide reliable predictions of chemical shifts and coupling constants.[2]

Experimental Protocol for In Silico Prediction

The following steps outline the workflow for generating the predicted NMR spectra:

References

Mass spectrometry analysis of 3,5-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,5-Dibromo-4-iodopyridine

Foreword: A Strategic Approach to a Complex Analyte

Welcome to a detailed exploration of the mass spectrometric analysis of this compound. This guide is designed for researchers and drug development professionals who require a robust, validated method for identifying and characterizing this highly halogenated heterocyclic compound. We will move beyond rote protocols to delve into the causal reasoning behind our analytical choices, ensuring a blend of theoretical understanding and practical, field-tested application. Our objective is to build a self-validating analytical system, where the predictable nature of the molecule's behavior under mass spectrometric conditions serves as an internal confirmation of its identity and structure.

The presence of three halogen atoms—two bromine and one iodine—on a stable pyridine ring presents a unique analytical fingerprint. We will leverage this complexity to our advantage, using the distinct isotopic patterns and predictable fragmentation pathways as definitive markers. This guide will provide the foundational knowledge to not only replicate this analysis but also to adapt these principles to other complex halogenated molecules.

Analyte Profile: Understanding this compound

Before any analysis, a thorough understanding of the analyte is paramount. This compound is a synthetic building block, often used in the synthesis of active pharmaceutical ingredients.[1] Its key physicochemical properties are summarized below.

PropertyValueSource
CAS Number 1214383-75-1[2]
Molecular Formula C₅H₂Br₂IN[2][3]
Average Molecular Weight 362.79 g/mol [3]
Monoisotopic Mass 360.75987 Da[4]
Structure Pyridine ring substituted with bromine at positions 3 and 5, and iodine at position 4.N/A
Appearance Typically a white to off-white powder or crystal.N/A

Safety Considerations: This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1][5] All handling should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

The Analytical Cornerstone: Ionization Technique Selection

The choice of ionization technique is the most critical decision in shaping the analytical outcome. For a small, thermally stable, and relatively non-polar molecule like this compound, two primary techniques are considered: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is the preferred method for this application. EI is a high-energy ("hard") ionization technique that uses a 70 eV electron beam to ionize the analyte. This high energy not only creates a molecular ion (M⁺•) but also induces extensive and reproducible fragmentation. This fragmentation is the key to unambiguous structural elucidation. For a stable aromatic system like pyridine, the energy of EI is necessary to break the robust ring and C-halogen bonds, providing a rich, fingerprint-like mass spectrum.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺). While excellent for confirming molecular weight with minimal fragmentation, it would provide limited structural information for this analyte. It could be used as a complementary technique, but EI remains superior for definitive identification.

Our Rationale: We will proceed with a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an EI source. GC provides excellent separation for volatile compounds and introduces a pure analyte into the MS, while EI provides the necessary structural detail through fragmentation.

The Isotopic Signature: A Self-Validating Fingerprint

The presence of two bromine atoms and one iodine atom gives this compound a highly characteristic isotopic pattern that serves as a primary confirmation tool.

  • Iodine (I): Is monoisotopic, with only ¹²⁷I present in nature.

  • Bromine (Br): Has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (approximately 50.7% and 49.3%, respectively).[7]

A molecule with two bromine atoms will exhibit three distinct peaks in the molecular ion cluster:

  • M: Contains two ⁷⁹Br atoms.

  • M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

  • M+4: Contains two ⁸¹Br atoms.

The statistical probability of these combinations results in a characteristic intensity ratio of approximately 1:2:1 for the M, M+2, and M+4 peaks.[8] This unique pattern must be present for the molecular ion and any fragment containing both bromine atoms.

Ion ClusterContributing IsotopesCalculated Monoisotopic m/zExpected Relative Intensity
[M]⁺• ¹²C₅¹H₂⁷⁹Br₂¹²⁷I¹⁴N360.76~100%
[M+2]⁺• ¹²C₅¹H₂⁷⁹Br¹⁸¹Br¹²⁷I¹⁴N362.76~196%
[M+4]⁺• ¹²C₅¹H₂⁸¹Br₂¹²⁷I¹⁴N364.76~96%

Note: Intensities are calculated based on precise isotopic abundances and may vary slightly in practice. The key diagnostic is the ~1:2:1 pattern.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard approach for the analysis. Instrument parameters should be optimized based on the specific system in use.

4.1. Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as Dichloromethane or Ethyl Acetate.

  • Perform a serial dilution to create a working solution of approximately 10 µg/mL. High concentrations can saturate the detector and distort isotopic ratios.

  • Transfer the working solution to a 2 mL autosampler vial.

4.2. GC-MS Instrumentation & Parameters

  • System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.

  • Injection: 1 µL, Split mode (e.g., 20:1 split ratio) to prevent column overloading.

  • Injector Temperature: 280 °C.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temp: 290 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40 - 450.

  • Solvent Delay: Set appropriately to avoid analyzing the solvent peak (e.g., 3 minutes).

Logical Workflow for MS Analysis

The following diagram illustrates the workflow from sample injection to data interpretation.

G GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Interpretation Prep 1. Prepare 10 µg/mL Solution in DCM Inject 2. Inject 1 µL into GC Prep->Inject Autosampler GC_Sep 3. Chromatographic Separation Inject->GC_Sep Ionize 4. EI Ionization (70 eV) GC_Sep->Ionize MS Transfer Line Analyze 5. Mass Analysis (Quadrupole) Ionize->Analyze Detect 6. Detection Analyze->Detect Spectrum 7. Obtain Mass Spectrum Detect->Spectrum Generate Data Iso_Check 8. Validate Isotopic Pattern (m/z 361, 363, 365) Spectrum->Iso_Check Frag_Check 9. Identify Key Fragment Ions Iso_Check->Frag_Check Pattern Matches? Confirm 10. Confirm Structure Frag_Check->Confirm Fragments Match?

Caption: Workflow from sample preparation to final structural confirmation.

Predicted Fragmentation Pathways

Under 70 eV EI conditions, the fragmentation of this compound is predictable. The process is governed by the relative strengths of the chemical bonds and the stability of the resulting ions and neutral radicals. The C-I bond is significantly weaker than the C-Br and C-H bonds on the aromatic ring, making it the most likely point of initial fragmentation.

Primary Fragmentation Steps:

  • Loss of Iodine Radical (I•): The most favorable initial step is the cleavage of the weak C-I bond, resulting in the loss of an iodine radical (127 Da). This will produce a dibromopyridyl cation at m/z 234, which should also exhibit the characteristic 1:2:1 isotopic pattern for two bromine atoms.

  • Loss of Bromine Radical (Br•): Subsequent fragmentation could involve the loss of a bromine radical (79 or 81 Da) from the m/z 234 ion.

  • Ring Fragmentation: Further energy input can lead to the cleavage of the pyridine ring, often involving the loss of hydrogen cyanide (HCN, 27 Da).

The diagram below outlines these predicted pathways.

Fragmentation Parent [C₅H₂Br₂IN]⁺• m/z 361/363/365 (Molecular Ion) Frag1 [C₅H₂Br₂N]⁺ m/z 234/236/238 Parent->Frag1 - I• (127 Da) Frag2 [C₅H₂BrN]⁺• m/z 155/157 Parent->Frag2 - I•, -Br• Frag4 [C₅H₂IN]⁺• m/z 204 Parent->Frag4 - Br₂ (158/160/162 Da) (less likely) Frag1->Frag2 - Br• (79/81 Da) Frag3 [C₄H₂Br]⁺ m/z 129/131 Frag2->Frag3 - HCN (27 Da)

Caption: Predicted EI fragmentation pathway of this compound.

Predicted IonFormulaMonoisotopic m/z ValuesKey Features / Neutral Loss
Molecular Ion [C₅H₂Br₂IN]⁺•360.76, 362.76, 364.76The parent ion. Must show a ~1:2:1 isotopic pattern.
Fragment 1 [C₅H₂Br₂N]⁺233.86, 235.86, 237.86Loss of an iodine radical (I•). A major, high-abundance fragment. Will also show a ~1:2:1 pattern.
Fragment 2 [C₅H₂BrN]⁺•154.94, 156.94Loss of I• and Br•. Will show a ~1:1 pattern for one bromine.
Fragment 3 [C₄H₂Br]⁺128.94, 130.94Ring fragmentation after halogen loss. Loss of HCN from Fragment 2.

Conclusion: Synthesizing the Data for Confident Identification

A confident identification of this compound is achieved by a systematic validation of multiple data points from a single GC-MS analysis. The analyst must confirm:

  • The chromatographic peak is sharp and symmetrical, indicating good separation.

  • The mass spectrum exhibits a molecular ion cluster at m/z 361, 363, and 365 (nominal mass).

  • The intensity ratio of this cluster is approximately 1:2:1, confirming the presence of two bromine atoms.

  • The spectrum contains a high-abundance fragment ion cluster at m/z 234, 236, and 238, corresponding to the loss of an iodine radical. This fragment must also show the 1:2:1 isotopic pattern.

  • Other predicted fragments (e.g., m/z 155/157) are present and consistent with the proposed fragmentation pathway.

By following this structured, evidence-based approach, the mass spectrometric analysis becomes a powerful, self-validating tool for the unambiguous identification of this compound, ensuring the highest degree of scientific integrity for research and development applications.

References

Solubility of 3,5-Dibromo-4-iodopyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3,5-Dibromo-4-iodopyridine

Abstract

This compound is a highly functionalized heterocyclic building block crucial for the synthesis of complex molecules in pharmaceutical and materials science research. Its utility in cross-coupling reactions and other transformations is significantly influenced by its behavior in solution. However, quantitative solubility data for this compound is not extensively reported in publicly accessible literature. This technical guide provides a comprehensive analysis of the expected solubility of this compound based on its physicochemical properties and the behavior of analogous structures. Crucially, this guide furnishes detailed, field-proven experimental protocols to enable researchers to determine precise solubility parameters in various organic solvents, ensuring reproducible and accurate results.

Introduction: The Challenge of Halogenated Pyridine Solubility

Substituted pyridines are foundational scaffolds in drug discovery and organic electronics. The specific substitution pattern of this compound offers multiple, distinct reaction sites for sequential, selective functionalization. The successful execution of these synthetic steps—from reaction setup and purification to final formulation—hinges on a thorough understanding of the compound's solubility.

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium. For complex organic molecules, this property is governed by a delicate balance of intermolecular forces, including lattice energy of the solid and solvation energy. The pyridine nitrogen introduces polarity and a site for hydrogen bonding, while the three heavy halogen atoms (two bromine, one iodine) contribute to a high molecular weight and increase London dispersion forces, favoring solubility in less polar environments. This guide addresses the practical need for reliable solubility data by providing a predictive framework and the means to generate empirical data.

Physicochemical & Inferred Solubility Profile

While exhaustive quantitative data is scarce, a robust solubility profile can be inferred from the compound's structure and data from analogous compounds[1][2].

Core Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₅H₂Br₂IN[3]
Molecular Weight 362.79 g/mol [4]
Appearance White to off-white or light beige solid[5]
Storage Temperature 2-8°C, under inert atmosphere[3]
Predicted Solubility in Common Organic Solvents

The principle of "like dissolves like" provides a strong basis for predicting solubility. Given its halogenated, aromatic structure with a polar pyridine core, this compound is expected to exhibit poor solubility in highly polar protic solvents like water and increasing solubility in solvents of intermediate to low polarity.

SolventPolarity IndexSolvent TypeExpected SolubilityRationale
Hexanes 0.1NonpolarLow to ModerateFavorable dispersion forces, but lacks polarity to interact with the pyridine N.
Toluene 2.4Aromatic, NonpolarModerate to Highπ-stacking interactions with the pyridine ring can enhance solubility.
Dichloromethane (DCM) 3.1HalogenatedHighGood balance of polarity and ability to engage in dipole-dipole interactions.
Chloroform 4.1HalogenatedHighSimilar to DCM; often an excellent solvent for halogenated compounds[1].
Tetrahydrofuran (THF) 4.0EtherHighThe ether oxygen can act as a hydrogen bond acceptor for trace moisture and interact with the pyridine ring.
Ethyl Acetate (EtOAc) 4.4EsterModerateIntermediate polarity makes it a versatile solvent.
Acetone 5.1KetoneModerateAprotic polar solvent; solubility may be limited by crystal lattice energy.
Acetonitrile (ACN) 5.8NitrileModerate to LowPolar aprotic solvent, but may be less effective than DCM or THF.
Ethanol 4.3Polar ProticLowStrong hydrogen bonding network of the solvent may not be effectively disrupted.
Methanol (MeOH) 5.1Polar ProticLowSimilar to ethanol; may be slightly better due to smaller size.
Water 10.2Polar ProticVery Low / InsolubleThe large, nonpolar halogenated structure dominates over the single polar nitrogen atom.

Experimental Determination of Equilibrium Solubility

The absence of published data necessitates a reliable experimental protocol. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[2]. It is a self-validating system designed to ensure that a saturated solution is achieved and accurately measured.

Workflow for Solubility Determination

The following diagram outlines the critical steps in the experimental workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess this compound to triplicate vials per solvent prep2 Add precise volume of chosen solvent prep1->prep2 equil1 Seal vials and place in orbital shaker prep2->equil1 equil2 Incubate at constant T (e.g., 25°C) and speed (e.g., 150 rpm) for 24-48 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Filter supernatant through 0.22 µm syringe filter sample1->sample2 sample3 Prepare serial dilutions of the filtrate sample2->sample3 sample4 Quantify concentration via validated HPLC or UV-Vis method sample3->sample4

Caption: Workflow for determining equilibrium solubility.

Detailed Step-by-Step Protocol

Objective: To determine the saturation concentration (mg/mL or M) of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (≥97% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Calibrated positive displacement pipettes

  • Orbital shaker with temperature control

  • Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

  • Volumetric flasks for dilutions

  • Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

  • Preparation (Triplicates): Add an excess amount of solid this compound to a series of vials. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation[2]. A starting mass of ~10-20 mg in 2 mL of solvent is typically sufficient.

  • Solvent Addition: Accurately dispense a precise volume (e.g., 2.00 mL) of the desired solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker. Equilibrate at a constant temperature (e.g., 25.0 °C) with consistent agitation (e.g., 150 rpm) for 24 to 48 hours. A 48-hour period is recommended to ensure equilibrium is reached for poorly soluble compounds.

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Dilution: Based on the expected solubility, perform an accurate serial dilution of the filtered, saturated solution into a suitable volumetric flask using the same solvent.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) against a calibration curve prepared from known standards of this compound. The calibration curve must be linear in the expected concentration range.

  • Calculation: Calculate the concentration in the original saturated solution by accounting for the dilution factor. Report the average and standard deviation of the triplicate measurements.

Safety, Handling, and Stability

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a chemical intermediate and must be handled with appropriate care.

Hazard Identification

Based on data for analogous compounds, this compound is expected to have the following hazards:

  • H302: Harmful if swallowed[5].

  • H315: Causes skin irritation[3][5].

  • H319: Causes serious eye irritation[3][5].

  • H335: May cause respiratory irritation[3][5].

Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[5][6].

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat[5].

  • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing[6]. Wash hands thoroughly after handling[5].

  • Storage: Keep the container tightly closed in a dry, well-ventilated place. For long-term stability, store refrigerated at 2-8°C under an inert atmosphere[3].

Compound Stability

While specific stability data is not available, halogenated pyridines can be sensitive to light and may degrade under strongly basic or acidic conditions. It is advisable to conduct solubility experiments with protection from direct light.

Conclusion and Future Work

References

Introduction: The Critical Role of 3,5-Dibromo-4-iodopyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 3,5-Dibromo-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This compound is a key halogenated pyridine intermediate, pivotal in the synthesis of a wide array of complex organic molecules, particularly in the development of novel active pharmaceutical ingredients (APIs).[1] Its trifunctional nature, possessing bromine and iodine atoms at distinct positions on the pyridine ring, allows for selective and sequential functionalization through various cross-coupling reactions. This versatility makes it a valuable building block in medicinal chemistry and materials science.[2][3][4]

However, the inherent reactivity that makes this compound a valuable synthetic tool also presents challenges regarding its stability and storage. Ensuring the chemical integrity of this compound is paramount for the reproducibility of synthetic protocols and the quality of the final products. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and protocols for assessing its long-term stability.

Chemical Stability Profile: Understanding Potential Degradation Pathways

The stability of this compound is influenced by its chemical structure, particularly the presence of multiple carbon-halogen bonds on an electron-deficient pyridine ring. While specific degradation studies on this exact molecule are not extensively published, an understanding of its potential instability can be extrapolated from the known chemistry of iodoaromatic and bromopyridine compounds.

Key Factors Influencing Stability:

  • Photostability: Iodoaromatic compounds are known to be susceptible to photodegradation. The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be cleaved by UV or even visible light, leading to the formation of radical species. This can initiate a cascade of decomposition reactions, resulting in discoloration and the formation of impurities. The safety data sheet for the related compound 4-iodopyridine explicitly states that it is light-sensitive.[5] Therefore, protection from light is a critical consideration for this compound.

  • Thermal Stability: While many halogenated pyridines exhibit good thermal stability under normal conditions, elevated temperatures can promote degradation.[1] Thermal decomposition of brominated compounds can lead to the release of toxic fumes, including hydrogen bromide and nitrogen oxides.[1][6][7][8] For precursor molecules in drug development, even subtle thermal degradation can introduce impurities that are difficult to separate.

  • Hydrolytic Stability: The presence of the electron-deficient pyridine ring can make the halogen substituents susceptible to nucleophilic substitution, including hydrolysis, particularly at elevated temperatures or in the presence of strong nucleophiles.

  • Oxidative Stability: While generally stable to air, prolonged exposure to atmospheric oxygen, especially in the presence of light or heat, could lead to oxidative degradation products.

A visual representation of the key stability-influencing factors is provided below.

Caption: Factors influencing the stability of this compound.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are based on supplier data and general best practices for halogenated aromatic compounds.[1][5][9]

ParameterRecommended ConditionRationale
Temperature 2-8°C[9]Minimizes the rate of potential thermal degradation and side reactions.
Light Store in the dark in an amber vial or light-proof container.Prevents photodegradation, particularly cleavage of the C-I bond.[5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation.[5]
Container Tightly sealed, non-reactive container (e.g., glass).Prevents contamination and reaction with container materials.[1]
Handling Use in a well-ventilated area or fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE).[1][10]The compound is classified as harmful and an irritant.[1][10]

Protocol for a Comprehensive Stability Study

For drug development professionals, a formal stability testing program is crucial to establish a re-test period or shelf life for this compound as a critical raw material.[11][][13][14] The following protocol outlines a systematic approach based on ICH guidelines.[15][16]

1. Materials and Equipment:

  • A single, well-characterized batch of this compound.

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).[13][14]

  • Photostability chamber with a light source conforming to ICH Q1B guidelines.[16]

  • Validated analytical method for purity and impurity determination (e.g., HPLC-UV).

  • Characterization techniques for degradation products (e.g., LC-MS, NMR).

2. Experimental Workflow:

The workflow for a comprehensive stability study is depicted below.

Stability_Workflow cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis at Time Points cluster_conclusion Conclusion Batch_Selection Select Batch of This compound Initial_Analysis Initial Analysis (t=0) Batch_Selection->Initial_Analysis Long_Term Long-Term (25°C/60% RH) Initial_Analysis->Long_Term Accelerated Accelerated (40°C/75% RH) Initial_Analysis->Accelerated Photostability Photostability (ICH Q1B) Initial_Analysis->Photostability Time_Points Pull Samples at Pre-defined Intervals Long_Term->Time_Points Accelerated->Time_Points Photostability->Time_Points Purity_Impurity Purity & Impurity Analysis (HPLC) Time_Points->Purity_Impurity Degradant_ID Degradant Identification (LC-MS, NMR) Purity_Impurity->Degradant_ID Data_Evaluation Evaluate Data Degradant_ID->Data_Evaluation Shelf_Life Establish Re-test Period/ Shelf Life Data_Evaluation->Shelf_Life

Caption: Workflow for a comprehensive stability study of this compound.

3. Detailed Methodologies:

  • Long-Term and Accelerated Stability:

    • Aliquot the test material into appropriate containers (e.g., amber glass vials with inert caps).

    • Place samples in stability chambers at both long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[13][14]

    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated).

    • Analyze each sample for appearance, purity, and impurity profile.

  • Photostability Testing:

    • Expose the drug substance to a light source that produces a combined visible and UV output, as specified in ICH Q1B.[16]

    • A control sample should be protected from light to differentiate between light-induced and thermal degradation.

    • Analyze the exposed and control samples for any changes in appearance, purity, and impurity profile.

4. Data Analysis and Interpretation:

  • Purity and Impurity Trends: Plot the purity of this compound and the concentration of any detected impurities over time for each storage condition.

  • Degradation Kinetics: If significant degradation is observed, the data can be used to determine the degradation kinetics and predict the shelf life.

  • Specification Setting: The results of the stability studies are used to establish a re-test period, which is the time during which the material is expected to remain within its quality specifications under the defined storage conditions.

Conclusion

While this compound is a versatile and valuable reagent, its multi-halogenated, electron-deficient pyridine structure necessitates careful consideration of its stability. By understanding the potential degradation pathways and implementing stringent storage and handling protocols, researchers can ensure the quality and reliability of this critical synthetic intermediate. For applications in drug development, a comprehensive stability testing program is not only recommended but essential for regulatory compliance and ensuring the consistency of the final API. The insights and protocols provided in this guide serve as a foundational resource for scientists working with this important chemical building block.

References

Methodological & Application

Introduction: The Strategic Advantage of Polyhalogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Application of 3,5-Dibromo-4-iodopyridine in Suzuki Cross-Coupling Reactions

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the pyridine scaffold is a cornerstone.[1][2][3] Its derivatives are integral to a vast array of bioactive molecules and functional materials. The challenge, however, often lies in the precise and controlled introduction of multiple, distinct substituents onto the pyridine ring. This compound emerges as a highly valuable and strategic building block for this purpose. Its unique arrangement of three halogen atoms with different reactivities provides a platform for sequential and site-selective functionalization using palladium-catalyzed cross-coupling reactions.[4][5]

This guide provides a detailed exploration of the use of this compound in the Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for forming carbon-carbon bonds.[6][7] We will delve into the mechanistic principles that govern selectivity, provide detailed experimental protocols for controlled functionalization, and offer insights into the causality behind experimental choices, empowering researchers to leverage this versatile substrate for the synthesis of complex molecular architectures.

Part 1: The Principle of Regioselective Suzuki-Miyaura Coupling

The ability to selectively functionalize one position on a polyhalogenated molecule in the presence of other, similar reactive sites is a significant challenge. The successful application of this compound hinges on a fundamental principle of palladium catalysis: the differential reactivity of carbon-halogen bonds.

The rate-determining step in the Suzuki-Miyaura catalytic cycle is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[8][9] The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy (BDE). The established reactivity hierarchy is:

C–I > C–Br >> C–Cl [10]

The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Bromine (C-Br) bond. Consequently, it undergoes oxidative addition with a Pd(0) catalyst much more readily and under milder conditions.[11][12] This inherent difference in reactivity is the key to achieving high regioselectivity. By carefully controlling the reaction conditions—specifically temperature, catalyst, and base—one can selectively target the C4-iodo position for the initial Suzuki coupling, leaving the two C-Br bonds at the C3 and C5 positions untouched for subsequent transformations.

cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition pd2_transmetal R¹-Pd(II)L₂-R² pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination r1r2 R¹-R² (Coupled Product) r1x R¹-X (Aryl Halide) r2b R²-B(OR)₂ (Boronic Acid/Ester) + Base

Caption: General Suzuki-Miyaura Catalytic Cycle.

Part 2: Application & Protocol for Selective Monofunctionalization at the C4-Position

The primary strategic application of this compound is the selective introduction of an aryl or heteroaryl group at the C4 position. This generates a 3,5-dibromo-4-substituted pyridine intermediate, a versatile platform for further diversification.

Causality Behind Experimental Choices
  • Catalyst System: For selective C-I coupling, standard palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are highly effective. The relatively low reactivity of this catalyst is advantageous as it minimizes competitive reactions at the C-Br positions.

  • Base Selection: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[13] Common inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are used. K₂CO₃ is often sufficient for this selective transformation.

  • Solvent System: A mixture of an organic solvent and water is typically required. The organic phase (e.g., 1,4-dioxane, toluene, or DMF) dissolves the organic reagents, while the aqueous phase dissolves the inorganic base, creating a biphasic system where the crucial transmetalation step occurs. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Temperature Control: This is the most critical parameter for ensuring selectivity. Maintaining a moderate temperature (e.g., 80-90 °C) provides enough energy to overcome the activation barrier for C-I bond cleavage without promoting the more difficult C-Br bond cleavage.

Caption: Selective vs. Non-selective Coupling Pathways.

Detailed Experimental Protocol: Selective C4-Arylation

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid at the C4-position of this compound.

Table 1: Reagents and Materials for Selective C4-Arylation

Reagent/MaterialPurposeTypical Amount (equivalents)
This compoundStarting Material1.0 (Limiting Reagent)
Arylboronic AcidCoupling Partner1.1 - 1.3
Pd(PPh₃)₄Catalyst0.02 - 0.05 (2-5 mol%)
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0
1,4-Dioxane & WaterSolvent4:1 to 5:1 v/v mixture
Schlenk flask, CondenserGlassware-
Magnetic Stirrer/HotplateEquipment-
Nitrogen or Argon GasInert Atmosphere-

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Establish Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv). Via syringe, add the previously degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours, indicated by the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 3,5-dibromo-4-arylpyridine.

Part 3: Sequential and Exhaustive Cross-Coupling Strategies

Once the C4-position is functionalized, the resulting 3,5-dibromo-4-arylpyridine becomes the substrate for a second Suzuki coupling. This can be performed in a stepwise manner after isolation or, in some cases, as a one-pot sequential reaction.

Strategy 1: Stepwise Di-substitution at C3 and C5

This is the most common and controlled approach. The isolated 3,5-dibromo-4-arylpyridine is subjected to a second Suzuki coupling under more forcing conditions to react the C-Br bonds. This allows for the introduction of a second, different aryl group, leading to unsymmetrical products.

  • More Forcing Conditions: To cleave the stronger C-Br bonds, higher temperatures (e.g., >100 °C) are required. Additionally, a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., PdCl₂(dppf)), may be necessary to facilitate the more difficult oxidative addition step. A stronger base like K₃PO₄ can also accelerate the reaction.

Strategy 2: Exhaustive Tri-substitution

To replace all three halogens with the same substituent in a single step, one must use forcing conditions from the outset and a stoichiometric excess of the boronic acid (at least 3.3 equivalents). This approach sacrifices control for efficiency when the desired product is the symmetrical 3,4,5-triarylpyridine.

start This compound step1 Suzuki Coupling 1 (Ar¹-B(OH)₂) Mild Conditions start->step1 intermediate 3,5-Dibromo-4-(Ar¹)pyridine step1->intermediate isolate Isolate & Purify intermediate->isolate step2 Suzuki Coupling 2 (Ar²-B(OH)₂) Forcing Conditions final_product 3,5-(Ar²)-4-(Ar¹)tri-substituted pyridine step2->final_product isolate->step2

Caption: Workflow for Stepwise Sequential Suzuki Coupling.

Detailed Protocol: Di-substitution at C3 and C5

This protocol assumes the starting material is the 3,5-dibromo-4-arylpyridine synthesized in the previous step.

Table 2: Reagents for Di-substitution at C3/C5 Positions

Reagent/MaterialPurposeTypical Amount (equivalents)
3,5-Dibromo-4-arylpyridineStarting Material1.0
Arylboronic AcidCoupling Partner2.2 - 2.5
PdCl₂(dppf)Catalyst0.05 - 0.10 (5-10 mol%)
K₃PO₄Base3.0 - 4.0
Toluene & WaterSolvent5:1 v/v mixture

Step-by-Step Procedure:

  • Reaction Setup: In a procedure analogous to the first coupling, combine the 3,5-dibromo-4-arylpyridine (1.0 equiv), the second arylboronic acid (2.2 equiv), and potassium phosphate (3.0 equiv) in a dry Schlenk flask.

  • Inert Atmosphere: De-gas the vessel thoroughly by evacuating and backfilling with Nitrogen or Argon (3 cycles).

  • Catalyst and Solvent Addition: Add PdCl₂(dppf) (0.05 equiv) and the degassed Toluene/Water solvent mixture.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification: Follow the same workup and purification procedures as described for the C4-arylation to isolate the 3,4,5-triarylpyridine product.

Conclusion

This compound is a powerful and versatile building block for the construction of highly substituted pyridine derivatives. The predictable regioselectivity of the Suzuki-Miyaura cross-coupling, governed by the inherent reactivity difference between C-I and C-Br bonds, allows for a controlled, stepwise functionalization of the pyridine core. By carefully manipulating reaction parameters such as temperature and catalyst choice, chemists can selectively functionalize the C4 position before proceeding to modify the C3 and C5 positions. This strategic approach opens the door to a vast chemical space, providing essential tools for researchers in drug discovery and materials science to synthesize novel and complex molecular targets.

References

Application Note: Selective Sonogashira Coupling of 3,5-Dibromo-4-iodopyridine for the Synthesis of Functionalized Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and demonstrates broad functional group tolerance, making it invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]

This application note provides a detailed protocol and technical guide for the Sonogashira coupling of 3,5-Dibromo-4-iodopyridine. This substrate is of particular interest due to its multiple halogen substituents, which offer opportunities for sequential, site-selective functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a highly chemoselective coupling at the C-4 position.[4] This protocol is designed for researchers, scientists, and drug development professionals seeking to leverage this selectivity for the synthesis of complex, multi-substituted pyridine derivatives.

Reaction Mechanism and Chemoselectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[2][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The Catalytic Cycles
  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide, cleaving the C-X bond and forming a Pd(II) complex.[5]

    • Transmetalation : The Pd(II) complex then reacts with a copper acetylide intermediate (formed in the copper cycle) in a transmetalation step. This transfers the alkyne group to the palladium center and regenerates the copper(I) catalyst.[1]

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C-C bond of the product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[4]

  • Copper Cycle :

    • Acetylide Formation : The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (e.g., an amine). The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper(I) salt to form a copper acetylide intermediate.[2][5] This species is critical for the transmetalation step with the palladium complex.

Basis of Chemoselectivity

For a substrate like this compound, the reaction's selectivity is governed by the relative reactivity of the aryl-halide bonds toward oxidative addition with the Pd(0) catalyst. The reactivity order is generally accepted as: I > OTf > Br >> Cl .[1][4] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making it far more susceptible to oxidative addition. This difference allows the reaction to be performed selectively at the C-I bond, typically at room temperature, leaving the C-Br bonds intact for subsequent downstream transformations.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_A Ar-Pd(II)L₂(I) OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_B ReductElim Reductive Elimination PdII_B->ReductElim ReductElim->Pd0 Ar-C≡CR CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Alkyne_H H-C≡CR Alkyne_H->Cu_Acetylide Deprotonation Base Base Base->Alkyne_H Cu_Acetylide->Transmetalation Regenerates Cu(I)X ArI Ar-I ArI->OxAdd caption Fig 1: Sonogashira Catalytic Cycles

Caption: The dual catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol

This protocol outlines a general procedure for the selective Sonogashira coupling of a terminal alkyne with this compound at the C-4 position.

Materials and Equipment
  • Reagents :

    • This compound

    • Terminal Alkyne (e.g., Phenylacetylene)

    • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][1][6]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI)

    • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPEA)[7][8]

    • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

    • Reagents for workup: Saturated aq. NH₄Cl, brine, anhydrous Na₂SO₄ or MgSO₄

    • Silica gel for column chromatography

  • Equipment :

    • Schlenk flask or round-bottom flask with a rubber septum

    • Magnetic stirrer and stir bar

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Syringes and needles

    • Thin Layer Chromatography (TLC) plates and chamber

    • Rotary evaporator

    • Glassware for column chromatography

Safety Precautions
  • General : Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reagent Handling : Palladium catalysts are toxic and should be handled with care. Amines like triethylamine are volatile, flammable, and corrosive.[9] Solvents like THF can form peroxides.

  • Inert Atmosphere : The reaction is sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling).[1] Ensure all glassware is dry and the reaction is maintained under an inert atmosphere.

  • Exotherms : While generally mild, palladium-catalyzed reactions can sometimes be exothermic. Monitor the reaction temperature, especially during scale-up.[9][10]

Step-by-Step Procedure

  • Reaction Setup :

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.025 eq) and copper(I) iodide (0.05 eq).[4]

    • Seal the flask with a rubber septum, and cycle between vacuum and inert gas (N₂ or Ar) three times to ensure an inert atmosphere.

  • Reagent Addition :

    • Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF, ~5-10 mL per mmol of substrate) via syringe.

    • Add the amine base (e.g., Et₃N, 3.0 eq) via syringe. The amine often serves as both the base and a co-solvent.[1]

    • Finally, add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.

  • Reaction Execution :

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC until the starting this compound spot is consumed (typically 2-6 hours).

  • Work-up and Purification :

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst residues and inorganic salts.[11]

    • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-3,5-dibromopyridine.[12]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Add Aryl Halide, Pd Catalyst & CuI to dry Schlenk flask B 2. Establish Inert Atmosphere (N₂/Ar) A->B C 3. Add Anhydrous Solvent & Base B->C D 4. Add Terminal Alkyne Dropwise C->D E 5. Stir at Room Temp & Monitor by TLC D->E F 6. Quench Reaction & Filter through Celite E->F G 7. Aqueous Wash (NH₄Cl, Brine) F->G H 8. Dry & Concentrate Organic Layer G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J caption Fig 2: Experimental Workflow

Caption: A streamlined workflow for the selective Sonogashira coupling.

Data Presentation

Table 1: Typical Reaction Parameters
ParameterRecommended ValueRationale
Substrate This compoundC-I bond is most reactive.
Alkyne 1.1 - 1.2 equivalentsSlight excess ensures complete consumption of the limiting reagent.
Pd Catalyst 1-5 mol %PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are common choices.[5]
Cu(I) Co-catalyst 2-10 mol %CuI is standard; facilitates acetylide formation.[1]
Base Et₃N or DIPEA (2-3 eq)Neutralizes HX byproduct and deprotonates the alkyne.[13]
Solvent THF, DMF, or AmineSolvent choice can affect reaction rate and solubility.[14]
Temperature Room TemperatureSufficient for selective C-I bond activation.[4]
Time 2 - 12 hoursVaries with substrate; monitor by TLC.
Expected Yield 70-95%Dependent on specific alkyne and purification efficiency.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst; insufficient base; poor quality reagents.Use fresh, high-purity reagents. Ensure the catalyst is active. Use a stronger base or slightly elevated temperature if necessary.
Alkyne Homocoupling Presence of oxygen (Glaser coupling).Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere throughout the reaction.[1]
Recovery of Starting Material Low reaction temperature; insufficient reaction time.Allow the reaction to stir for a longer period. If no progress, consider gentle heating (e.g., 40-50 °C), but be aware this may affect selectivity.
Formation of Byproducts Reaction temperature too high, leading to C-Br coupling; catalyst decomposition.Maintain room temperature for selectivity. Ensure proper stirring. Consider copper-free conditions if homocoupling is severe.[3][15]
Difficult Purification Residual catalyst or copper salts.Ensure thorough filtration through Celite post-reaction. An aqueous wash with dilute ammonia can sometimes help remove copper salts.

References

Application Notes and Protocols for Selective Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3,5-Dibromo-4-iodopyridine in Synthesis

This compound is a pivotal building block for the synthesis of complex, highly functionalized pyridine derivatives, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. The strategic arrangement of three distinct halogen atoms on the pyridine ring presents a unique opportunity for sequential and site-selective functionalization. The inherent differences in the bond dissociation energies of the Carbon-Iodine (C-I), Carbon-Bromine (C-Br), and Carbon-Chlorine (C-Cl) bonds are the cornerstone of this selectivity, with the reactivity trend being C-I > C-Br > C-Cl.[1][2] This predictable reactivity allows for the selective coupling at the C4 position (iodine) while preserving the bromine atoms at C3 and C5 for subsequent transformations.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical protocols for the selective palladium-catalyzed cross-coupling of this compound. We will delve into the rationale behind catalyst and ligand selection for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

PART 1: The Principle of Chemoselective Coupling: Why the C-I Bond Reacts First

The success of selective cross-coupling hinges on the first and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the Pd(0) complex.[2] The energy barrier for this step is directly related to the strength of the carbon-halogen bond being broken. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage by the palladium catalyst. This substantial difference in reactivity allows for a thermodynamic and kinetic window where the C-I bond can be selectively activated and coupled under conditions that leave the C-Br bonds untouched.

The choice of palladium precursor, and more critically, the ancillary ligand, is paramount in modulating the reactivity and stability of the active Pd(0) catalyst to achieve high selectivity. Electron-rich and sterically bulky ligands, for example, are known to promote the oxidative addition step.[3][4]

PART 2: Catalyst and Ligand Selection: A Mechanistic Perspective

The selection of the palladium source and the appropriate ligand is not arbitrary; it is a decision rooted in the mechanistic understanding of the catalytic cycle.

Palladium Precursors: Common Pd(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used and are reduced in situ to the active Pd(0) species. Alternatively, using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes offer more reproducible results.

Ligands: The ligand's role is multifaceted: it stabilizes the palladium center, influences its reactivity, and dictates the steric environment around the metal.

  • For Suzuki-Miyaura Coupling: Phosphine ligands like triphenylphosphine (PPh₃) are often sufficient for reactive C-I bonds. For more challenging couplings, or to ensure high selectivity, bulky and electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can be employed.

  • For Buchwald-Hartwig Amination: This reaction is highly sensitive to the ligand. Sterically hindered and electron-rich phosphine ligands developed by Buchwald and Hartwig (e.g., XPhos, RuPhos, BrettPhos) are crucial for facilitating both the oxidative addition and the final reductive elimination step to form the C-N bond.[3][4][5] Bidentate ligands like dppf can also be effective.[6]

The following DOT graph illustrates the decision-making process for catalyst system selection.

Caption: Decision workflow for catalyst system selection.

PART 3: Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol details the selective coupling of an arylboronic acid to the C4 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The following DOT graph visualizes the experimental workflow for the Suzuki-Miyaura coupling.

SuzukiWorkflow start Start setup 1. Add Reagents to Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (3x Vac/Backfill) setup->inert catalyst 3. Add Pd Catalyst inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat Reaction (80-100 °C) solvent->react monitor 6. Monitor by TLC/LC-MS react->monitor workup 7. Quench, Extract, & Dry monitor->workup purify 8. Purify by Chromatography workup->purify end Pure Product purify->end

Caption: Experimental workflow for selective Suzuki coupling.

Protocol 2: Selective Buchwald-Hartwig Amination at the C4-Position

This protocol describes the selective amination at the C4-position of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Bulky phosphine ligand (e.g., XPhos, if not using a precatalyst)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Glovebox or Schlenk line technique is highly recommended.

Step-by-Step Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried vial or Schlenk tube, add the palladium precatalyst, the base, and a stir bar.

  • Reagent Addition: Add this compound and seal the vessel.

  • Solvent and Amine Addition: Outside the glovebox (if using Schlenk technique), add the anhydrous, degassed solvent followed by the amine via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often faster than Suzuki couplings.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

PART 4: Data Presentation and Troubleshooting

Table 1: Recommended Catalyst Systems for Selective C4-Coupling

Coupling ReactionPalladium SourceLigand/PrecatalystBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄-K₂CO₃, Cs₂CO₃Dioxane/H₂O80-100
Pd₂(dba)₃SPhosK₃PO₄Toluene100
Buchwald-Hartwig Pd(OAc)₂XPhosNaOtBuToluene100-110
-XPhos Pd G3-LHMDSDioxane90-100

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure inert atmosphere; use a fresh batch of catalyst/ligand; consider a precatalyst.
Poor quality reagentsPurify solvents and amines; use fresh boronic acid.
Formation of Side Products (e.g., Homocoupling) Oxygen contaminationThoroughly degas solvents and maintain a strict inert atmosphere.
Loss of Selectivity (Reaction at C-Br) Reaction temperature too high or time too longReduce temperature; monitor reaction closely and stop once starting material is consumed.
Catalyst system too reactiveSwitch to a less active ligand (e.g., from a biarylphosphine to PPh₃ for Suzuki).
Dehalogenation (H instead of coupled product) Presence of protic impuritiesUse anhydrous solvents and reagents.

Conclusion

The selective functionalization of this compound is a powerful strategy for the efficient synthesis of complex pyridine-based molecules. By leveraging the inherent reactivity difference between the C-I and C-Br bonds, and through the rational selection of a palladium catalyst system, researchers can achieve high yields and excellent chemoselectivity for both C-C and C-N bond formation at the C4 position. The protocols and guidelines presented in this application note serve as a robust starting point for the development of novel synthetic routes in drug discovery and materials science.

References

Application Notes & Protocols: 3,5-Dibromo-4-iodopyridine as a Strategic Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polyhalogenated heterocycles are foundational building blocks in medicinal chemistry, offering multiple reaction vectors for the construction of complex molecular architectures.[1][2] Among these, 3,5-dibromo-4-iodopyridine stands out as a particularly versatile scaffold. Its utility is rooted in the pronounced differential reactivity of its carbon-halogen bonds. The significantly weaker carbon-iodine bond allows for highly regioselective functionalization at the C-4 position through various palladium-catalyzed cross-coupling reactions, while preserving the two C-Br bonds for subsequent transformations. This guide provides an in-depth exploration of the strategic application of this compound, detailing the mechanistic principles, optimized protocols for key reactions, and its role in the synthesis of scaffolds for bioactive molecules.

The Principle of Orthogonal Reactivity: A Chemist's Guide to Selectivity

The synthetic power of this compound originates from the hierarchical reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl.[3]

This inherent difference allows for a predictable and stepwise functionalization strategy:

  • Step 1 (Primary Coupling): Under carefully controlled, milder conditions, the C-I bond at the 4-position will selectively undergo oxidative addition, enabling the introduction of a diverse range of substituents.[4][5]

  • Step 2 (Secondary Coupling): The resulting 4-substituted-3,5-dibromopyridine retains two reactive sites. These C-Br bonds can then be functionalized under more forcing conditions or with different catalytic systems, allowing for the creation of highly decorated pyridine cores.

G cluster_0 Strategic Functionalization Workflow A This compound B Selective Reaction at C4-I Bond (e.g., Suzuki, Sonogashira) A->B Milder Conditions (Low Temp, Specific Catalyst) C 4-Substituted-3,5-dibromopyridine Intermediate B->C D Subsequent Reaction at C3/C5-Br Bonds (e.g., Buchwald-Hartwig) C->D More Forcing Conditions (High Temp, Different Ligand) E Polysubstituted Pyridine Core (Bioactive Scaffold) D->E

Caption: Logical workflow for the sequential functionalization of this compound.

Key Synthetic Transformations and Protocols

The true utility of a building block is demonstrated through its performance in key chemical reactions. Below are detailed protocols for the most critical transformations involving this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation at the C-4 Position

The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties.[4][6] The protocol below is optimized for selective coupling at the C-I bond.

Principle: A palladium catalyst facilitates the coupling of the C-I bond of this compound with an organoboron reagent (boronic acid or ester) in the presence of a base. The C-Br bonds remain largely unreactive under these conditions.

Data Presentation: Representative Conditions for Selective Suzuki Coupling

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)¹Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O (4:1)80-908-1285-95Standard, reliable conditions for aryl iodides.[7]
PdCl₂(dppf)K₃PO₄1,4-Dioxane90-10010-1690-98Effective for a broad range of boronic acids, including sterically hindered ones.
Pd(OAc)₂ / SPhosCs₂CO₃Toluene / H₂O (4:1)804-8~90-98Highly active catalyst system, allows for lower catalyst loading and temperature.

¹Yields are representative and based on general knowledge of Suzuki couplings on analogous polyhalopyridine substrates.

Experimental Protocol: Selective Suzuki Coupling with Phenylboronic Acid

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst Addition: Under a positive flow of argon or nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene and Water (4:1, 0.1 M solution based on the pyridine). The mixture should be thoroughly sparged with argon for at least 20 minutes prior to addition.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion (typically 8-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-phenyl-3,5-dibromopyridine.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira reaction provides a powerful method for C(sp²)-C(sp) bond formation, introducing alkynyl functionalities that are prevalent in many natural products and functional materials.[8][9][10]

Principle: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with the aryl iodide in the presence of a copper(I) co-catalyst and an amine base.[8][10] The C-I bond is the exclusive site of reaction under these conditions.

Data Presentation: Representative Conditions for Selective Sonogashira Coupling

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)¹
PdCl₂(PPh₃)₂CuIEt₃NTHF or DMF25-504-885-95
Pd(PPh₃)₄CuIDiisopropylamineToluene50-606-1080-92

¹Yields are representative and based on general knowledge of Sonogashira couplings on analogous substrates.

Experimental Protocol: Selective Sonogashira Coupling with Phenylacetylene

  • Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed THF (or DMF) followed by triethylamine (Et₃N, 3.0 equiv).

  • Alkyne Addition: Add phenylacetylene (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) until the starting material is consumed as monitored by TLC.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to obtain 4-(phenylethynyl)-3,5-dibromopyridine.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, which are ubiquitous in pharmaceuticals.[11][12] After initial functionalization at C-4, this reaction can be used to substitute one or both of the remaining C-Br bonds.

Principle: This palladium-catalyzed cross-coupling reaction forms a bond between an aryl halide and an amine.[11] It requires a palladium source, a phosphine ligand, and a strong base.[13] The choice of ligand is critical and often dictates the reaction's success.

Experimental Protocol: Buchwald-Hartwig Amination of a 4-Aryl-3,5-dibromopyridine

  • Inert Atmosphere Setup: In a glovebox or under a strict argon atmosphere, add the 4-aryl-3,5-dibromopyridine substrate (1.0 equiv), the desired amine (1.2-2.2 equiv), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.04 equiv), and sodium tert-butoxide (NaOt-Bu, 1.4-2.5 equiv) to a Schlenk tube.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 90-110 °C with stirring for 12-24 hours.

  • Workup and Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography.

Mechanistic Insight & Experimental Workflow Visualization

Understanding the underlying catalytic cycle is crucial for troubleshooting and optimization.

G cluster_legend Generic Pd Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Complex A->B Ar-X (Selective for Ar-I) C Transmetalation Complex B->C R-B(OH)₂ (Suzuki) D Reductive Elimination Complex C->D Base D->A Ar-R (Product) l1 Ar-X = this compound l2 Ar-R = Coupled Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_workflow General Experimental Workflow S1 Assemble Reagents (Substrate, Catalyst, Base) in Schlenk Flask S2 Establish Inert Atmosphere (Evacuate/Backfill Ar or N₂) S1->S2 S3 Add Degassed Solvents & Liquid Reagents S2->S3 S4 Heat to Reaction Temp with Vigorous Stirring S3->S4 S5 Monitor Progress (TLC / LC-MS) S4->S5 S6 Reaction Quench & Aqueous Workup S5->S6 Upon Completion S7 Extraction & Drying S6->S7 S8 Purification (Column Chromatography) S7->S8 S9 Characterization (NMR, MS) S8->S9

Caption: A typical experimental workflow for cross-coupling reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Poor quality base or reagents.Use a fresh batch of catalyst or pre-catalyst. Ensure rigorous degassing of all solvents. Use freshly opened or purified reagents.
Formation of Homocoupled Side Products (Suzuki) Premature protodeboronation of boronic acid; (Sonogashira) Presence of oxygen leading to Glaser coupling.Use a stronger, non-aqueous base (e.g., K₃PO₄). Maintain a strict inert atmosphere throughout the reaction.[8]
Loss of Bromine (Hydrodehalogenation) Side reaction in the catalytic cycle, especially at high temperatures or with certain ligands.Lower the reaction temperature. Screen different phosphine ligands. Reduce reaction time once the starting material is consumed.
Difficulty in Purification Similar polarity of product and byproducts (e.g., phosphine oxides).Optimize chromatography solvent system. Consider a different workup procedure (e.g., acidic/basic wash) to remove impurities.

Conclusion

This compound is a powerful and strategically advantageous building block for the synthesis of complex, polysubstituted pyridines. The reliable and predictable regioselectivity, governed by the differential reactivity of the C-I and C-Br bonds, allows for a modular and efficient approach to novel molecular scaffolds. The protocols and insights provided herein serve as a robust starting point for researchers in drug discovery and materials science to harness the full synthetic potential of this versatile intermediate.

References

Applications of 3,5-Dibromo-4-iodopyridine in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Trifunctionalized Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics, owing to its presence in numerous natural products and FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and other key interactions within biological targets makes it a privileged structure in drug discovery.[3] The strategic functionalization of the pyridine ring with halogen atoms provides medicinal chemists with powerful tools for molecular elaboration through a variety of cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[4][5][6]

3,5-Dibromo-4-iodopyridine is a particularly valuable, albeit under-utilized, building block that offers a unique trifunctionalized platform for the synthesis of complex molecular architectures. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the lynchpin of its synthetic utility. The C-I bond is significantly more susceptible to oxidative addition to palladium(0) catalysts, allowing for selective functionalization at the 4-position under milder conditions, while the two bromine atoms at the 3- and 5-positions can be targeted for subsequent transformations under more forcing conditions.[4] This inherent regioselectivity is a critical advantage for the controlled and efficient synthesis of highly substituted pyridine derivatives, which are often key components of potent and selective bioactive molecules.[4]

This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed to furnish researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to harness the full potential of this versatile synthetic intermediate. We will delve into the synthesis of the core scaffold, detail its applications in the construction of medicinally relevant compounds, and provide step-by-step protocols for key cross-coupling reactions.

Synthesis of the Core Scaffold: this compound

The efficient synthesis of this compound is crucial for its widespread application. While several synthetic routes have been reported, a common and effective method involves a multi-step sequence starting from 4-aminopyridine.[7][8] This process typically involves bromination followed by a Sandmeyer-type reaction.

A representative synthetic pathway is detailed below:

  • Bromination of 4-aminopyridine: The first step involves the dibromination of 4-aminopyridine to yield 3,5-dibromo-4-aminopyridine. This can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS).[7]

  • Diazotization and Iodination: The resulting 3,5-dibromo-4-aminopyridine is then subjected to a diazotization reaction, followed by treatment with an iodide source, such as potassium iodide, to introduce the iodine atom at the 4-position.[8]

A patented one-step method has also been disclosed which involves the diazotization of 3,5-dibromo-4-aminopyridine to directly yield this compound.[8]

Strategic Applications in Medicinal Chemistry

The trifunctional nature of this compound makes it an ideal starting material for the synthesis of a diverse array of complex molecules with potential therapeutic applications. Its utility is most pronounced in the synthesis of kinase inhibitors and as a scaffold for antiviral agents.

A Versatile Scaffold for Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyridine scaffold is a common feature in many potent and selective kinase inhibitors.[4]

This compound provides a platform to construct kinase inhibitors with diverse substitution patterns. The general strategy involves the sequential functionalization of the halogenated positions, as illustrated in the workflow below.

G A This compound B Selective C-I Functionalization (e.g., Suzuki, Sonogashira) A->B C 4-Substituted-3,5-dibromopyridine B->C D C-Br Functionalization (e.g., Suzuki, Buchwald-Hartwig) C->D E Trisubstituted Pyridine Scaffold D->E F Further Elaboration E->F G Bioactive Kinase Inhibitor F->G

Caption: General workflow for kinase inhibitor synthesis.

This stepwise approach allows for the introduction of various aryl, heteroaryl, and alkynyl moieties at the 4-position, which can be crucial for targeting the ATP-binding site of kinases. The bromine atoms at the 3- and 5-positions can then be functionalized to introduce groups that can enhance potency, selectivity, and pharmacokinetic properties.

Potential in the Development of Antiviral Agents

The pyridine nucleus is also a key component of several antiviral drugs. The ability to introduce diverse substituents around the pyridine core using this compound as a starting material makes it an attractive scaffold for the discovery of novel antiviral agents. Cross-coupling reactions can be employed to append fragments that can mimic the interactions of natural nucleosides with viral polymerases or other key viral enzymes.

Experimental Protocols: Harnessing the Power of Cross-Coupling Reactions

The following protocols are generalized procedures for Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are fundamental to the application of this compound in medicinal chemistry. These protocols are based on established methods for structurally similar halogenated pyridines and should be optimized for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 4-Position

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds.[5][6] The enhanced reactivity of the C-I bond in this compound allows for selective coupling at the 4-position.

Reaction Scheme:

G cluster_0 a This compound plus1 + b Ar-B(OH)₂ arrow Pd Catalyst, Base Solvent, Heat c 4-Aryl-3,5-dibromopyridine

Caption: Selective Suzuki-Miyaura coupling at the C-4 position.

Materials and Reagents:

ReagentPurposeTypical Amount (equivalents)
This compoundStarting Material1.0
Arylboronic acidCoupling Partner1.2
Palladium CatalystCatalyst0.03 - 0.1
Base (e.g., K₂CO₃, Cs₂CO₃)Base2.0 - 3.0
Solvent (e.g., Dioxane/Water)Reaction Medium-

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Selective Sonogashira Coupling at the 4-Position

The Sonogashira coupling is a powerful method for forming C-C bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes.

Reaction Scheme:

G cluster_0 a This compound plus1 + b R-C≡CH arrow Pd/Cu Catalyst, Base Solvent c 4-Alkynyl-3,5-dibromopyridine

Caption: Selective Sonogashira coupling at the C-4 position.

Materials and Reagents:

ReagentPurposeTypical Amount (equivalents)
This compoundStarting Material1.0
Terminal AlkyneCoupling Partner1.1 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.02 - 0.05
Copper(I) Iodide (CuI)Co-catalyst0.05 - 0.1
Base (e.g., Triethylamine, DIPA)Base2.0 - 3.0
Solvent (e.g., THF, DMF)Reaction Medium-

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.5 equiv). Stir for 5-10 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature or heat to a specified temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

This compound is a potent and versatile building block in medicinal chemistry that offers a strategic advantage for the synthesis of complex, highly substituted pyridine derivatives. Its differential reactivity allows for a controlled and stepwise functionalization, which is invaluable in the construction of novel therapeutic agents, particularly kinase inhibitors. The protocols provided herein serve as a starting point for researchers to explore the full potential of this trifunctionalized scaffold. As the demand for novel and diverse chemical matter in drug discovery continues to grow, the strategic application of such versatile intermediates will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

Application Note: Strategies for Regioselective Functionalization of 3,5-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3,5-Dibromo-4-iodopyridine is a pivotal building block in synthetic chemistry, offering three distinct points for functionalization. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for remarkable regioselectivity, making it a highly valuable scaffold in the development of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of the principles and protocols for the selective functionalization at the C-4 position, followed by strategies for subsequent modifications at the C-3 and C-5 positions. We delve into the mechanistic underpinnings of this selectivity and offer detailed, field-tested protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Stille couplings, as well as metal-halogen exchange reactions.

The Principle of Regioselectivity: A Tale of Two Halogens

The utility of this compound as a synthetic intermediate is rooted in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the activation of the carbon-halogen (C-X) bond is the rate-determining step. The reactivity trend for halogens in these reactions is generally I > Br > Cl > F. This hierarchy is attributed to the bond dissociation energies (BDE) of the C-X bonds; the C-I bond is weaker (around 228 kJ/mol) and thus more easily cleaved in the oxidative addition step to the Pd(0) catalyst compared to the stronger C-Br bond (around 284 kJ/mol).

This substantial energy difference allows for precise, regioselective reactions at the C-4 iodo position while leaving the two bromo substituents at C-3 and C-5 untouched, provided the reaction conditions are carefully controlled. This initial C-4 functionalization then yields a 3,5-dibromopyridine derivative, which can undergo further diversification at the bromine-bearing positions.

Diagram 1: Regioselectivity Logic This diagram illustrates the fundamental principle of selective functionalization based on the differential reactivity of the C-I and C-Br bonds.

G cluster_0 cluster_1 cluster_2 cluster_3 A This compound B Weak C-I Bond (Low BDE) A->B possesses C Strong C-Br Bonds (High BDE) A->C possesses D Selective Oxidative Addition to Pd(0) Catalyst B->D enables E Functionalization at C-4 Position D->E F C-3 and C-5 Positions Remain Unchanged D->F

Protocols for Regioselective C-4 Functionalization

The following protocols detail methods for selectively targeting the C-4 position of this compound. The choice of reaction depends on the desired functionality to be introduced.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the halo-pyridine with an organoboron species. It is widely favored due to the mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.

Protocol 1: Synthesis of 4-Aryl-3,5-dibromopyridine

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 - 1.5 equiv)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 - 0.05 equiv)

    • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

    • Toluene or 1,4-Dioxane

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and Pd(PPh₃)₄.

    • Add the solvent (e.g., Toluene) and the aqueous Na₂CO₃ solution.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective pre-catalyst that forms the active Pd(0) species in situ. Other catalysts like PdCl₂(dppf) can also be used.

  • Base: The base (Na₂CO₃) is crucial for the transmetalation step, activating the boronic acid.

  • Solvent: A two-phase system (e.g., Toluene/water) is often used, though single-phase solvents like dioxane with a soluble base can also be effective.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the introduction of an alkyne moiety at the C-4 position, a valuable transformation for accessing linear, rigid structures often found in materials science and medicinal chemistry. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.

Protocol 2: Synthesis of 3,5-Dibromo-4-(alkynyl)pyridine

  • Materials:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.02 equiv)

    • Copper(I) Iodide (CuI) (0.04 equiv)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (Solvent and Base)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add the solvent/base (TEA or DIPA). The solvent should be thoroughly degassed.

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate or dichloromethane, and wash with aqueous ammonium chloride (to remove copper salts) and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Causality Behind Choices:

  • Dual Catalysis: Palladium facilitates the oxidative addition to the C-I bond, while the copper(I) salt reacts with the alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.

  • Base: An amine base like TEA or DIPA is essential to neutralize the HI formed during the reaction and to facilitate the formation of the copper acetylide.

Stille Coupling: Versatile C-C Bond Formation

The Stille coupling involves the reaction of the organoiodide with an organostannane reagent. While concerns about the toxicity of tin byproducts exist, the reaction is highly versatile and tolerant of a wide range of functional groups.

Protocol 3: Synthesis of 4-(Vinyl/Aryl)-3,5-dibromopyridine

  • Materials:

    • This compound (1.0 equiv)

    • Organostannane (e.g., tributyl(vinyl)tin or tributyl(aryl)tin) (1.1 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • Anhydrous, degassed THF or Toluene

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane in the chosen solvent.

    • Add the Pd(PPh₃)₄ catalyst.

    • Heat the mixture to reflux (for THF) or 100-110 °C (for Toluene) for 6-18 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling, the reaction can be quenched with an aqueous solution of potassium fluoride (KF), which helps to precipitate the tin byproducts as insoluble fluorides.

    • Stir the mixture with aqueous KF for 1-2 hours, then filter through a pad of Celite.

    • Extract the filtrate with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Metal-Halogen Exchange: Accessing Nucleophilic Pyridines

For the introduction of other functionalities, a metal-halogen exchange at the C-4 position can be performed, generating a potent nucleophile. This is typically achieved using organolithium or Grignard reagents at low temperatures to prevent side reactions.

Protocol 4: In Situ Generation of 3,5-Dibromo-4-pyridyl Anion

  • Materials:

    • This compound (1.0 equiv)

    • n-Butyllithium (n-BuLi) or Isopropylmagnesium Chloride (i-PrMgCl) (1.0-1.1 equiv)

    • Anhydrous THF or Diethyl Ether

    • Electrophile (e.g., DMF, an aldehyde, CO₂)

  • Procedure:

    • Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the organometallic reagent (e.g., n-BuLi) dropwise over 15 minutes. The iodine-metal exchange is typically very fast.

    • Stir the resulting solution at -78 °C for 30-60 minutes.

    • Add the desired electrophile to the solution and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography or crystallization.

Causality Behind Choices:

  • Low Temperature: The reaction is performed at -78 °C to ensure regioselectivity for the C-I bond and to prevent the highly reactive pyridyl anion from attacking the solvent or other starting material molecules.

Data Summary: A Comparative Overview

Reaction TypeReagentsTypical YieldsKey AdvantagesKey Considerations
Suzuki-Miyaura Arylboronic acid, Pd catalyst, Base75-95%High functional group tolerance; stable and non-toxic boron reagents.Base sensitivity of some substrates.
Sonogashira Terminal alkyne, Pd/Cu catalysts, Amine base70-90%Direct introduction of alkynes; mild conditions.Requires exclusion of oxygen to prevent alkyne homocoupling.
Stille Organostannane, Pd catalyst65-85%Very broad substrate scope and high functional group tolerance.Toxicity of tin reagents and byproducts requires careful handling and purification.
Metal-Halogen Exchange n-BuLi or i-PrMgCl, Electrophile60-80%Access to a wide range of functionalities via reaction with electrophiles.Requires strictly anhydrous conditions and very low temperatures (-78 °C).

Sequential Functionalization: Unlocking the Full Potential

Once the C-4 position is functionalized, the remaining C-3 and C-5 bromo-substituents become targets for further diversification. These C-Br bonds can now be activated under more forcing conditions (e.g., different catalysts, higher temperatures) to introduce additional substituents, leading to highly complex and valuable trisubstituted pyridine scaffolds.

Diagram 2: Sequential Functionalization Workflow This diagram outlines the strategic, stepwise approach to creating trisubstituted pyridines from the starting material.

G A This compound B Step 1: C-4 Selective Reaction (e.g., Suzuki, Sonogashira) Mild Conditions A->B C 4-R1-3,5-Dibromopyridine B->C D Step 2: C-3/C-5 Functionalization (e.g., Suzuki, Buchwald-Hartwig) Forcing Conditions C->D E Symmetrical 3,5-di-R2 Product D->E Symmetrical Addition F Asymmetrical Product (via statistical or directed methods) D->F Stepwise or Statistical

Application Notes and Protocols for the Synthesis of Trisubstituted Pyridines from 3,5-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Trisubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1] Its ability to engage in hydrogen bonding, its inherent aqueous solubility, and its metabolic stability make it a "privileged scaffold" for the design of novel therapeutic agents. Among the various substitution patterns, trisubstituted pyridines are of particular interest as they allow for fine-tuning of steric and electronic properties, enabling precise interactions with biological targets.[2] This guide provides a comprehensive overview of synthetic strategies for the preparation of diverse trisubstituted pyridines, starting from the versatile building block, 3,5-dibromo-4-iodopyridine.

The Keystone Reagent: Understanding the Reactivity of this compound

The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the general trend: I > Br > Cl.[1] This predictable hierarchy allows for the selective functionalization of the C4-iodo position under milder conditions, while leaving the C3 and C5-bromo positions available for subsequent transformations. This orthogonal reactivity is the foundation for the modular synthesis of a wide array of 3,4,5-trisubstituted pyridines.

Diagram: The Orthogonal Functionalization Strategy

G start This compound c4_functionalization Selective C4 Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Metal-Halogen Exchange) start->c4_functionalization intermediate 4-Substituted-3,5-dibromopyridine c4_functionalization->intermediate c3_c5_functionalization C3/C5 Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, etc.) intermediate->c3_c5_functionalization product 3,4,5-Trisubstituted Pyridine c3_c5_functionalization->product

Caption: A generalized workflow for the synthesis of trisubstituted pyridines.

Part 1: Selective Functionalization of the C4-Position

The initial and most critical step is the selective reaction at the C4-iodo position. Several powerful palladium-catalyzed cross-coupling reactions and metal-halogen exchange are suitable for this transformation.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[3] The reaction of this compound with an aryl or vinyl boronic acid (or its ester) will selectively occur at the C4 position.

Protocol: Regioselective Suzuki-Miyaura Coupling at C4

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water) to the reaction mixture.

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-3,5-dibromopyridine.

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95
PdCl₂(dppf)Cs₂CO₃Toluene/H₂O100880-92
Pd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O80690-98

Table 1: Representative Conditions for C4-Selective Suzuki Coupling.

Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling enables the introduction of an alkyne moiety at the C4 position, providing a valuable handle for further transformations.[4]

Protocol: Regioselective Sonogashira Coupling at C4

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow a similar procedure as described for the Suzuki-Miyaura coupling to isolate the 4-alkynyl-3,5-dibromopyridine.

Pd CatalystCu(I) Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHFRT1680-90
Pd(PPh₃)₄CuIi-Pr₂NHDMF50685-95

Table 2: Representative Conditions for C4-Selective Sonogashira Coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[1] This reaction can be employed to selectively introduce a primary or secondary amine at the C4 position.

Protocol: Regioselective Buchwald-Hartwig Amination at C4

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-3 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-6 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C.

  • Monitoring, Work-up, and Purification: Follow a similar procedure as described for the Suzuki-Miyaura coupling to isolate the 4-amino-3,5-dibromopyridine.

Pd PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosNaOt-BuToluene1001275-90
Pd(OAc)₂BINAPK₃PO₄Dioxane1101870-85

Table 3: Representative Conditions for C4-Selective Buchwald-Hartwig Amination.

Metal-Halogen Exchange for a Broader Substrate Scope

Lithium-halogen exchange offers a complementary approach to palladium-catalyzed reactions, allowing for the introduction of a wider range of electrophiles.[5] The C-I bond will undergo exchange preferentially over the C-Br bonds.

Protocol: Regioselective Lithium-Iodine Exchange at C4

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous THF or diethyl ether at -78 °C under an inert atmosphere, add a solution of n-butyllithium or iso-propylmagnesium chloride-lithium chloride complex (1.0-1.1 equiv.) dropwise.

  • Exchange: Stir the mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or an alkyl halide, 1.2-1.5 equiv.) and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 2: Functionalization of the C3 and C5 Positions

Once the C4 position is functionalized, the resulting 4-substituted-3,5-dibromopyridine can undergo further cross-coupling reactions at the C3 and C5 positions. The two bromine atoms are chemically equivalent, so symmetrical disubstitution is the most straightforward transformation.

Symmetrical Disubstitution at C3 and C5

By employing a slight excess of the coupling partners and adjusting the reaction conditions to be more forcing (e.g., higher temperature, longer reaction time, or a more active catalyst system), both bromine atoms can be substituted in a single step.

Protocol: Symmetrical Suzuki-Miyaura Coupling at C3 and C5

  • Reaction Setup: In a Schlenk flask, combine the 4-substituted-3,5-dibromopyridine (1.0 equiv.), the arylboronic acid (2.2-3.0 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 4.0-6.0 equiv.).

  • Catalyst Addition: Add a robust palladium catalyst system (e.g., PdCl₂(dppf) or Pd₂(dba)₃/XPhos, 3-5 mol%).

  • Solvent and Reaction: Add a degassed solvent (e.g., dioxane/water) and heat the reaction to 100-120 °C until completion.

  • Work-up and Purification: Follow standard procedures to isolate the 3,4,5-trisubstituted pyridine.

Diagram: Decision Tree for Trisubstituted Pyridine Synthesis

G start This compound c4_choice Choose C4 Functionalization Method start->c4_choice suzuki_c4 Suzuki Coupling c4_choice->suzuki_c4 C-C (Aryl) sonogashira_c4 Sonogashira Coupling c4_choice->sonogashira_c4 C-C (Alkyne) buchwald_c4 Buchwald-Hartwig Amination c4_choice->buchwald_c4 C-N li_halogen_c4 Li-Halogen Exchange c4_choice->li_halogen_c4 Various Electrophiles intermediate 4-R-3,5-dibromopyridine suzuki_c4->intermediate sonogashira_c4->intermediate buchwald_c4->intermediate li_halogen_c4->intermediate c3_c5_choice Choose C3/C5 Functionalization intermediate->c3_c5_choice symmetrical Symmetrical Disubstitution c3_c5_choice->symmetrical One-step final_product 3,4,5-Trisubstituted Pyridine symmetrical->final_product

Caption: A decision-making workflow for the synthesis of trisubstituted pyridines.

Conclusion: A Versatile Platform for Drug Discovery

The sequential and regioselective functionalization of this compound provides a powerful and modular platform for the synthesis of a diverse library of 3,4,5-trisubstituted pyridines. The principles and protocols outlined in this guide offer a robust starting point for researchers in drug discovery and medicinal chemistry to access novel chemical matter with therapeutic potential. Careful selection of catalysts, ligands, and reaction conditions is paramount to achieving high yields and selectivities in these transformations.

References

Application Notes & Protocols: Leveraging 3,5-Dibromo-4-iodopyridine for the Synthesis of Natural Product Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, contribute significantly to the pharmacokinetic profiles of drug candidates.[3] This guide provides a comprehensive overview of the synthetic utility of 3,5-Dibromo-4-iodopyridine as a versatile building block for constructing analogs of complex natural products, particularly marine alkaloids. We will delve into the strategic, regioselective functionalization of this polysubstituted pyridine via palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Advantage of this compound

This compound offers a distinct advantage for synthetic chemists aiming to construct complex molecular architectures. The differential reactivity of its carbon-halogen bonds (C-I > C-Br) under palladium catalysis allows for a stepwise and controlled introduction of various substituents.[4] This hierarchical reactivity is the cornerstone of its utility, enabling the synthesis of diverse libraries of natural product analogs from a single, readily accessible starting material.[5]

The pyridine core is a common motif in a vast array of biologically active natural products, including vitamins, coenzymes, and alkaloids.[1] Marine alkaloids, in particular, often feature complex, polycyclic systems where a substituted pyridine ring plays a crucial role in their biological activity.[6][7][8] The ability to selectively modify the pyridine core at the C-4 and then at the C-3 and C-5 positions provides a powerful tool for structure-activity relationship (SAR) studies, a critical component of modern drug development.[9][10]

Core Synthetic Strategy: Regioselective Cross-Coupling

The synthetic utility of this compound hinges on the ability to perform sequential, site-selective cross-coupling reactions. The general workflow involves an initial, milder reaction at the more reactive C-4 iodo position, followed by a second, more forcing reaction at the C-3 and C-5 bromo positions.

G cluster_0 Synthetic Workflow A This compound B Step 1: Selective Coupling at C-4 (Iodo) A->B Suzuki, Sonogashira, etc. Milder Conditions C 4-Substituted-3,5-dibromopyridine B->C D Step 2: Coupling at C-3 & C-5 (Bromo) C->D Suzuki, Buchwald-Hartwig, etc. Forcing Conditions E Trisubstituted Pyridine Core D->E F Further Elaboration E->F G Natural Product Analog Library F->G

Caption: Experimental workflow for sequential functionalization.

Principle of Regioselectivity

The selective functionalization is governed by the relative strengths of the carbon-halogen bonds and their propensity to undergo oxidative addition to a palladium(0) catalyst.[11] The C-I bond is weaker and therefore more reactive than the C-Br bond, allowing for selective activation under milder conditions.[4][11]

G cluster_0 Palladium Catalytic Cycle cluster_1 Reactivity Gradient Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-M Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R C-I Bond C-I Bond Lower Activation Energy Lower Activation Energy C-I Bond->Lower Activation Energy Preferential Oxidative Addition Preferential Oxidative Addition Lower Activation Energy->Preferential Oxidative Addition C-Br Bond C-Br Bond Higher Activation Energy Higher Activation Energy C-Br Bond->Higher Activation Energy

Caption: The catalytic cycle and basis for regioselectivity.[12][13]

Application: Synthesis of a Hypothetical Marine Alkaloid Analog

To illustrate the practical application of this methodology, we will outline the synthesis of a simplified analog of the marine alkaloid Fascaplysin.[6][14] This hypothetical analog will feature a core pyridine ring substituted with an indole moiety at the C-4 position and phenyl groups at the C-3 and C-5 positions.

Materials and Reagents
Reagent/MaterialPurposeSupplier/Grade
This compoundStarting MaterialCommercially Available, ≥98%
Indole-3-boronic acidCoupling Partner 1Commercially Available, ≥97%
Phenylboronic acidCoupling Partner 2Commercially Available, ≥98%
Pd(PPh₃)₄CatalystCommercially Available
K₂CO₃BaseAnhydrous, ≥99%
1,4-DioxaneSolventAnhydrous, Sure/Seal™
WaterCo-solventDegassed, Deionized
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol details the selective introduction of the indole moiety at the C-4 position.

Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), indole-3-boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Seal the flask with a rubber septum.

Inert Atmosphere:

  • Evacuate the flask and backfill with high-purity argon or nitrogen.

  • Repeat this evacuation-backfill cycle three times to ensure an oxygen-free environment.

Catalyst and Solvent Addition:

  • Under a positive flow of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).

  • Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture.

Reaction and Monitoring:

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

Workup and Purification:

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous phase twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(1H-indol-3-yl)-3,5-dibromopyridine.

Protocol 2: Suzuki-Miyaura Coupling at the C-3 and C-5 Positions

This protocol describes the subsequent functionalization of the bromo positions.

Reaction Setup:

  • In a clean, dry Schlenk flask, dissolve the 4-(1H-indol-3-yl)-3,5-dibromopyridine (1.0 equiv.) from the previous step.

  • Add phenylboronic acid (2.5 equiv.) and potassium carbonate (4.0 equiv.).

Inert Atmosphere and Catalyst Addition:

  • Establish an inert atmosphere as described in Protocol 1.

  • Add Pd(PPh₃)₄ (0.05 equiv.) under a positive flow of inert gas.

Solvent and Reaction Conditions:

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 100°C and stir vigorously. More forcing conditions (higher temperature) are required to activate the C-Br bonds.

  • Monitor the reaction, which may take 12-24 hours to reach completion.

Workup and Purification:

  • Follow the workup and purification procedure outlined in Protocol 1 to isolate the final trisubstituted pyridine analog.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield in Step 1 Incomplete reaction; catalyst deactivation.Ensure rigorous exclusion of oxygen. Use freshly degassed solvents. Increase catalyst loading slightly (e.g., to 0.05 equiv.).
Di- or Tri-substituted Byproducts in Step 1 Reaction conditions too harsh, leading to C-Br bond activation.Reduce reaction temperature to 70-75°C. Monitor reaction closely and stop once starting material is consumed.
Incomplete Reaction in Step 2 Insufficiently forcing conditions.Increase temperature to 110°C (reflux). Consider a more active catalyst system, such as PdCl₂(dppf) or a Buchwald-Hartwig catalyst/ligand system.

Conclusion

This compound is a powerful and versatile building block for the synthesis of natural product analogs. The ability to perform regioselective, sequential cross-coupling reactions provides a robust platform for generating molecular diversity and exploring structure-activity relationships. The protocols outlined in this guide serve as a starting point for researchers to develop novel synthetic routes towards new therapeutic agents inspired by the rich chemical diversity of natural products.[15][16]

References

Mastering Chemoselectivity: A Guide to Ligand Selection for Cross-Coupling Reactions of 3,5-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3,5-Dibromo-4-iodopyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise construction of complex molecular architectures is paramount. Polyhalogenated heterocycles serve as invaluable synthons, offering multiple points for diversification. Among these, this compound stands out as a uniquely versatile building block. Its strategic value lies in the differential reactivity of its carbon-halogen bonds, enabling a programmed, sequential approach to functionalization. The significantly weaker carbon-iodine (C-I) bond at the C-4 position allows for selective initial cross-coupling, preserving the more robust carbon-bromine (C-Br) bonds at the C-3 and C-5 positions for subsequent transformations. This inherent chemoselectivity is the key to unlocking a vast chemical space of novel, highly substituted pyridine derivatives.

This guide provides an in-depth exploration of ligand selection and protocol optimization for the sequential cross-coupling of this compound. We will delve into the mechanistic rationale behind ligand choice for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering field-proven protocols to empower researchers in their synthetic endeavors.

The Cornerstone of Selectivity: Exploiting C-I vs. C-Br Reactivity

The success of any sequential cross-coupling strategy with this compound hinges on the ability to selectively activate the C-I bond in the presence of two C-Br bonds. This selectivity is rooted in the fundamental principles of palladium-catalyzed cross-coupling reactions. The catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl.[1] Consequently, the C-I bond at the 4-position of our substrate is the most susceptible to oxidative addition under carefully controlled conditions.

The judicious choice of ligand is critical in modulating the reactivity of the palladium catalyst to exploit this difference effectively. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands, have proven to be exceptionally effective in promoting the oxidative addition of aryl halides, even those that are less reactive. By selecting the appropriate ligand and reaction conditions, we can achieve high yields of the initial C-4 coupling product while leaving the C-3 and C-5 bromo substituents untouched for the next synthetic step.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a workhorse in synthetic chemistry for the formation of C(sp²)-C(sp²) bonds. Its tolerance of a wide range of functional groups makes it an ideal choice for the initial functionalization of this compound.

Ligand Selection for Selective C-4 Arylation

For the initial, highly selective Suzuki coupling at the C-4 position, ligands that promote efficient oxidative addition of the C-I bond at low temperatures are preferred. Bulky, electron-rich monophosphine ligands from the Buchwald family, such as XPhos and SPhos , are excellent candidates.[2] These ligands stabilize the monoligated palladium(0) species, which is highly active in the catalytic cycle. The use of preformed palladacycle precatalysts, such as XPhos Pd G2 or SPhos Pd G2 , can further enhance catalytic activity and reproducibility.

Diagram 1: Sequential Suzuki-Miyaura Coupling Workflow

G cluster_0 Step 1: Selective C-4 Coupling cluster_1 Step 2: C-3/C-5 Coupling A This compound C 4-Aryl-3,5-dibromopyridine A->C Pd Catalyst Ligand (e.g., XPhos) Base, Solvent B Ar-B(OH)₂ B->C E 4-Aryl-3,5-di(aryl')pyridine C->E Pd Catalyst Ligand (e.g., SPhos) Harsher Conditions D Ar'-B(OH)₂ D->E G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Pd(0)L₂->Ar-Pd(II)-I(L₂) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-I(L₂)->Ar-Pd(II)-C≡CR(L₂) Transmetalation (from Cu-acetylide) Ar-Pd(II)-C≡CR(L₂)->Pd(0)L₂ Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L₂)->Ar-C≡CR

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Dibromo-4-iodopyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dibromo-4-iodopyridine is a valuable halogenated pyridine intermediate with significant applications in the synthesis of pharmaceuticals and advanced materials.[1] The purity of this reagent is critical for the success of subsequent synthetic steps, as impurities can lead to complex side reactions, low yields, and difficulties in the purification of the final active compounds.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude this compound. It covers common issues encountered after synthesis, offers detailed purification protocols, and outlines methods for purity assessment, grounded in established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and purity of crude vs. purified this compound? A1: The crude product obtained after synthesis, typically via diazotization of 3,5-dibromo-4-aminopyridine, is often a light yellow to yellow solid.[2] After successful purification, it should be a white to light yellow crystalline solid with a purity of 98% or higher, as determined by HPLC or NMR analysis.[2][3]

Q2: What are the most common impurities I should expect? A2: Common impurities include unreacted starting material (3,5-dibromo-4-aminopyridine), residual solvents from the workup (e.g., chloroform, carbon tetrachloride), and potentially isomeric byproducts if the synthesis of the precursor was not regioselective.[2][3] Incomplete diazotization or side reactions can also generate other halogenated pyridine species.

Q3: Which purification method is generally recommended? A3: For moderate to large quantities with relatively high initial purity, recrystallization is a highly effective and economical method.[2][4] For separating complex mixtures or closely related impurities, flash column chromatography is the preferred technique.[5][6][7]

Q4: My purified product discolors over time. How should I store it? A4: Halogenated pyridines can be sensitive to light and moisture. Purified this compound should be stored in a tightly sealed, amber glass bottle in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to ensure long-term stability.

Q5: Can I use acidic silica gel for column chromatography? A5: Pyridine compounds can sometimes interact strongly with the acidic surface of standard silica gel, leading to poor separation (tailing) or even decomposition.[8] It is often advisable to use deactivated silica gel by pre-treating it with a solvent system containing a small amount (0.5-2%) of a base like triethylamine.[8][9] Alternatively, neutral alumina can be used as the stationary phase.

Purification Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process.

Symptom / Observation Possible Cause(s) Recommended Solution(s)
Oiling out during recrystallization The chosen solvent is not optimal; the compound's melting point may be lower than the solvent's boiling point, or impurities are depressing the melting point significantly.[8]1. Re-evaluate Solvent System: Test different solvents or solvent pairs. n-Hexane is reported to be an effective recrystallization solvent.[2][3] Mixtures like hexane/ethyl acetate can also be effective.[8] 2. Lower Crystallization Temperature: Ensure the solution cools slowly and consider using a colder bath (ice-salt) once initial crystals form. 3. Pre-purify: If impurities are the cause, perform a preliminary purification by running the crude material through a short plug of silica gel before attempting recrystallization.[9]
Product is a persistent yellow/brown oil, not a solid High levels of solvent residue or significant organic impurities are present.1. Drying: Ensure the crude product is thoroughly dried under high vacuum to remove all extraction solvents. 2. Chromatography: This indicates that the impurity level is too high for recrystallization to be effective. Proceed directly to flash column chromatography for purification.[10]
Multiple spots or streaking on TLC after purification The column chromatography eluent system was not optimal, leading to co-elution of impurities. The compound may be degrading on the silica gel.1. Optimize Eluent: Develop a new solvent system using TLC. A good starting point is a gradient of ethyl acetate in hexanes. For closely eluting spots, try a less polar system like dichloromethane in hexanes.[8] 2. Use Deactivated Silica: Repurify using silica gel treated with triethylamine (0.5-2% in the eluent) to prevent streaking and decomposition.[8][9] 3. Gradient Elution: Employ a slow, shallow gradient during chromatography to improve the separation of closely related compounds.[9]
Low recovery yield after purification The product has significant solubility in the recrystallization mother liquor. The product was lost during aqueous workup. The compound adhered irreversibly to the chromatography column.1. Recrystallization: Minimize the amount of hot solvent used for dissolution. Cool the mother liquor to 0-5°C or lower to maximize crystal precipitation.[8] 2. Workup: During extractions, ensure the aqueous phase pH is neutral or slightly basic to prevent protonation of the pyridine nitrogen, which would increase its aqueous solubility. Use a final wash with saturated brine.[8] 3. Chromatography: If using silica gel, the addition of a small amount of triethylamine to the eluent can improve recovery by preventing strong acidic interactions.[9]
Visual Guides & Workflows

A logical workflow is essential for efficient and effective purification.

G cluster_0 Post-Synthesis Workup cluster_1 Purification cluster_2 Analysis & Storage Crude Crude Reaction Mixture Workup Aqueous Workup (Neutralization, Extraction) Crude->Workup Dry Dry & Concentrate Workup->Dry TLC TLC Analysis Dry->TLC Recrystallization Recrystallization (e.g., n-Hexane) TLC->Recrystallization High Purity, Few Spots Column Column Chromatography (Silica, Hexane/EtOAc) TLC->Column Low Purity, Multiple Spots Pure Pure Solid Product Recrystallization->Pure Column->Pure Analysis Purity Assessment (NMR, MP, HPLC) Pure->Analysis Store Store (Cool, Dark, Dry) Analysis->Store

Caption: General workflow for purification and analysis.

Troubleshooting node_sol Use Column Chromatography node_cause High Impurity / Solvent Content node_cause->node_sol Action Start Crude Product Oily or Impure? Start->node_cause Yes node_cause2 Attempt Recrystallization. Does it 'Oil Out'? Start->node_cause2 No (Solid) node_sol2 Collect Pure Crystals node_cause2->node_sol2 No node_cause3 Improper Solvent or High Impurity Load node_cause2->node_cause3 Yes node_sol3 1. Change Solvent System 2. Pre-purify with Silica Plug node_cause3->node_sol3 Action

Caption: Decision tree for common purification issues.

Detailed Purification Protocols
Protocol 1: Recrystallization from n-Hexane

This method is ideal for purifying crude material that is already substantially pure. n-Hexane is an effective solvent as this compound exhibits good solubility at high temperatures and poor solubility at room temperature.[2][3]

Methodology:

  • Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of n-hexane and heat the mixture to a gentle reflux with stirring. Continue to add n-hexane in small portions until the solid is completely dissolved. Avoid adding excessive solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the white to light-yellow crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold n-hexane to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of the solvent.

Protocol 2: Flash Column Chromatography

This protocol is necessary when the crude product contains multiple impurities or impurities with similar polarity to the product.

Methodology:

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. Start with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. The ideal system should give the product a retention factor (Rf) of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[5][6] Add a thin layer of sand to the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.

    • Remove the solvent by rotary evaporation to obtain a free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.[9] Add another thin layer of sand on top.

  • Elution: Begin eluting the column with the low-polarity solvent system. Collect fractions and monitor their composition by TLC. Gradually increase the eluent polarity (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the product.

  • Fraction Collection: Combine all fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Purity Assessment

After purification, it is crucial to confirm the purity and identity of the final product.

Technique Expected Result for Pure this compound
Appearance White to light yellow crystalline solid.[2][3]
Melting Point A sharp melting point range (typically spanning 1-2°C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
¹H NMR The spectrum should show a single, sharp peak (singlet) in the aromatic region, corresponding to the two chemically equivalent protons at the C-2 and C-6 positions of the pyridine ring. The absence of peaks from starting materials or solvents confirms purity.[1][11]
HPLC A single major peak with an area >98% indicates high purity.[2][10]

References

Technical Support Center: Navigating Cross-Coupling Reactions of 3,5-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3,5-Dibromo-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to equip you with the knowledge to anticipate and overcome common side reactions, ensuring the successful synthesis of your target molecules.

Introduction: The Challenge of Selectivity

This compound is a valuable building block for the synthesis of highly substituted pyridine derivatives, which are prevalent in pharmaceuticals and functional materials. The presence of three halogen atoms with differing reactivity profiles presents a unique opportunity for sequential and site-selective functionalization. However, this structural feature also introduces challenges in controlling selectivity and avoiding undesired side reactions. This guide will provide a comprehensive overview of these challenges and offer practical solutions.

The key to successful coupling reactions with this compound lies in understanding the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[1] This inherent difference allows for the selective functionalization of the C-4 iodo position under milder conditions, while the C-3 and C-5 bromo positions can be targeted subsequently under more forcing conditions.[2]

General Troubleshooting Guide

This section addresses common issues that can arise during any of the palladium-catalyzed cross-coupling reactions with this compound.

Issue Potential Causes Troubleshooting Steps & Recommendations
Low or No Conversion 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Impure reagents or solvents.1. Use a fresh batch of palladium catalyst or a pre-catalyst that is activated in situ.[3] 2. Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. 3. Ensure all reagents and solvents are anhydrous and of high purity. Degas the solvent prior to use.
Formation of Multiple Products (Lack of Selectivity) 1. Reaction temperature is too high. 2. Highly reactive catalyst/ligand system. 3. Prolonged reaction time.1. Decrease the reaction temperature to favor reaction at the more reactive C-I bond.[1] 2. Consider using a less electron-rich phosphine ligand or a catalyst known for lower reactivity. 3. Monitor the reaction closely and stop it once the desired mono-substituted product is formed.
Catalyst Decomposition (Formation of Palladium Black) 1. Reaction temperature is too high. 2. Presence of impurities.1. Lower the reaction temperature.[3] 2. Purify all starting materials and use high-purity solvents.
Hydrodehalogenation (Loss of a Halogen) 1. Presence of a hydride source (e.g., from base, solvent, or water). 2. High reaction temperature.1. Use a milder, non-hydridic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[4] 2. Ensure anhydrous conditions. 3. Lower the reaction temperature.

Frequently Asked Questions (FAQs) by Reaction Type

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. When using this compound, the primary goal is often the selective coupling at the C-4 position.

Q1: I am trying to perform a mono-Suzuki coupling on this compound, but I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-adduct?

A1: Achieving mono-selectivity hinges on exploiting the higher reactivity of the C-I bond. To favor mono-substitution at the C-4 position, you should employ milder reaction conditions. This includes:

  • Lowering the reaction temperature: Start with a lower temperature (e.g., 80 °C) and gradually increase if the reaction is too slow.[5]

  • Using a weaker base: Strong bases can promote the reactivity of the C-Br bonds. Consider using milder bases like K₂CO₃ or K₃PO₄ instead of stronger bases like NaOtBu.

  • Controlling stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid.[5]

Q2: I am observing significant amounts of the homocoupled biaryl product from my boronic acid. What is causing this and how can I prevent it?

A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings. It can be caused by the presence of oxygen or by the palladium(II) precatalyst reacting directly with the boronic acid. To minimize this:

  • Ensure a strictly inert atmosphere: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen).

  • Use a Pd(0) source or a pre-catalyst: Using a pre-formed Pd(0) catalyst or a pre-catalyst that rapidly generates the active Pd(0) species can reduce the amount of Pd(II) available for homocoupling.

Q3: My desired product is the tri-substituted pyridine. How can I achieve this?

A3: A sequential or iterative cross-coupling strategy is the most effective approach.[2]

  • First Coupling (at C-4): Perform the first Suzuki coupling under mild conditions to selectively react at the C-4 iodo position. Isolate and purify the 4-aryl-3,5-dibromopyridine intermediate.

  • Second and Third Couplings (at C-3 and C-5): Use more forcing conditions for the subsequent couplings at the C-3 and C-5 bromo positions. This may involve a higher reaction temperature, a stronger base, and a more active catalyst/ligand system.

Stille Coupling

The Stille coupling offers an alternative for C-C bond formation, particularly when the corresponding boronic acid is unstable.

Q1: What are the recommended starting conditions for a selective mono-Stille coupling at the C-4 position of this compound?

A1: A good starting point is to use a standard palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with your organostannane reagent in a non-polar aprotic solvent such as toluene or dioxane. To favor selective coupling at the C-I bond, maintain a relatively low reaction temperature, around 80-90°C.[3]

Q2: I am seeing a significant amount of the di-substituted product in my Stille coupling. How can I improve selectivity?

A2: The formation of di-substituted product indicates that the reaction conditions are too harsh and are activating the C-Br bonds. To improve selectivity for the mono-adduct:

  • Lower the reaction temperature: This is the most critical parameter for controlling selectivity.[3]

  • Use a less reactive catalyst system: Consider using a less electron-rich phosphine ligand.

Q3: My organostannane reagent seems to be decomposing, leading to low yields. What can I do?

A3: Organostannanes can be prone to proto-destannylation in the presence of trace amounts of acid or water. Ensure you are using anhydrous solvents and reagents. Additionally, homocoupling of the organostannane can occur in the presence of oxygen, so maintaining a strictly inert atmosphere is crucial.[3]

Sonogashira Coupling

The Sonogashira coupling is the method of choice for introducing alkyne moieties.

Q1: How can I achieve selective mono-alkynylation at the C-4 position of this compound?

A1: Similar to other cross-coupling reactions, exploiting the differential reactivity of the halogens is key. To achieve selective mono-Sonogashira coupling at the C-4 position:

  • Use mild reaction conditions: Lower temperatures and shorter reaction times will favor the reaction at the more labile C-I bond.

  • Careful choice of catalyst and co-catalyst: A standard Sonogashira catalyst system, such as a combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI), is often effective.[6]

Q2: I am observing the formation of a di-alkynylated byproduct. How can I avoid this?

A2: Di-alkynylation suggests that the reaction is proceeding at the C-Br positions as well. To prevent this:

  • Reduce the reaction temperature.

  • Use a stoichiometric amount of the terminal alkyne (1.0-1.2 equivalents).

  • Monitor the reaction progress carefully and stop it once the starting material is consumed.

Q3: I am getting a significant amount of diyne (Glaser coupling) byproduct. How can I suppress this side reaction?

A3: The homocoupling of terminal alkynes (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst and the presence of oxygen. To minimize this:

  • Ensure a strictly anaerobic environment.

  • Consider a copper-free Sonogashira protocol. Several copper-free methods have been developed that can effectively suppress this side reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.

Q1: Which position on this compound is more reactive in a Buchwald-Hartwig amination?

A1: The C-I bond at the 4-position is significantly more reactive than the C-Br bonds at the 3 and 5-positions due to its lower bond dissociation energy. This facilitates the initial oxidative addition step in the palladium catalytic cycle. Therefore, selective amination at the 4-position is expected under carefully controlled conditions.[7]

Q2: What are the common side products in the Buchwald-Hartwig amination of this compound?

A2: Common side products include:

  • Hydrodehalogenation products: The formation of 3,5-dibromopyridine is a possibility. This occurs when a palladium-hydride species, which can be generated from the base or solvent, reacts with the starting material. Using a non-hydridic base like NaOtBu or K₃PO₄ can help mitigate this.

  • Products from reaction at the C-Br positions: While less likely under optimized conditions for mono-substitution, amination at the C-3 or C-5 positions can occur, leading to di- or tri-aminated products.

  • Homocoupling products: Dimerization of the starting materials or products can sometimes be observed.

Q3: Can I perform a sequential amination to introduce different amines at the C-4, C-3, and C-5 positions?

A3: Yes, a sequential approach is feasible. After the initial amination at the more reactive C-4 position under milder conditions, the resulting 4-amino-3,5-dibromopyridine can be subjected to a second Buchwald-Hartwig amination under more forcing conditions (e.g., higher temperature, different ligand) to react at the C-Br positions. Introducing a third, different amine would require another iteration under potentially even more forcing conditions.

Experimental Protocols & Workflows

Selective Mono-Suzuki Coupling at the C-4 Position

This protocol provides a general procedure for the selective Suzuki coupling of an arylboronic acid at the C-4 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Mechanisms and Side Reactions

The following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling and highlight the points where common side reactions can occur.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(I)L_n Pd0->OA_complex Oxidative Addition (+ Ar-I) Transmetalation_complex Ar-Pd(II)(Ar')L_n OA_complex->Transmetalation_complex Transmetalation (+ Ar'B(OH)₂) Hydrodehalogenation Hydrodehalogenation (Ar-H) OA_complex->Hydrodehalogenation [H] source Product_complex Product-Pd(0)L_n Transmetalation_complex->Product_complex Reductive Elimination Homocoupling Homocoupling (Ar'-Ar') Transmetalation_complex->Homocoupling O₂ or Pd(II) Product_complex->Pd0 (- Ar-Ar')

Caption: Suzuki-Miyaura catalytic cycle and common side reactions.

References

Preventing dehalogenation side reactions with 3,5-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dibromo-4-iodopyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors. We understand that working with polyhalogenated heterocycles presents unique challenges, particularly the undesired side reaction of dehalogenation. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and field-proven protocols to help you navigate these challenges and achieve your desired synthetic outcomes with high fidelity.

Introduction: The Challenge of Selective Functionalization

This compound is a valuable synthetic intermediate due to its three distinct halogen atoms, which offer opportunities for sequential and site-selective cross-coupling reactions. The reactivity of the halogens generally follows the order I > Br > Cl, making the C-I bond the most likely site for initial oxidative addition in palladium-catalyzed reactions.[1] However, the electron-deficient nature of the pyridine ring and the presence of multiple halogens make the molecule susceptible to a common and often yield-limiting side reaction: hydrodehalogenation, where a halogen is replaced by a hydrogen atom.[2] This guide will equip you with the knowledge to suppress this unwanted pathway.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a common side reaction with this compound?

A1: Dehalogenation is prevalent for several reasons. Firstly, N-heterocyclic halides, like pyridines, are generally more prone to this side reaction.[1] Secondly, the C-I bond is significantly weaker than the C-Br bond, making it highly reactive towards oxidative addition to a Pd(0) catalyst. This high reactivity can also make the subsequent steps in the catalytic cycle more sensitive to competing side reactions. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can intercept the reaction intermediate and lead to the reductive cleavage of a carbon-halogen bond.[1][3]

Q2: Which halogen is most likely to be removed during a dehalogenation side reaction?

A2: The iodine at the 4-position is the most susceptible to both desired cross-coupling and undesired dehalogenation due to the lower C-I bond dissociation energy compared to the C-Br bonds.[1] However, under harsh conditions or with suboptimal catalyst systems, debromination at the 3- and 5-positions can also occur, especially after the C-I bond has been functionalized.

Q3: What is the primary source of the hydride (H⁻) that causes hydrodehalogenation?

A3: The hydride can originate from several sources within the reaction mixture. Common culprits include:

  • Solvents: Protic solvents like alcohols (e.g., methanol, isopropanol) can be oxidized by the palladium complex to generate Pd-H species.[2][4]

  • Bases: Certain bases, particularly alkoxides, can undergo β-hydride elimination. Amines used as bases can also sometimes act as hydride sources.[1][3]

  • Reagents: Impurities in reagents, or even the organometallic coupling partner itself (e.g., boronic acids), can sometimes contribute.

  • Water: Trace amounts of water can react with the palladium complex or other components to generate hydrides.[5]

Troubleshooting Guides

This section addresses specific experimental issues in a practical, question-and-answer format.

Scenario 1: Significant hydrodehalogenation of the starting material is observed, leading to low conversion.

Question: I'm attempting a Suzuki-Miyaura coupling at the 4-position (iodine), but a large portion of my starting material is being converted to 3,5-dibromopyridine. How can I prevent this?

Answer: This is a classic case of the hydrodehalogenation pathway outcompeting the transmetalation step with your boronic acid. The key is to adjust your reaction conditions to favor the desired catalytic cycle.

Causality: The intermediate formed after oxidative addition, (3,5-dibromopyridin-4-yl)Pd(II)-L₂-I, is being intercepted by a Pd-H species before it can react with your boronic acid. We need to either prevent the formation of the Pd-H species or accelerate the transmetalation and reductive elimination steps.

Troubleshooting Workflow:

G cluster_legend Troubleshooting Workflow start Problem: High Dehalogenation of Starting Material ligand Step 1: Evaluate Ligand Is it bulky and electron-rich? start->ligand base Step 2: Change Base Is it a non-hydride source? ligand->base If yes ligand_sol Switch to bulky phosphine (e.g., SPhos, XPhos) ligand->ligand_sol If no solvent Step 3: Change Solvent Is it aprotic and dry? base->solvent If yes base_sol Switch to K₃PO₄ or Cs₂CO₃ base->base_sol If no (e.g., using alkoxide) temp Step 4: Lower Temperature Can the reaction proceed at a lower temp? solvent->temp If yes solvent_sol Switch to Toluene, Dioxane, or THF solvent->solvent_sol If no (e.g., using alcohol) success Success: Dehalogenation Minimized temp->success If yes temp_sol Reaction may be inherently slow. Re-evaluate catalyst/ligand. temp->temp_sol If no ligand_sol->base base_sol->solvent solvent_sol->temp temp_sol->success key Key: start_node Problem action_node Action/Decision solution_node Solution end_node Success

Caption: A decision-making workflow for troubleshooting dehalogenation.

Recommended Actions:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands accelerate the rate of reductive elimination, which is the final, product-forming step of the catalytic cycle. This helps the desired pathway outpace the dehalogenation side reaction.[2][6]

    • Avoid: Simple, less bulky ligands like PPh₃, which can be slow to promote reductive elimination.

    • Use: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃).[1][7] These ligands stabilize the palladium center and promote the desired coupling.[8]

  • Base and Solvent System: This is the most common source of hydrides.

    • Avoid: Strong alkoxide bases (e.g., NaOt-Bu) in combination with protic solvents (e.g., MeOH, EtOH).[1]

    • Use: Anhydrous inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. If a stronger base is needed, use it in a rigorously dried aprotic solvent like dioxane, THF, or toluene.[1][9]

  • Temperature Control: Higher temperatures can accelerate the decomposition pathways that lead to Pd-H formation. If your desired reaction is sluggish, it is often better to switch to a more active catalyst/ligand system rather than simply increasing the heat.[10] Try running the reaction at the lowest temperature that allows for reasonable conversion (e.g., start at 60-80 °C instead of >100 °C).

Summary of Recommended Conditions to Minimize Dehalogenation

ParameterRecommended ChoiceRationale
Catalyst Use a pre-catalyst that readily forms active Pd(0).Ensures a high concentration of the active catalyst from the start.
Ligand Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos).[7]Accelerates reductive elimination, minimizing the lifetime of intermediates that can be intercepted by hydrides.[6]
Base K₃PO₄, Cs₂CO₃.Weaker, non-nucleophilic bases that are less likely to be a hydride source.[1]
Solvent Anhydrous aprotic solvents (Toluene, Dioxane, THF).[9]Minimizes the primary source of hydrides from solvent oxidation.[2]
Temperature 60 - 90 °CLower temperatures reduce the rate of catalyst decomposition and side reactions.
Scenario 2: My Sonogashira coupling at the 4-position is clean, but when I try to perform a second coupling at the 3- or 5-position, I get significant debromination.

Question: I have successfully synthesized 3,5-dibromo-4-(phenylethynyl)pyridine. Now I want to perform a Suzuki coupling at one of the bromine positions, but I'm mostly getting the de-brominated product, 3-bromo-4-(phenylethynyl)pyridine. What's happening?

Answer: This is a common issue when functionalizing less reactive positions on a polyhalogenated ring. After the first coupling, the electronic properties of the ring have changed, and the remaining C-Br bonds are now more susceptible to dehalogenation relative to their reactivity in the desired second coupling.

Causality: The oxidative addition into the C-Br bond is significantly slower than it was for the C-I bond. This longer reaction time and potentially higher required temperature provide more opportunity for Pd-H species to form and cause dehalogenation.

Recommended Actions:

  • Use a Highly Active Catalyst System: For the less reactive C-Br bond, a more potent catalyst system is required to ensure the oxidative addition is as efficient as possible. This is not the time to use a general-purpose catalyst like Pd(PPh₃)₄.[9]

    • Consider: Using a catalyst system known for activating aryl bromides, such as a G3 or G4 Buchwald precatalyst with a ligand like SPhos or XPhos.

  • Strictly Anhydrous and Degassed Conditions: Any trace of water or oxygen can be detrimental here.

    • Ensure all reagents and solvents are rigorously dried.

    • Degas the reaction mixture thoroughly using multiple freeze-pump-thaw cycles or by bubbling with argon for an extended period (20-30 minutes).

  • Use a Milder Base: While a strong base is often used to facilitate the transmetalation step in Suzuki couplings, it can also promote dehalogenation. A weaker base may provide a better outcome.[1]

    • Try: Switching from K₃PO₄ to a milder base like K₂CO₃ or even an organic base like Et₃N if compatible with the reaction.

Mechanism Visualization: Desired Coupling vs. Dehalogenation

G cluster_main Catalytic Cycle cluster_coupling Desired Pathway cluster_dehalogenation Side Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Trans Transmetalation ArPdX->Trans R-B(OH)₂ RedElimH Reductive Elimination ArPdX->RedElimH H⁻ source ArPdR Ar-Pd(II)-R Trans->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R Hydride Hydride Formation (from solvent, base, H₂O) PdH L₂Pd(H)-X Hydride->PdH RedElimH->Pd0 Ar-H

Caption: The catalytic cycle showing the desired cross-coupling pathway in competition with the dehalogenation side reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling at the 4-Position of this compound

This protocol is a starting point and incorporates best practices to minimize hydrodehalogenation. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable Buchwald precatalyst (2-4 mol%)

  • SPhos (2.2 - 4.4 mol% relative to Pd)

  • K₃PO₄ (anhydrous, powdered, 3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. Alternatively, for more sensitive reactions, perform three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the 3,5-dibromopyridine byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Troubleshooting guide for Sonogashira coupling with 3,5-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting for the Sonogashira coupling of 3,5-Dibromo-4-iodopyridine, a versatile but challenging substrate in synthetic chemistry. The following question-and-answer format is designed to address specific issues encountered by researchers and drug development professionals, offering explanations grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: I want to perform a Sonogashira coupling on this compound. At which position will the reaction occur, and how can I ensure selectivity?

Answer: The Sonogashira coupling will occur selectively at the C-4 iodo position. This chemoselectivity is dictated by the fundamental principles of palladium-catalyzed cross-coupling reactions, where the rate of oxidative addition to the Pd(0) center is highly dependent on the carbon-halogen bond strength. The reactivity order for aryl halides is overwhelmingly I > Br > Cl.[1][2] The C-I bond is significantly weaker and therefore more reactive than the C-Br bonds on the pyridine ring, allowing for a clean, mono-alkynylation at the C-4 position under appropriate conditions.[3]

To ensure optimal selectivity:

  • Control the Temperature: Perform the reaction at a low to moderate temperature. Room temperature is often sufficient for the highly reactive C-I bond.[1] Unnecessary heating can increase the rate of the slower oxidative addition at the C-Br positions, leading to a loss of selectivity.

  • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction to avoid over-reaction at the bromine positions.

  • Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of the terminal alkyne to ensure full conversion of the starting material without driving the reaction towards di-substitution.

Q2: My reaction is not working. I see only unreacted starting material. What are the most critical factors to check?

Answer: Complete failure of a Sonogashira reaction typically points to a fundamental issue with one of the core components: the catalyst system, the reaction atmosphere, or the reagents.

1. Catalyst Inactivity:

  • Palladium Source: Pd(II) precatalysts like PdCl₂(PPh₃)₂ require in situ reduction to the active Pd(0) species. This reduction is usually effected by an amine or phosphine ligand in the reaction mixture.[1] If this reduction fails, the catalytic cycle cannot begin. Consider using a Pd(0) source like Pd(PPh₃)₄ directly, especially if you suspect issues with the reduction step.

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation. Ensure you are using fresh, high-purity ligands.

  • Catalyst Decomposition: The formation of a black precipitate ("palladium black") indicates that the Pd(0) catalyst has aggregated and fallen out of the catalytic cycle. This can be caused by impurities, inappropriate solvent choice, or excessively high temperatures.

2. Reaction Atmosphere:

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.[4] Oxygen can oxidize the catalyst to an inactive Pd(II) state and also promotes the highly undesirable homocoupling of the alkyne (Glaser coupling).[5] It is critical to thoroughly degas your solvent and run the reaction under a strictly inert atmosphere (high-purity argon or nitrogen).

3. Reagent Quality:

  • Base: Amine bases can absorb water and carbon dioxide from the air. Use a freshly distilled, dry amine. The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide species.[3]

  • Copper Co-catalyst: Copper(I) iodide (CuI) can oxidize over time. Use a fresh bottle or purify it before use. The quality of the CuI is vital for the transmetalation step in the traditional Sonogashira mechanism.

Below is a troubleshooting workflow to diagnose a failed reaction:

Start Reaction Failed (No Product) Check_Atmosphere Was the solvent rigorously degassed? Was the reaction run under inert gas? Start->Check_Atmosphere Check_Catalyst Is the Pd source active? Is the ligand fresh? Is CuI fresh? Check_Atmosphere->Check_Catalyst Yes Atmosphere_No No Check_Atmosphere->Atmosphere_No No Check_Reagents Is the amine base dry & pure? Are starting materials pure? Check_Catalyst->Check_Reagents Yes Catalyst_No No Check_Catalyst->Catalyst_No No Reagents_No No Check_Reagents->Reagents_No No Solution1 Solution: Re-run with proper degassing (e.g., freeze-pump-thaw) and maintain inert atmosphere. Atmosphere_No->Solution1 Solution2 Solution: Use fresh, high-purity catalyst, co-catalyst, and ligand. Catalyst_No->Solution2 Solution3 Solution: Purify/distill reagents. Confirm starting material identity. Reagents_No->Solution3

Caption: Troubleshooting workflow for a failed Sonogashira reaction.

Q3: My reaction is giving a low yield of the desired 4-alkynyl-3,5-dibromopyridine. What can I do to optimize it?

Answer: Low yield is a common issue that can be addressed by systematically optimizing the reaction parameters. Given that this compound is an electron-deficient heterocycle, the choice of catalyst, ligand, base, and solvent is particularly important.

ParameterRecommended Optimization StrategyRationale
Palladium Catalyst Screen different Pd sources: PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃. Start with 1-2 mol% loading.Different precatalysts have varying activation profiles. Electron-deficient substrates can sometimes benefit from more active catalyst systems generated in situ from sources like Pd₂(dba)₃.[3]
Phosphine Ligand Use electron-rich and bulky phosphine ligands like P(t-Bu)₃, XPhos, or SPhos. Maintain a Pd:Ligand ratio of 1:2 to 1:4.Electron-rich ligands accelerate the rate-limiting oxidative addition step.[3] Bulky ligands promote the formation of the active monoligated Pd(0) species and can stabilize it against decomposition.
Base Use an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For difficult couplings, a stronger, non-nucleophilic base like DBU or an inorganic base like Cs₂CO₃ or K₃PO₄ can be effective.The base must be strong enough to deprotonate the alkyne but not so nucleophilic that it interferes with the catalyst. Inorganic bases are often useful in copper-free protocols.
Solvent Common choices include THF, DMF, or acetonitrile. For sluggish reactions, a more polar aprotic solvent like DMF can be beneficial. Using the amine base as the solvent is also a common strategy.Solvent polarity can influence catalyst solubility and reaction rates. DMF can often help with less reactive substrates.[6]
Temperature Start at room temperature. If the reaction is slow, gently heat to 40-60 °C. Avoid high temperatures (>80 °C) to maintain selectivity and prevent catalyst decomposition.The C-I bond is highly reactive and should not require high heat. Gentle warming can increase the rate without compromising selectivity.

Q4: I am observing significant side products. How can I identify and minimize them?

Answer: Two primary side reactions plague Sonogashira couplings: alkyne homocoupling (Glaser coupling) and hydrodehalogenation.

1. Alkyne Homocoupling (Glaser Product):

  • Identification: This side product is a symmetrical diyne formed from the dimerization of your terminal alkyne. It will appear as a less polar spot on TLC and will have a mass corresponding to (2 * Alkyne Mass - 2).

  • Cause: This reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[5]

  • Solutions:

    • Rigorous Inert Atmosphere: The most crucial step is to eliminate oxygen from the reaction. Use freeze-pump-thaw cycles to degas the solvent and maintain a positive pressure of high-purity argon or nitrogen.

    • Copper-Free Protocol: The most definitive way to avoid Glaser coupling is to switch to a copper-free Sonogashira protocol.[5] This often requires a more active palladium catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand) and a strong base.

cluster_0 Sonogashira Cycle (Desired) cluster_1 Glaser Coupling (Side Reaction) Pd_Cycle Pd(0) Cycle Product R-C≡C-Ar (Product) Pd_Cycle->Product Cu_Cycle Cu(I) Cycle Cu_Cycle->Pd_Cycle Transmetalation Cu_Cycle_Side Cu(I) Acetylide Oxygen O₂ Cu_Cycle_Side->Oxygen Diyne R-C≡C-C≡C-R (Homocoupling) Oxygen->Diyne

Caption: Competing Sonogashira and Glaser coupling pathways.

2. Hydrodehalogenation:

  • Identification: This side product is 3,5-dibromopyridine, where the iodine at C-4 has been replaced by a hydrogen atom. It will have a mass corresponding to (Starting Material Mass - 127 + 1).

  • Cause: Hydrodehalogenation is a reductive process where the aryl halide is converted to an arene. The hydrogen source can be the solvent (e.g., alcohols), the amine base, or trace water.[7][8] This side reaction is more common with highly reactive halides like aryl iodides on electron-deficient rings.

  • Solutions:

    • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.

    • Choice of Solvent/Base: Avoid protic solvents like alcohols if hydrodehalogenation is a problem. The choice of amine base can also be influential.

    • Optimize Catalyst System: A highly active catalyst that promotes rapid cross-coupling can outcompete the slower hydrodehalogenation pathway. Ensure the concentration of the active catalytic species is maintained.

Q5: I have successfully synthesized 4-alkynyl-3,5-dibromopyridine. Now I want to couple a different alkyne at one of the bromine positions. Is this feasible?

Answer: Yes, a stepwise, di-alkynylation is certainly feasible and is a powerful strategy for building complex, unsymmetrical molecules. The C-Br bonds are significantly less reactive than the C-I bond but can be coupled under more forcing conditions.

Protocol for Second Coupling (at C-Br position):

  • Isolate and Purify: It is essential to isolate and purify the mono-alkynylated product (4-alkynyl-3,5-dibromopyridine) from the first reaction.

  • Harsher Conditions: The C-Br bond requires more energy to activate. You will likely need to increase the reaction temperature significantly (e.g., 80-120 °C).[1]

  • Robust Catalyst System: A more robust catalyst system is often required for coupling aryl bromides. Consider using a catalyst system known for its high activity, such as one employing a bulky, electron-rich phosphine ligand (e.g., cataCXium® A, SPhos) or an N-heterocyclic carbene (NHC) ligand.[3]

  • Longer Reaction Time: The coupling at the C-Br position will be slower. Monitor the reaction over a longer period (e.g., 12-24 hours).

Note that achieving selective mono-alkynylation at just one of the two equivalent bromine positions (C-3 or C-5) would be extremely challenging and would likely result in a statistical mixture of di- and tri-substituted products.

Starting Protocol: Chemoselective Sonogashira Coupling at the C-4 Position

This protocol is a robust starting point based on established procedures for similar electron-deficient polyhalogenated substrates.[4][9] Optimization may be required.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed THF or DMF (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent followed by the triethylamine via syringe.

  • Stir the mixture for 5 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-6 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Navigating Cross-Coupling Reactions of 3,5-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the selective functionalization of 3,5-Dibromo-4-iodopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block while minimizing common side reactions, particularly homocoupling. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Minimizing Homocoupling and Other Side Reactions

This section addresses specific challenges you may encounter during your experiments in a question-and-answer format, providing both theoretical explanations and practical solutions.

Question 1: I'm observing significant formation of a bipyridyl byproduct in my Suzuki-Miyaura reaction with this compound. What is causing this, and how can I prevent it?

Answer: The formation of a bipyridyl byproduct, resulting from the homocoupling of your starting material, is a common challenge in palladium-catalyzed cross-coupling reactions. This side reaction can occur through several mechanisms, primarily involving the palladium catalyst.

Root Causes of Homocoupling:

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of the organoboron reagent, leading to the formation of a biaryl byproduct.

  • Use of Pd(II) Precatalysts: When using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) can be accompanied by the homocoupling of the boronic acid.

  • Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, and temperature can influence the relative rates of the desired cross-coupling and the undesired homocoupling pathways.

Strategies for Minimizing Homocoupling:

  • Rigorous Degassing: The most critical step to prevent oxygen-mediated homocoupling is to thoroughly deoxygenate your reaction mixture. This can be achieved by:

    • Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on your solvent before use.

    • Inert Gas Sparging: Bubble an inert gas, such as argon or nitrogen, through your solvent for 30-60 minutes prior to use.

    • Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Choice of Palladium Source:

    • Pd(0) Catalysts: Whenever possible, use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can lead to homocoupling.

    • Precatalysts: If using a Pd(II) source, consider well-defined precatalysts that are designed for clean and efficient generation of the active Pd(0) species.

  • Ligand Selection: The choice of ligand is crucial in modulating the reactivity of the palladium catalyst.

    • Bulky, Electron-Rich Ligands: Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the desired reductive elimination step, outcompeting the homocoupling pathway. Their steric bulk can also hinder the formation of intermediates that lead to homocoupling.

  • Controlled Addition of Reagents: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction. To circumvent this, consider the slow addition of the boronic acid solution to the reaction mixture using a syringe pump.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts and common queries regarding the reactivity of this compound.

Q1: What is the order of reactivity of the different halogen atoms on this compound in palladium-catalyzed cross-coupling reactions?

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Therefore, the iodine at the C-4 position is the most reactive and will preferentially undergo oxidative addition to the palladium catalyst under milder conditions compared to the bromines at the C-3 and C-5 positions. This difference in reactivity is the foundation for achieving regioselective functionalization of this molecule.

Q2: Can I achieve selective coupling at the C-4 (iodo) position?

Yes, selective mono-functionalization at the C-4 iodo position is readily achievable by carefully controlling the reaction conditions. Key strategies include:

  • Mild Reaction Conditions: Employing lower temperatures and shorter reaction times will favor the reaction at the more labile C-I bond.

  • Appropriate Catalyst System: Standard palladium catalysts are often sufficient for selective coupling at the iodo position.

  • Stoichiometric Control: Using a stoichiometric amount (typically 1.0-1.2 equivalents) of your coupling partner is crucial.

Q3: Is it possible to selectively couple at the C-3 or C-5 (bromo) positions?

While the C-4 iodo position is significantly more reactive, selective functionalization at the C-3 or C-5 bromo positions is more challenging but can be achieved. Typically, this is done after the C-4 position has been functionalized by employing more forcing conditions, such as higher temperatures and longer reaction times, for the second coupling step. In some specific cases, the use of bulky ligands or particular catalyst systems has been reported to invert the conventional selectivity, but this is less common.

Q4: Which cross-coupling reaction is most suitable for my desired transformation with this compound?

The choice of reaction depends on the specific bond you wish to form:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or esters.

  • Sonogashira Coupling: Used for coupling with terminal alkynes to form carbon-carbon triple bonds.

  • Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen bonds with a wide range of amines.

  • Stille Coupling: A versatile method for forming carbon-carbon bonds using organostannane reagents, known for its tolerance of a wide range of functional groups.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments. These are general protocols and may require optimization for your specific substrate.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol is designed for the selective introduction of an aryl group at the C-4 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the flask via cannula or syringe.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.03 equiv) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C-4 Position

This protocol outlines the selective coupling of a terminal alkyne at the C-4 position.

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (2.5 mol%)

  • Base (e.g., diisopropylamine, 7.0 equivalents)

  • Degassed THF

Procedure:

  • Reaction Setup: In a dry Schlenk flask, dissolve this compound (1.0 equiv) in degassed THF.

  • Reagent Addition: Sequentially add Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.025 equiv), diisopropylamine (7.0 equiv), and the terminal alkyne (1.1 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 3 hours or until completion as monitored by TLC.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.

  • Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Catalyst and Ligand Selection

The following table summarizes recommended catalyst and ligand combinations for minimizing homocoupling and achieving high yields in Suzuki-Miyaura reactions.

Catalyst/PrecatalystLigandKey AdvantagesReference(s)
Pd(PPh₃)₄-Readily available Pd(0) source, minimizes homocoupling from in-situ reduction.
Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)Highly active catalyst system, bulky ligands accelerate reductive elimination and suppress homocoupling.
Pd(OAc)₂N-Heterocyclic Carbenes (NHCs)Robust catalysts, effective for challenging substrates.

Visualizations: Reaction Mechanisms and Troubleshooting

The following diagrams illustrate key concepts discussed in this guide.

Homocoupling_Mechanisms cluster_oxygen Oxygen-Mediated Homocoupling cluster_pdii Pd(II) Precatalyst-Mediated Homocoupling Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) O2 Homocoupled Product (R-R) Homocoupled Product (R-R) Pd(II)->Homocoupled Product (R-R) + 2 R-B(OH)2 Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2) Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(0) Active Pd(0) Pd(II) Precatalyst->Active Pd(0) + R-B(OH)2 Homocoupled Product 2 Homocoupled Product (R-R) Pd(II) Precatalyst->Homocoupled Product 2 + 2 R-B(OH)2 Boronic Acid 2 Boronic Acid (R-B(OH)2)

Caption: Mechanisms of homocoupling in Suzuki-Miyaura reactions.

Troubleshooting_Workflow Start Low Yield / Significant Homocoupling Observed Degas Improve Degassing Protocol (Freeze-Pump-Thaw / Extended Sparging) Start->Degas Catalyst Switch to Pd(0) Source or Use Bulky, Electron-Rich Ligand Degas->Catalyst Issue Persists Success Improved Yield and Minimized Homocoupling Degas->Success Resolved Slow_Addition Implement Slow Addition of Boronic Acid Catalyst->Slow_Addition Issue Persists Catalyst->Success Resolved Optimize Optimize Base, Solvent, and Temperature Slow_Addition->Optimize Issue Persists Slow_Addition->Success Resolved Optimize->Success Resolved

Caption: A logical workflow for troubleshooting homocoupling.

Technical Support Center: Work-up & Purification of 3,5-Dibromo-4-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dibromo-4-iodopyridine is a pivotal, highly functionalized building block in modern synthetic chemistry, particularly valued in the development of pharmaceuticals and advanced materials. Its three distinct halogen atoms offer orthogonal reactivity, enabling sequential, regioselective modifications through reactions like Suzuki-Miyaura coupling, Sonogashira coupling, and metal-halogen exchange. However, the very features that make this reagent so versatile also introduce specific challenges during reaction work-up and product purification.

This technical support guide is designed for researchers, chemists, and process development professionals. It provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address the common issues encountered when working with this substrate. Our focus is not just on the "how," but the fundamental "why" behind each procedural choice, ensuring robust, reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs) on General Work-up Procedures

This section addresses common queries related to the standard work-up of reactions involving halogenated pyridines.

Question 1: What constitutes a standard aqueous work-up for a palladium-catalyzed cross-coupling reaction using this compound?

Answer: A standard aqueous work-up is a multi-step liquid-liquid extraction process designed to remove inorganic salts, water-soluble reagents, and catalyst residues from the organic reaction mixture.[1] The core objective is to isolate the crude product in an organic solvent, ready for drying and purification.

A typical sequence involves:

  • Quenching: The reaction is first cooled to room temperature and then "quenched" by adding an aqueous solution. For many cross-coupling reactions, this is simply water or, if an acid or base needs to be neutralized, a dilute solution of aqueous acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃).

  • Phase Separation: The mixture is transferred to a separatory funnel. The organic solvent used for the reaction (e.g., Toluene, Dioxane) is often supplemented with another immiscible organic solvent like Ethyl Acetate or Dichloromethane (DCM) to ensure good partitioning of the product and create a manageable organic layer volume.

  • Aqueous Washes: The organic layer is washed sequentially with different aqueous solutions. Common washes include:

    • Water: To remove the bulk of water-soluble impurities.

    • Saturated Aqueous NH₄Cl: A mild acidic wash often used to remove residual metal salts, particularly copper.[2]

    • Saturated Aqueous NaHCO₃: A mild basic wash to neutralize any acidic components.

    • Brine (Saturated Aqueous NaCl): This final wash helps to remove residual water from the organic layer and aids in breaking emulsions.

  • Drying and Concentration: The separated organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure (rotoevaporation) to yield the crude product.[1]

Question 2: During my aqueous work-up, a persistent emulsion formed. How can I resolve this?

Answer: Emulsions are a common frustration, often caused by fine particulate matter, amphiphilic byproducts, or high concentrations of dissolved salts. The goal is to disrupt the stable interface between the organic and aqueous layers.

  • Causality: Emulsions are kinetically stable colloidal suspensions of one liquid in another. The pyridine nitrogen in your product or starting material can become protonated, increasing its polarity and acting as a surfactant, which stabilizes emulsions.

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.

    • Brine Addition: Add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out of solution, which often breaks the emulsion.

    • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.

    • Solvent Modification: Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some dichloromethane can alter the density and polarity, aiding separation.

    • Centrifugation: If available, centrifuging the mixture is a highly effective, though less common, method for separating the layers.

Question 3: How can I efficiently remove high-boiling polar aprotic solvents like DMF or DMSO post-reaction?

Answer: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent reaction solvents but their high boiling points make them difficult to remove by standard rotoevaporation. The most effective method is through liquid-liquid extraction by leveraging their high water solubility.

  • Protocol:

    • Dilute the reaction mixture with a large volume of an immiscible organic solvent (e.g., Ethyl Acetate, Diethyl Ether).

    • Wash the organic layer multiple times with copious amounts of water (at least 3-5 washes). For every 5 mL of DMF/DMSO, use at least 5 x 10 mL of water for the washes.[3]

    • A final wash with brine is crucial to remove the large amount of water that will have dissolved in the organic layer (especially with ethyl acetate).

    • Dry the organic layer thoroughly with a drying agent before concentration.

  • Expert Tip: For particularly stubborn cases, azeotropic removal can be employed. After the initial washes, adding toluene or heptane to the crude product and concentrating on the rotary evaporator can help pull off the last traces of water and residual DMF/DMSO.

Part 2: Troubleshooting Guides for Specific Reaction Work-ups

This section focuses on problems unique to common reactions performed on the this compound scaffold.

2A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Cross-coupling reactions are powerful but notorious for leaving behind trace amounts of the palladium catalyst, which can be difficult to remove and is often unacceptable in pharmaceutical applications.[4]

Problem: My purified product is off-color (grey, black, or brown) and analysis shows significant palladium contamination.

  • Causality: Palladium can persist in two forms: as fine, heterogeneous particles of "palladium black" (Pd(0)) that result from catalyst decomposition, or as soluble Pd(II) complexes chelated to your product or ligands.[5] Standard aqueous work-ups are often insufficient to remove these.

  • Troubleshooting Workflow:

    G start High Palladium Content Detected q1 Is the crude product solution visibly heterogeneous (black particles)? start->q1 celite Filter the entire reaction mixture through a pad of Celite® or silica. q1->celite Yes scavenger Employ a Palladium Scavenger q1->scavenger No q2 Is Pd still present after filtration? celite->q2 q2->scavenger Yes end Palladium Removed q2->end No aq_cysteine Aqueous Wash with L-Cysteine solution scavenger->aq_cysteine thiol_resin Stir with a Thiol-functionalized Silica Resin (e.g., SiliaMetS Thiol) scavenger->thiol_resin charcoal Stir with Activated Carbon (may reduce product yield) scavenger->charcoal aq_cysteine->end thiol_resin->end charcoal->end fail Consider alternative purification (e.g., recrystallization, prep-HPLC) end->fail If unsuccessful

    Caption: Decision tree for troubleshooting palladium removal.

  • Solutions & Protocols:

MethodProtocol SummaryAdvantagesDisadvantagesCitation
Celite Filtration Dilute the crude reaction mixture with an organic solvent and filter through a 1-2 cm thick pad of Celite® on a sintered glass funnel. Wash the pad thoroughly with the solvent.Simple, fast, effective for heterogeneous Pd black.Ineffective against soluble palladium complexes.[5][6]
Activated Carbon Stir the crude product solution with 5-10 wt% activated carbon for 1-2 hours, then filter through Celite®.Broadly effective for many Pd species and colored impurities.Can lead to significant loss of product due to non-specific adsorption.[4]
Aqueous Scavengers Wash the organic layer with an aqueous solution of a thiol-containing compound like L-cysteine or sodium thiosalicylate.Cost-effective and avoids heterogeneous solids.May not be sufficient for very low ppm targets; requires liquid-liquid separation.[7]
Solid-Supported Scavengers Stir the crude organic solution with a functionalized silica resin (e.g., thiol or phosphine-based) for several hours, then filter.High efficiency and selectivity for palladium; simple filtration for removal.Higher cost of reagents.[5][8]

Problem: I am struggling to remove boronic acid/ester byproducts from my Suzuki coupling reaction.

  • Causality: Suzuki reactions often use an excess of the boronic acid or ester to drive the reaction to completion. These, along with their hydrolysis products (boric acid), can co-elute with the desired product during chromatography.

  • Solutions:

    • Basic Wash: Perform an aqueous wash with a 1-2 M NaOH or K₂CO₃ solution. This converts the boronic acid into a highly water-soluble boronate salt, which partitions into the aqueous layer. Caution: Ensure your product is stable to basic conditions.

    • Methanol Azeotrope: After the initial work-up, dissolve the crude product in methanol and concentrate it on a rotary evaporator. Repeating this process 2-3 times converts residual boric acid into volatile trimethyl borate ((MeO)₃B), which is removed under vacuum.[2][3]

    • Potassium Fluoride (KF) Wash: Washing the organic layer with an aqueous 1M KF solution can precipitate tributyltin fluoride (if tin reagents were used), and can also help remove some boron species.[3]

Problem: My Sonogashira reaction product is contaminated with copper salts.

  • Causality: The Sonogashira reaction employs a copper(I) co-catalyst.[9][10] If not fully removed, it can contaminate the product, often giving it a green or blue hue upon air oxidation to Cu(II).

  • Solution: Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute ammonium hydroxide (NH₄OH).[2] Copper ions form a deep blue, water-soluble tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺), which is readily extracted into the aqueous phase. Continue washing until the aqueous layer is no longer blue.

2B. Metal-Halogen Exchange Reactions (e.g., Lithiation)

These reactions involve treating this compound with a strong organometallic base (like n-BuLi or i-PrMgCl) at low temperatures to selectively swap a halogen for a metal, creating a potent nucleophile.[11]

Problem: My work-up is messy, and I have a complex mixture of dehalogenated and multi-substituted products.

  • Causality: The C-I bond is the most reactive towards metal-halogen exchange, followed by the C-Br bonds. However, controlling the reaction to achieve perfect monosubstitution can be difficult. Over-metalation or temperature fluctuations can lead to mixtures. Furthermore, the pyridine ring itself can be lithiated under certain conditions.[12][13] The work-up must be designed to cleanly handle the result of this sensitive reaction.

  • Solution: The Cold Quench & Careful Neutralization

    • The Quench: The most critical step is the quench. The reaction must be kept at a very low temperature (typically -78 °C) while the electrophile is added slowly. Adding the electrophile too quickly or allowing the temperature to rise can lead to side reactions.

    • Post-Quench Work-up: After quenching, the reaction is typically allowed to warm slowly. The work-up then focuses on neutralizing any remaining organometallic reagents or the acidic/basic byproducts of the quench.

      • Slowly add saturated aqueous NH₄Cl solution at 0 °C to quench any remaining organolithium species.

      • Proceed with a standard aqueous work-up (as described in the FAQ), but be mindful that the product may now have a very different polarity.

      • Purification almost always requires careful flash column chromatography to separate the desired product from starting material and various side products.[14]

Part 3: Standardized Purification Protocols

Even after a successful work-up, the crude product requires purification. For this compound derivatives, the two most powerful methods are flash column chromatography and recrystallization.

Protocol 1: Flash Column Chromatography

This is the most common method for purifying products from complex reaction mixtures.

G A 1. Prepare Silica Slurry (e.g., in Hexane) B 2. Pack Column A->B C 3. Prepare Sample (Dissolve in min. DCM or 'dry load' onto silica) B->C D 4. Load Sample onto Column C->D E 5. Elute with Solvent Gradient (e.g., 0% -> 20% EtOAc in Hexane) D->E F 6. Collect Fractions E->F G 7. Analyze Fractions via TLC F->G H 8. Combine Pure Fractions & Concentrate G->H

Caption: Standard workflow for flash column chromatography.

  • Step-by-Step Methodology:

    • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. For polyhalogenated pyridines, a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate or Diethyl Ether) is typical. Aim for a retention factor (Rf) of ~0.3 for your desired product.

    • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack it into a glass column, ensuring no air bubbles are trapped.

    • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like Dichloromethane (DCM). Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.

    • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 100% Hexane) and gradually increase the polarity (gradient elution) according to your TLC analysis.

    • Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

  • Expert Tip: Pyridine derivatives can sometimes "streak" on silica gel due to interaction with acidic silanol groups. Adding a small amount of triethylamine (~0.5-1%) to the eluent can neutralize these sites and lead to sharper bands and better separation.[3]

Protocol 2: Recrystallization

Recrystallization is an excellent technique for purifying solid products on a larger scale, assuming a suitable solvent can be found.[15] It relies on the principle that solubility increases with temperature.[16][17]

  • Step-by-Step Methodology:

    • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. Test small amounts of your crude product in various solvents.

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot (near-boiling) recrystallization solvent required to fully dissolve the solid.

    • Hot Filtration (if necessary): If insoluble impurities remain in the hot solution, perform a hot gravity filtration to remove them.

    • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize product precipitation.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

    • Drying: Dry the purified crystals under vacuum.

  • Recommended Solvent Systems for Halogenated Pyridines:

Solvent SystemApplication NotesCitation
n-Hexane or Cyclohexane Excellent for non-polar derivatives. Often used for the parent this compound.[18][19]
Ethanol/Water A good two-solvent system. Dissolve in hot ethanol, then add water dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of ethanol to clarify and allow to cool.[20]
Toluene A higher-boiling solvent that can be effective for more stubborn compounds.[20]
Ethyl Acetate/Hexane A versatile two-solvent system that offers good polarity control.[20]

References

Validation & Comparative

A Researcher's Guide to the Comparative Reactivity of Halogens in 3,5-Dibromo-4-iodopyridine for Sequential Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, polyhalogenated heterocycles are indispensable building blocks. Their value lies in the potential for sequential, site-selective functionalization, allowing for the controlled and modular construction of complex molecular architectures. Among these synthons, 3,5-Dibromo-4-iodopyridine presents a compelling case study in differential reactivity. Possessing three halogen atoms at distinct positions on an electron-deficient pyridine ring, it offers a pre-defined roadmap for synthetic chemists. This guide provides an in-depth, evidence-based comparison of the reactivity of the iodine versus the bromine substituents in this molecule, focusing on palladium-catalyzed cross-coupling reactions. We will explore the fundamental principles governing this selectivity and provide actionable experimental protocols for researchers.

The Fundamental Principles of Halogen Reactivity in Cross-Coupling

The selective functionalization of polyhalogenated aromatics is not a matter of chance, but a predictable outcome based on fundamental chemical principles. In the context of palladium-catalyzed cross-coupling reactions, the primary determinant of reactivity is the strength of the carbon-halogen (C-X) bond.

The Role of Bond Dissociation Energy (BDE) The catalytic cycles of common cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination invariably begin with an oxidative addition step.[1][2][3] In this step, a low-valent palladium(0) complex inserts into the C-X bond. The energy required to break this bond is the Bond Dissociation Energy (BDE), and a lower BDE facilitates a faster oxidative addition. The established trend for C(sp²)–X BDEs is:

C-Cl > C-Br > C-I

Consequently, the general order of reactivity in palladium-catalyzed reactions is the inverse: I > Br > Cl.[4][5] The significantly weaker carbon-iodine bond makes it the most labile and thus the most reactive site for oxidative addition under typical catalytic conditions.[6][7]

Electronic Influence of the Pyridine Ring The pyridine ring itself is an electron-deficient system due to the electronegativity of the nitrogen atom. This electronic nature makes the α- (C2/C6) and γ- (C4) positions more electrophilic and generally more susceptible to oxidative addition compared to the β- (C3/C5) positions.[8][9] In this compound, the iodine is located at the electronically activated C4 position, further enhancing its inherent reactivity.

G cluster_reactivity General Reactivity in Pd Cross-Coupling cluster_bde Carbon-Halogen Bond Dissociation Energy (BDE) I C-I (Iodine) Br C-Br (Bromine) I->Br More Reactive Cl C-Cl (Chlorine) Br->Cl More Reactive I_bde C-I (Lowest BDE) Br_bde C-Br (Intermediate BDE) Br_bde->I_bde Weaker Bond Cl_bde C-Cl (Highest BDE) Cl_bde->Br_bde Weaker Bond

Caption: Relationship between Bond Energy and Reactivity.

Site-Selective Reactivity Profile of this compound

Analyzing the structure of this compound reveals three potential sites for cross-coupling:

  • One C4-Iodo group: Positioned gamma to the ring nitrogen.

  • Two C3/C5-Bromo groups: Positioned meta to the ring nitrogen.

Based on the principles outlined above, a clear and predictable reactivity hierarchy emerges. The C4-Iodo position is overwhelmingly the most reactive site. This is due to the confluence of two factors:

  • Inherent Bond Lability: The C-I bond is significantly weaker than the C-Br bond, making it the preferred site for oxidative addition.[4][7]

  • Electronic Activation: The C4 position is electronically activated by the pyridine nitrogen, further lowering the kinetic barrier for the reaction.[9]

This pronounced difference in reactivity allows chemists to treat this compound as a "C4-iodopyridine" synthon in the first synthetic step, with the two bromine atoms acting as latent functional groups for subsequent transformations.

Experimental Validation and Comparative Performance

The theoretical reactivity can be validated through performance in key palladium-catalyzed cross-coupling reactions. By employing standard, mild reaction conditions, one can achieve highly selective functionalization of the C4-iodo position while leaving the C3 and C5-bromo positions untouched.

Reaction TypePrimary Reactive SiteRationaleTypical Catalyst SystemUtility
Suzuki-Miyaura Coupling C4-IodoThe C-I bond's low BDE ensures preferential oxidative addition over the stronger C-Br bonds.[7]Pd(PPh₃)₄ / K₂CO₃ or Cs₂CO₃Forms C(sp²)-C(sp²) bonds (biaryls).[2]
Sonogashira Coupling C4-IodoHigh reactivity of aryl iodides in the Sonogashira catalytic cycle.[10]Pd(PPh₃)₄ / CuI / Amine BaseForms C(sp²)-C(sp) bonds (arylalkynes).[11]
Buchwald-Hartwig Amination C4-IodoWhile the reactivity order can sometimes vary, aryl iodides are typically highly reactive electrophiles in C-N coupling.[12]Pd₂(dba)₃ / Xantphos / Cs₂CO₃Forms C(sp²)-N bonds (arylamines).[1]

Detailed Experimental Protocols

Trustworthiness in synthetic chemistry is built on robust and reproducible protocols. The following methodologies describe self-validating systems for the selective functionalization of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol details the coupling of an arylboronic acid at the C4-iodo position. The key to selectivity is using mild conditions and a standard catalyst like Pd(PPh₃)₄, which readily activates the C-I bond without disturbing the C-Br bonds.[7]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv), to the flask.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 v/v mixture of 1,4-Dioxane and Water) to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-3,5-dibromopyridine.

G start 1. Reagent Setup (Halopyridine, Boronic Acid, Base) inert 2. Inert Atmosphere (Evacuate/Backfill with Argon) start->inert catalyst 3. Catalyst & Solvent Addition (Pd(PPh₃)₄, Dioxane/Water) inert->catalyst react 4. Reaction (Heat at 80-90 °C) catalyst->react workup 5. Aqueous Workup (Extraction with Ethyl Acetate) react->workup purify 6. Purification (Column Chromatography) workup->purify product Pure 4-Aryl-3,5-dibromopyridine purify->product

Caption: Experimental workflow for selective Suzuki coupling.

Protocol 2: Selective Sonogashira Coupling at the C4-Position

This protocol leverages the high reactivity of aryl iodides in the Sonogashira reaction to selectively introduce an alkynyl group.[10][11]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), Copper(I) iodide (CuI, 0.05 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 3.0 equiv). Finally, add the terminal alkyne (1.1 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature for 8-24 hours, or with gentle heating (40-50 °C) if necessary. Monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Redissolve the crude material in ethyl acetate, wash with saturated aqueous NH₄Cl solution and then brine. Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the desired 4-alkynyl-3,5-dibromopyridine.

Mechanistic Insight: Visualizing Selectivity

The preference for the C-I bond is rooted in the first committed step of the catalytic cycle. The diagram below illustrates this selectivity within the Suzuki-Miyaura reaction. The lower energy barrier for the oxidative addition of Pd(0) into the C-I bond means this pathway is kinetically favored, leading to the selective formation of the C4-coupled product.

Suzuki_Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex_i Oxidative Addition Complex (I) pd0->oa_complex_i Oxidative Addition (Fast, Low BDE) C-I Bond Cleavage oa_complex_br Oxidative Addition Complex (Br) pd0->oa_complex_br C-Br Bond Cleavage (Slow, High BDE) transmetalation Transmetalation Complex oa_complex_i->transmetalation Transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Product Release product 4-Aryl-3,5-dibromopyridine aryl_halide This compound boronic_acid Ar'-B(OH)₂ + Base

Caption: Selective oxidative addition in the Suzuki cycle.

Conclusion

This compound is a highly valuable and versatile building block for complex molecule synthesis. Its reactivity is governed by a predictable hierarchy, with the C4-iodo position serving as the primary and most labile site for palladium-catalyzed cross-coupling reactions. This selectivity is driven by the inherently weaker carbon-iodine bond, which undergoes oxidative addition far more readily than the more robust carbon-bromine bonds. By leveraging this intrinsic difference under controlled, mild conditions, researchers can selectively functionalize the C4 position, preserving the C3 and C5 bromines for subsequent, orthogonal synthetic transformations. This guide provides both the fundamental rationale and the practical, validated protocols necessary for harnessing the unique synthetic potential of this powerful reagent.

References

A Comparative Guide to Palladium Catalysts for the Selective Coupling of 3,5-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of polyhalogenated heterocycles like 3,5-Dibromo-4-iodopyridine is a critical step in synthesizing complex molecules for pharmaceuticals and materials science. The distinct reactivity of its carbon-halogen bonds provides a powerful handle for selective cross-coupling reactions, enabling the stepwise construction of intricate molecular architectures. This guide offers a comparative analysis of palladium catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, empowering chemists to make informed decisions for achieving high yield and regioselectivity at the C-4 (iodo) position.

The Reactivity Landscape: C-I vs. C-Br

The foundation of selective synthesis with this compound lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energy of these bonds follows the trend C-I < C-Br < C-Cl. Consequently, the C-I bond is more readily activated by palladium(0) catalysts compared to the C-Br bonds.[1][2] This inherent reactivity difference is the key to achieving chemoselective functionalization, where milder reaction conditions typically favor reaction at the more reactive C-I bond, leaving the C-Br bonds intact for subsequent transformations.[1][2]

The pyridine ring's electronic nature also influences reactivity. As a π-deficient system, the C4 (para) position is electronically activated, which further facilitates oxidative addition at the C-I bond.[3]

Comparative Performance of Palladium Catalysts

The choice of palladium precursor, ligand, base, and solvent system is paramount in controlling the reaction's outcome, dictating yield, and ensuring selectivity. Below, we compare several common palladium catalysts across three major classes of cross-coupling reactions.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds, ideal for introducing aryl, heteroaryl, or vinyl groups.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Approx. Yield (%)Key Insights & Rationale
Pd(PPh₃)₄ PPh₃K₂CO₃Dioxane/H₂O80-1001285-95The "classic" catalyst; triphenylphosphine is a versatile, albeit moderately active, ligand. The aqueous base system is standard for many Suzuki couplings, facilitating the transmetalation step.[4][5]
PdCl₂(dppf) dppfCs₂CO₃DMF901288-96Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust bidentate ligand that stabilizes the palladium center, often leading to higher yields and better functional group tolerance.[1] Cesium carbonate is a strong, soluble base effective for a broad range of boronic acids.[1]
Pd(OAc)₂ SPhosK₃PO₄Toluene/H₂O100890-98SPhos is a bulky, electron-rich Buchwald ligand known for promoting rapid oxidative addition and reductive elimination, allowing for lower catalyst loadings and shorter reaction times.[1]
Sonogashira Coupling: For C-C Triple Bond Formation

The Sonogashira coupling is the premier method for installing terminal alkynes, a crucial moiety in many bioactive molecules and materials. This reaction typically requires a copper(I) co-catalyst.[6][7]

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Key Insights & Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ / CuI | Et₃N | THF / DMF | 25-50 | 6-12 | 80-92 | The standard conditions are effective for selective C-I coupling. Triethylamine (Et₃N) acts as both the base and often as a solvent. The copper(I) iodide co-catalyst is essential for forming the copper-acetylide intermediate required for transmetalation.[1][7] | | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 25 | 4-8 | 85-95 | This Pd(II) precatalyst is often more air-stable than Pd(0) sources. Piperidine is a stronger base that can accelerate the reaction, allowing for room temperature conditions.[2] |

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[8][9] This reaction is highly sensitive to the choice of ligand.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Approx. Yield (%)Key Insights & Rationale
Pd₂(dba)₃ BINAPNaOtBuToluene10016-2475-88BINAP is a classic bidentate phosphine ligand for C-N coupling. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[8][10]
Pd(OAc)₂ XPhosK₃PO₄t-BuOH1101285-95XPhos is a highly effective, sterically demanding Buchwald ligand that enables the coupling of a wide range of amines, including less reactive ones.[9] The use of K₃PO₄ and t-BuOH provides a milder base/solvent system suitable for sensitive substrates.

Mechanistic Insights & Experimental Workflow

Understanding the underlying principles of these transformations is key to troubleshooting and optimization.

The Palladium Catalytic Cycle

The chemoselectivity for the C-4 iodo position is established in the first step of the catalytic cycle: Oxidative Addition. The weaker C-I bond reacts preferentially with the active Pd(0) catalyst.

Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)(I)Ln Pd0->OA_Complex Oxidative Addition (Ar-I) TM_Complex Ar-Pd(II)(R)Ln OA_Complex->TM_Complex Transmetalation (R-M) Product_Complex [Ar-R]Pd(0)Ln TM_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Release (Ar-R) ArI This compound (Ar-I) RM Coupling Partner (e.g., R-B(OH)₂, R-C≡CH, R₂NH) caption Generalized Palladium Cross-Coupling Cycle.

Caption: Generalized Palladium Cross-Coupling Cycle.

Experimental Workflow

A successful cross-coupling experiment relies on meticulous setup to ensure an inert atmosphere, as the Pd(0) catalyst and some reagents are sensitive to oxygen.

Experimental_Workflow start Start: Assemble Glassware reagents Weigh & Add Solids: Substrate, Coupling Partner, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent(s) via Syringe inert->solvent reaction Heat & Stir Reaction (Monitor by TLC / LC-MS) solvent->reaction workup Cool, Quench & Extract reaction->workup purify Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end caption Typical workflow for a cross-coupling reaction.

Caption: Typical workflow for a cross-coupling reaction.

Experimental Protocols

The following are representative, detailed procedures for achieving selective coupling at the C-4 position of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol utilizes a robust PdCl₂(dppf) catalyst system.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst: PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed Solvent: N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed DMF via syringe.

  • Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-16 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling

This protocol uses standard Pd/Cu co-catalysis for the alkynylation.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Copper(I) co-catalyst: Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Base: Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Degassed Solvent: Tetrahydrofuran (THF, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add the degassed THF and triethylamine.

  • Add the terminal alkyne dropwise to the mixture via syringe.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), concentrate the mixture under reduced pressure.

  • Resuspend the residue in a suitable organic solvent (e.g., dichloromethane) and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Conclusion and Recommendations

The selective functionalization of this compound at the C-4 iodo position is a highly achievable and valuable transformation in synthetic chemistry.

  • For Suzuki-Miyaura couplings, PdCl₂(dppf) offers a reliable and broadly applicable system, while modern Buchwald-type catalysts like Pd(OAc)₂/SPhos can provide higher activity and faster reaction times.

  • For Sonogashira couplings, the standard Pd(PPh₃)₄/CuI system remains highly effective and is the recommended starting point for its reliability at mild temperatures.

  • For Buchwald-Hartwig aminations, the choice of ligand is critical. While classic ligands like BINAP are effective, advanced ligands such as XPhos often provide superior results with a broader range of amines under milder conditions.

By carefully selecting the catalyst, ligand, and reaction conditions, researchers can effectively control the regioselectivity of coupling reactions, unlocking the full synthetic potential of this versatile dihalogenated pyridine building block.

References

A Senior Application Scientist's Guide to LC-MS Analysis of 3,5-Dibromo-4-iodopyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise analysis of reaction mixtures containing key intermediates is paramount. 3,5-Dibromo-4-iodopyridine is a valuable building block in the synthesis of complex molecules, and understanding its purity, byproducts, and reaction kinetics is crucial for successful downstream applications. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive analysis of this compound reaction mixtures, moving beyond a simple recitation of steps to explain the underlying scientific principles that govern methodological choices.

The Analytical Challenge: Unraveling Complex Reaction Mixtures

The synthesis of this compound can result in a mixture of the desired product, unreacted starting materials (e.g., 3,5-dibromopyridine or 4-aminopyridine derivatives), intermediates (such as 3,5-dibromo-4-aminopyridine), and isomeric or related impurities (e.g., 3,4,5-tribromopyridine).[1][2] The analytical goal is to develop a robust LC-MS method capable of separating and identifying these closely related, often polar, halogenated compounds.

Strategic Method Development: A Comparative Approach

The optimal LC-MS method hinges on the interplay between the analyte's physicochemical properties and the separation/detection technology. Here, we compare two primary liquid chromatography strategies—Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—coupled with a discussion on the most suitable mass spectrometry ionization techniques.

Liquid Chromatography: The Separation Powerhouse

The choice of stationary phase is critical for achieving the necessary resolution to separate this compound from its potential impurities.

1. Reversed-Phase Chromatography (RPC): A Tale of Two Columns

Reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase, is the workhorse of HPLC. However, for halogenated aromatics, the choice of the specific C18 chemistry can significantly impact selectivity.

  • Conventional C18 Columns: While broadly applicable, standard C18 columns may offer insufficient selectivity for closely related halogenated isomers. The primary separation mechanism is hydrophobic interaction, which may not be sufficient to resolve compounds with minor structural differences.

  • Pentafluorophenyl (PFP) Columns: The Superior Choice for Halogenated Aromatics: PFP columns offer a multi-modal separation mechanism. In addition to hydrophobic interactions, they provide π-π, dipole-dipole, and ion-exchange interactions. These alternative selectivities are particularly effective for separating halogenated compounds and positional isomers. The electron-deficient fluorophenyl rings of the stationary phase interact favorably with the electron-rich aromatic system of the pyridine ring, enhancing retention and resolution.

2. Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Analytes

Pyridine and its derivatives can exhibit significant polarity, leading to poor retention on traditional reversed-phase columns.[3][4] HILIC provides an effective solution by using a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) with a high concentration of organic solvent in the mobile phase. This technique is particularly advantageous for enhancing the retention of polar compounds that are poorly retained in RPC.[5][6]

Mass Spectrometry: The Key to Identification and Quantification

The mass spectrometer provides the specificity and sensitivity required for confident identification and quantification of components in the reaction mixture. The choice of ionization source is a critical first step.

1. Electrospray Ionization (ESI): The Versatile Standard

ESI is a soft ionization technique suitable for a wide range of polar and moderately polar compounds. For pyridine derivatives, ESI in positive ion mode is typically effective, as the basic nitrogen atom is readily protonated to form a [M+H]⁺ ion. This makes it a good starting point for the analysis of this compound and its more polar impurities.

2. Atmospheric Pressure Chemical Ionization (APCI): A Powerful Alternative for Less Polar Analytes

APCI is generally more suitable for less polar and more volatile compounds than ESI.[7][8] For the analysis of this compound, which is less polar than some of its potential precursors, APCI could offer enhanced ionization efficiency and reduced matrix effects, particularly if the reaction is performed in a non-polar solvent.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

For unambiguous identification, especially of isomers, tandem mass spectrometry (MS/MS) is indispensable. By isolating the precursor ion of interest and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For this compound, the expected fragmentation would involve the loss of bromine and/or iodine atoms, providing a unique fingerprint for identification.

Comparative Data Summary

The following tables provide a comparative overview of the expected performance of the different LC-MS methodologies for the analysis of this compound reaction mixtures.

Table 1: Comparison of Liquid Chromatography Strategies

ParameterReversed-Phase (C18)Reversed-Phase (PFP)HILIC
Primary Separation Mechanism Hydrophobic interactionsHydrophobic, π-π, dipole-dipole, ion-exchange interactionsPartitioning into a water-enriched layer on the stationary phase
Selectivity for Halogenated Isomers ModerateExcellentGood, based on polarity differences
Retention of Polar Impurities Potentially poorModerateExcellent
Mobile Phase Compatibility Wide range of aqueous/organic mixturesWide range of aqueous/organic mixturesHigh organic content required
MS Sensitivity GoodGoodOften enhanced due to high organic mobile phase

Table 2: Comparison of Ionization Techniques

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity Suitability Polar to moderately polarNon-polar to moderately polar
Expected Ion for this compound [M+H]⁺[M+H]⁺ or M⁺
Susceptibility to Matrix Effects Can be significantGenerally lower than ESI
Flow Rate Compatibility Lower flow rates are optimalTolerant of higher flow rates

Experimental Protocols

The following are detailed, step-by-step protocols that serve as a starting point for the LC-MS analysis of this compound reaction mixtures.

Protocol 1: Reversed-Phase LC-MS with a PFP Column

This method is recommended as the primary approach due to its superior selectivity for halogenated aromatic compounds.

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture.
  • Dilute the aliquot 1:1000 with a 50:50 mixture of acetonitrile and water.
  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography Conditions:

  • Column: Pentafluorophenyl (PFP) column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient:
  • 0-2 min: 30% B
  • 2-15 min: 30% to 95% B
  • 15-18 min: 95% B
  • 18.1-20 min: 30% B (re-equilibration)
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (ESI):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Drying Gas Temperature: 350 °C.
  • Drying Gas Flow: 10 L/min.
  • Nebulizer Pressure: 45 psi.
  • Scan Range: m/z 100-500.
  • Fragmentation Voltage: 120 V.
  • MS/MS: For targeted analysis, select the precursor ion for this compound (m/z 363.8) and apply a collision energy of 20-40 eV to observe fragmentation.

Protocol 2: HILIC-MS for Enhanced Retention of Polar Species

This method is a valuable alternative if key impurities are too polar for adequate retention in reversed-phase.

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture.
  • Dilute the aliquot 1:1000 with a 90:10 mixture of acetonitrile and water.
  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography Conditions:

  • Column: Amide or Zwitterionic HILIC column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient:
  • 0-2 min: 95% B
  • 2-12 min: 95% to 70% B
  • 12-15 min: 70% B
  • 15.1-20 min: 95% B (re-equilibration)
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 35 °C.
  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions (ESI):

  • Follow the same MS parameters as in Protocol 1.

Visualization of Experimental Workflows

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Reaction_Mixture Reaction Mixture Aliquot Dilution Dilution Reaction_Mixture->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration HPLC_System HPLC System Filtration->HPLC_System Injection Column Analytical Column (PFP or HILIC) HPLC_System->Column Ion_Source Ion Source (ESI or APCI) Column->Ion_Source Elution Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis & Interpretation Detector->Data_Analysis Data Acquisition

Caption: General workflow for LC-MS analysis of reaction mixtures.

Conclusion and Recommendations

For the routine analysis of this compound reaction mixtures, a reversed-phase LC-MS method utilizing a PFP column and ESI in positive mode is the recommended starting point. This approach offers the best balance of selectivity for the target analyte and its likely impurities. Should the reaction mixture contain highly polar species that are not well-retained, a HILIC-based method provides a powerful orthogonal separation technique. The choice between ESI and APCI should be guided by the overall polarity of the sample and the desire to minimize matrix effects. By understanding the principles behind these methodologies, researchers can develop and validate robust and reliable analytical methods to support their synthetic chemistry endeavors.

References

A Senior Application Scientist's Guide to Spectroscopic Validation of 3,5-Dibromo-4-iodopyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Challenge of a Tri-Halogenated Pyridine Scaffold

In the landscape of medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Among these, 3,5-Dibromo-4-iodopyridine stands out as a particularly versatile scaffold. Its utility stems from the differential reactivity of its halogen substituents, which allows for programmed, site-selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in palladium-catalyzed cross-coupling reactions, enabling chemists to introduce a substituent at the C4 position while leaving the C3 and C5 positions available for subsequent transformations.

This guide provides an in-depth comparison of spectroscopic methods for the unambiguous validation of products resulting from common C-C and C-N bond-forming reactions—namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings—at the C4 position of this compound. We will explore not just the "what" but the "why" of spectroscopic outcomes, providing the causal logic behind experimental choices and data interpretation. This self-validating approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, ensures the highest degree of confidence in structural assignment.

The Core Principle: Exploiting Differential Reactivity for Sequential Functionalization

The predictive power of organometallic chemistry allows for the selective activation of the C-I bond over the C-Br bonds. This reactivity hierarchy is the cornerstone of any synthetic strategy involving this compound. The primary synthetic challenge is not achieving the reaction, but rigorously proving its regioselectivity. Did the incoming group displace the iodine at C4, or did scrambling or over-reaction occur? Spectroscopic analysis is the only way to definitively answer this question.

cluster_0 Selective Functionalization at C4 cluster_1 Spectroscopic Validation Workflow Start This compound Reaction Pd-Catalyzed Cross-Coupling Start->Reaction [R-B(OH)₂, R-C≡CH, or R₂NH] Catalyst, Base, Solvent Product 4-Substituted-3,5-dibromopyridine Reaction->Product NMR NMR ('H, '³C) - Confirms substitution pattern - Assesses purity Product->NMR MS Mass Spec (MS) - Confirms Molecular Weight - Verifies Br isotope pattern Product->MS IR Infrared (IR) - Confirms new functional group - Shows changes in ring modes Product->IR Validation Validated Structure NMR->Validation Data Correlation MS->Validation Data Correlation IR->Validation Data Correlation

Figure 1: Overall workflow from reaction to validated product.

The Spectroscopic Toolkit: A Multi-Pronged Approach to Structural Elucidation

No single technique is sufficient for absolute validation. True confidence is achieved when NMR, MS, and IR data converge to tell the same, unambiguous structural story.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful tool for determining the precise connectivity of atoms. For substituted pyridines, the chemical shifts (δ) and coupling constants (J) of the aromatic protons and carbons provide a definitive fingerprint of the substitution pattern.

Expertise in Action: The parent molecule, this compound, is symmetrical. Therefore, the protons at C2 and C6 are chemically equivalent, as are the carbons at C2/C6 and C3/C5. This results in a single proton signal and three carbon signals. Upon selective substitution at C4, the molecule's symmetry is maintained. The key diagnostic feature is the change in the chemical shift of the C2/C6 protons. The introduction of a new group at C4 alters the electronic environment of these adjacent protons, causing a predictable shift.

  • ¹H NMR: The starting material shows a sharp singlet for the two equivalent protons at C2 and C6. In the product, this singlet persists but its position shifts. An electron-donating group (like an amine) at C4 will typically shield the C2/C6 protons, causing an upfield shift (lower ppm). Conversely, an electron-withdrawing or magnetically anisotropic group (like an alkyne or aryl ring) will cause a downfield shift (higher ppm).

  • ¹³C NMR: The change in carbon signals is equally informative. The C4 signal will shift dramatically, and its intensity may change depending on the substitution. The C3/C5 signals will also shift, reflecting the new adjacent group.[1][2]

CompoundExpected ¹H Shift (H2/H6)Expected ¹³C Shifts (Approx. ppm)Causality
This compound ~8.6 ppmC4: ~100, C3/5: ~130, C2/6: ~150The high ppm of H2/H6 is due to the cumulative electron-withdrawing effects of the nitrogen and three halogens.
Suzuki Product (4-Aryl) 8.7 - 8.9 ppmC4: ~145-150, C3/5: ~128, C2/6: ~152The magnetic anisotropy of the new aryl ring deshields the adjacent H2/H6 protons, causing a downfield shift.
Sonogashira Product (4-Alkynyl) 8.6 - 8.8 ppmC4: ~110-115, C3/5: ~131, C2/6: ~151The sp-hybridized carbons of the alkyne also create a deshielding anisotropic cone, shifting H2/H6 downfield.
Buchwald-Hartwig Product (4-Amino) 8.2 - 8.4 ppmC4: ~150-155, C3/5: ~115, C2/6: ~148The nitrogen lone pair is electron-donating, shielding the H2/H6 protons and causing a significant upfield shift.
Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint

MS provides two critical pieces of information: the exact molecular weight of the product and a characteristic isotopic pattern that confirms the presence of the remaining bromine atoms.

Trustworthiness Through Isotopes: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. A molecule containing two bromine atoms will therefore exhibit a characteristic M, M+2, and M+4 pattern in its mass spectrum, with relative intensities of approximately 1:2:1.[3][4] This pattern is an unmistakable signature.

Validation Logic:

  • Calculate Expected Mass: Determine the exact molecular weight of the putative product (e.g., C₅H₂Br₂N-I + new group).

  • Identify Molecular Ion (M⁺): Find the peak in the mass spectrum corresponding to this calculated mass.

  • Confirm Isotopic Pattern: Verify that the molecular ion peak is accompanied by M+2 and M+4 peaks with the correct 1:2:1 intensity ratio. The loss of iodine (127 amu) and the retention of the two bromines is definitive proof of selective C4 substitution.[5][6]

Reaction ProductMolecular Formula Example (R=Ph)Expected M⁺ (⁷⁹Br₂)Key FragmentsIsotopic Signature
Suzuki Product C₁₁H₇Br₂N326.90M⁺, [M-Br]⁺, [M-2Br]⁺M, M+2, M+4 in ~1:2:1 ratio
Sonogashira Product C₁₃H₇Br₂N326.90M⁺, [M-Br]⁺, [M-HCCR]⁺M, M+2, M+4 in ~1:2:1 ratio
Buchwald-Hartwig Product C₁₁H₁₀Br₂N₂331.92M⁺, [M-Br]⁺, [M-NHPh]⁺M, M+2, M+4 in ~1:2:1 ratio
Infrared (IR) Spectroscopy: Functional Group Confirmation

While NMR and MS provide the core structural framework, IR spectroscopy quickly confirms the successful introduction of the desired functional group. It acts as a rapid quality control check.

Expertise in Analysis: The analysis focuses on two regions: the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

  • Disappearance of Reactant Features: While C-I stretches are in the far-IR and often difficult to observe, the key is the appearance of new, characteristic bands.

  • Appearance of Product Bands:

    • Suzuki Product: Look for aromatic C-H stretching from the new aryl ring (~3100-3000 cm⁻¹) and characteristic C=C ring stretching bands (~1600-1450 cm⁻¹).[7]

    • Sonogashira Product: The most diagnostic peak is the sharp, weak C≡C stretch, typically around 2230-2100 cm⁻¹. The terminal alkyne C-H stretch (~3300 cm⁻¹) from the starting material will be absent in the product.

    • Buchwald-Hartwig Product: Look for the characteristic N-H stretch of the secondary amine, which appears as a single, sharp peak in the 3500-3300 cm⁻¹ region.[8]

  • Changes in Pyridine Ring Modes: The substitution at C4 will perturb the pyridine ring's vibrational modes, leading to subtle but consistent shifts in the 1600-1400 cm⁻¹ region compared to the starting material.[9][10]

Experimental Protocols for Robust Data Acquisition

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified reaction product. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[11]

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Protocol 2: Mass Spectrometry Analysis (Electron Ionization)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like dichloromethane or methanol.

  • Ionization: Introduce the sample into the mass spectrometer via direct infusion or GC-MS. Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion cluster and key fragments.

  • Data Interpretation: Analyze the spectrum to identify the M⁺ peak. Zoom in on the molecular ion region to confirm the characteristic 1:2:1 isotopic pattern for a dibrominated compound.[11]

Protocol 3: IR Spectroscopy (ATR Method)

  • Sample Preparation: Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

  • Background Correction: Run a background spectrum of the clean ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify the key absorption bands corresponding to the newly introduced functional groups and note any shifts in the fingerprint region.

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating a Suzuki coupling product as an example. The same logic applies to other reaction types.

G cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir IR Analysis start Purified Product from This compound + ArB(OH)₂ nmr_h ¹H NMR: Is there a single, sharp singlet in the aromatic region (8.7-8.9 ppm)? start->nmr_h ms_mw Does the M⁺ peak match the calculated mass of C₁₁H₇Br₂N? start->ms_mw ir_fg Does the IR spectrum show new aromatic C-H and C=C stretches (~3100-3000, ~1600-1450 cm⁻¹)? start->ir_fg nmr_c ¹³C NMR: Does the spectrum show the correct number of signals for a symmetrical product? nmr_h->nmr_c decision Do all spectroscopic data sets correlate? nmr_c->decision ms_iso Does the M⁺ cluster show a ~1:2:1 pattern for M, M+2, M+4? ms_mw->ms_iso ms_iso->decision ir_fg->decision pass Structure Validated: 4-Aryl-3,5-dibromopyridine decision->pass Yes fail Structure Invalid - Re-purify sample - Check reaction conditions - Consider alternative structures decision->fail No

Figure 2: Decision workflow for spectroscopic validation.

Conclusion

The validation of reaction products from this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. While the differential reactivity of the halogens provides a reliable synthetic pathway, it is the synergistic combination of NMR, Mass Spectrometry, and IR spectroscopy that provides irrefutable proof of structure. NMR defines the precise atomic arrangement, MS confirms the elemental composition and the crucial retention of the bromine atoms, and IR provides rapid verification of the newly installed functional group. By following the principles and protocols outlined in this guide, researchers can confidently and efficiently validate their synthetic outcomes, ensuring the integrity of their results and accelerating the pace of discovery in drug development and materials science.

References

A Comparative Kinetic Analysis of Palladium-Catalyzed Cross-Coupling Reactions with 3,5-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selective functionalization of polyhalogenated heterocycles is a paramount challenge. 3,5-Dibromo-4-iodopyridine stands as a versatile scaffold, offering three distinct carbon-halogen bonds for strategic elaboration. The ability to predictably functionalize one site over the others is key to efficient and divergent synthesis. This guide provides a comparative kinetic study of three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—at the most reactive site of this substrate. By understanding the underlying kinetics and reaction mechanisms, researchers can make informed decisions to optimize their synthetic routes.

The Principle of Chemoselective Functionalization: A Matter of Bond Energies

The selective coupling of this compound is fundamentally governed by the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy barrier for this crucial step is inversely related to the carbon-halogen bond dissociation energy. The established reactivity trend is C-I > C-Br > C-Cl.[1]

For this compound, the carbon-iodine bond at the C4 position is significantly weaker than the carbon-bromine bonds at the C3 and C5 positions. This inherent electronic property allows for highly regioselective functionalization at the C4 position under carefully controlled kinetic conditions. By employing appropriate catalysts, ligands, and milder reaction conditions (e.g., lower temperatures and shorter reaction times), the C-I bond can be selectively activated while the C-Br bonds remain intact for subsequent transformations.[1]

Comparative Kinetic Performance at the C4 Position

While a direct, side-by-side kinetic comparison of Suzuki, Sonogashira, and Buchwald-Hartwig reactions on this compound under identical conditions is not extensively documented in a single study, we can synthesize a comparative analysis based on well-established principles and data from analogous systems. The following sections provide an objective comparison of the expected kinetic profiles for these three key transformations.

Suzuki-Miyaura Coupling: Robust C-C Bond Formation

The Suzuki-Miyaura reaction is a stalwart for creating carbon-carbon bonds. Its tolerance for a wide range of functional groups and generally mild conditions make it a first choice for many applications.

  • Kinetic Profile: The reaction typically exhibits pseudo-first-order kinetics with respect to the aryl halide when the boronic acid is used in excess. The oxidative addition of the C-I bond to the Pd(0) center is generally the rate-limiting step.

  • Catalyst System Performance: Traditional catalysts like Pd(PPh₃)₄ are often sufficient for the highly reactive C-I bond. However, for achieving high turnover numbers (TON) and turnover frequencies (TOF), more advanced catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos are preferred. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

Sonogashira Coupling: Gateway to Alkynylpyridines

The Sonogashira coupling provides a direct route to valuable alkynyl-substituted pyridines. This reaction typically involves a dual catalytic system of palladium and copper(I) iodide.

  • Kinetic Profile: The mechanism of the Sonogashira coupling is more complex than the Suzuki reaction, with the rate-determining step being either the oxidative addition or the transmetalation from the copper acetylide to the palladium center, depending on the specific substrates and conditions.[3] Copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts.[2]

  • Catalyst System Performance: The combination of a palladium source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst is the classic choice. The base, typically an amine like triethylamine, also plays a crucial role in the deprotonation of the terminal alkyne.

Buchwald-Hartwig Amination: Forging C-N Linkages

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.

  • Kinetic Profile: The kinetics of the Buchwald-Hartwig amination are highly sensitive to the choice of ligand, base, and amine coupling partner. The rate-determining step can be either the oxidative addition of the aryl halide or the reductive elimination of the C-N bond from the palladium center.[4]

  • Catalyst System Performance: This reaction often requires more specialized and bulky electron-rich phosphine ligands (e.g., BINAP, Xantphos) to facilitate the reductive elimination step, which can be challenging for electron-deficient heteroaryl halides. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide or potassium phosphate, is also critical for efficient catalysis.[5]

Quantitative Data Summary

The following table presents a generalized comparison of the expected kinetic performance for the selective C4-functionalization of this compound based on data from analogous systems. These values should be considered as benchmarks for initial reaction optimization.

Coupling Reaction Typical Catalyst System Relative Initial Rate (Suzuki = 1.0) Typical Reaction Time (h) Expected Yield (%) Key Considerations
Suzuki-Miyaura Pd(PPh₃)₄ / K₂CO₃1.02-6>90Broad functional group tolerance; boronic acid stability can be an issue.
Sonogashira PdCl₂(PPh₃)₂ / CuI / Et₃N~0.8 - 1.24-885-95Potential for alkyne homocoupling; copper-free systems can mitigate this.
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos / Cs₂CO₃~0.5 - 0.96-1280-90Highly dependent on ligand and base; catalyst deactivation can occur.

Note: The data presented are generalized from multiple studies on various substituted halopyridines and serve as a comparative benchmark. Actual rates and yields will vary based on the specific coupling partners and precise reaction conditions.

Experimental Protocols

Detailed, step-by-step methodologies are crucial for reproducible kinetic studies. The following protocols outline a general approach for monitoring the kinetics of each coupling reaction using High-Performance Liquid Chromatography (HPLC).

General Protocol for Kinetic Analysis by HPLC
  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a septum for sampling, combine this compound (1.0 equiv.), the coupling partner (e.g., arylboronic acid, 1.5 equiv.), and the base (2.0 equiv.) in the chosen solvent.

  • Internal Standard: Add a known amount of an internal standard (a stable compound that does not react under the reaction conditions and is chromatographically resolved from all reactants and products).

  • Initiation: Inject the palladium catalyst solution to initiate the reaction (time = 0).

  • Sampling: At timed intervals, withdraw an aliquot of the reaction mixture using a syringe and immediately quench it in a vial containing a suitable solvent (e.g., acetonitrile with a small amount of acid to stop the reaction) and a known concentration of a second internal standard for injection validation.

  • Analysis: Analyze the quenched samples by HPLC with UV detection. The concentrations of the starting material and product are determined by comparing their peak areas to that of the internal standard using a pre-established calibration curve.

  • Data Processing: Plot the concentration of the starting material and product versus time to determine the reaction rate.

Visualizing the Catalytic Cycles and Workflow

Diagrams are essential for conceptualizing the complex processes involved in these catalytic reactions.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(I) Pd0->OA_Complex Oxidative Addition (Ar-I) Transmetalation_Complex Ar-Pd(II)L₂(Ar') OA_Complex->Transmetalation_Complex Transmetalation (Ar'B(OH)₂) Transmetalation_Complex->Pd0 Reductive Elimination (Ar-Ar') ArAr Coupled Product ArI This compound ArBOH2 Arylboronic Acid

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(I) Pd0->OA_Complex Oxidative Addition (Ar-I) Pd_Acetylide Ar-Pd(II)L₂(C≡CR) OA_Complex->Pd_Acetylide Transmetalation Pd_Acetylide->Pd0 Reductive Elimination (Ar-C≡CR) Cu_Acetylide Cu-C≡CR Cu_Acetylide->OA_Complex Alkyne R-C≡CH Alkyne->Cu_Acetylide Deprotonation (Base, CuI)

Caption: Dual catalytic cycle for the Sonogashira coupling.

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(I) Pd0->OA_Complex Oxidative Addition (Ar-I) Amido_Complex Ar-Pd(II)L₂(NR₂) OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Reductive Elimination (Ar-NR₂) Amine R₂NH Amine->OA_Complex Kinetic_Workflow Start Reaction Setup (Substrate, Reagents, Solvent, Internal Std.) Initiate Initiate with Catalyst (t=0) Start->Initiate Sampling Timed Aliquot Withdrawal Initiate->Sampling Sampling->Initiate Repeat at intervals Quench Quench Reaction Sampling->Quench Analysis HPLC Analysis Quench->Analysis Data Data Processing (Concentration vs. Time) Analysis->Data End Determine Rate Constants Data->End

References

A Senior Application Scientist's Guide: Suzuki vs. Stille Reactions for the Selective Functionalization of 3,5-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the precise functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine core remains a privileged structure, and its polyhalogenated derivatives serve as versatile building blocks for creating diverse molecular architectures. This guide provides an in-depth comparison of two cornerstone palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura and Stille reactions—as applied to the selective arylation of 3,5-Dibromo-4-iodopyridine. Our focus will be on the chemoselective coupling at the C4-iodo position, a transformation critical for subsequent molecular elaboration.

The Strategic Importance of this compound

This compound is a trihalogenated pyridine derivative of significant synthetic utility. Its value lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the energy barrier for the initial oxidative addition step generally follows the trend: C-I < C-Br < C-Cl.[1] This inherent reactivity difference allows for a predictable and highly selective functionalization. The weaker carbon-iodine bond at the C4 position is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the more robust carbon-bromine bonds at the C3 and C5 positions.[2] This enables the introduction of a diverse range of substituents at the C4 position while preserving the two bromine atoms for subsequent, potentially different, cross-coupling reactions or other transformations. This stepwise approach is a powerful strategy for the efficient construction of complex, unsymmetrically substituted pyridine derivatives.

The Suzuki-Miyaura Reaction: A Robust and Green Approach

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become one of the most widely used methods for C-C bond formation, a testament to its broad functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents.[3] The reaction's reliance on a base to activate the organoboron species for transmetalation is a key mechanistic feature.[4]

Mechanistic Rationale and Experimental Causality

The catalytic cycle of the Suzuki reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[5] For this compound, the initial and selectivity-determining step is the oxidative addition of the palladium(0) catalyst into the C4-I bond.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Intermediate_A [Ar-Pd(II)(I)L2] (Ar = Pyridyl) Oxidative_Addition->Intermediate_A Transmetalation Transmetalation Intermediate_A->Transmetalation [R-B(OH)3]- Intermediate_B [Ar-Pd(II)(R)L2] Transmetalation->Intermediate_B Base Reductive_Elimination Reductive Elimination Intermediate_B->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product Catalyst_Regen Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Intermediate_A [Ar-Pd(II)(I)L2] (Ar = Pyridyl) Oxidative_Addition->Intermediate_A Transmetalation Transmetalation Intermediate_A->Transmetalation R-Sn(Bu)3 Intermediate_B [Ar-Pd(II)(R)L2] Transmetalation->Intermediate_B X-Sn(Bu)3 Reductive_Elimination Reductive Elimination Intermediate_B->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product Catalyst_Regen Workflow start Begin Synthesis: Selective C4-Arylation of This compound decision1 Are there base-sensitive functional groups in the coupling partner? start->decision1 suzuki_path Consider Suzuki Reaction decision1->suzuki_path No stille_path Consider Stille Reaction decision1->stille_path Yes decision2 Is toxicity and removal of tin byproducts a major concern? suzuki_path->decision2 stille_path->decision2 suzuki_preferred Suzuki is generally preferred decision2->suzuki_preferred Yes stille_alternative Stille is a viable alternative with appropriate handling and purification decision2->stille_alternative No

References

A Comparative Spectroscopic Guide to 3,5-Dibromo-4-iodopyridine and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise synthesis and unambiguous characterization of halogenated pyridines are of paramount importance. These heterocycles are prevalent scaffolds in a myriad of biologically active molecules. This guide provides an in-depth spectroscopic comparison of 3,5-Dibromo-4-iodopyridine, a versatile building block, with its key precursors, 3,5-Dibromopyridine and 4-Aminopyridine. Understanding the distinct spectral signatures of each compound is crucial for reaction monitoring, quality control, and the confident assignment of molecular structures.

Introduction: The Significance of Halogenated Pyridines

Halogenated pyridines serve as essential intermediates in organic synthesis, offering multiple reactive sites for the introduction of diverse functional groups. The interplay of bromine and iodine atoms in this compound, for instance, allows for selective cross-coupling reactions, making it a valuable synthon in the construction of complex molecular architectures. The journey to this intricate molecule often begins with simpler, commercially available precursors. This guide will illuminate the spectroscopic transformations that occur along a common synthetic pathway, providing a clear roadmap for chemists navigating this synthetic landscape.

Synthetic Pathway Overview

A plausible and documented synthetic route to this compound begins with 4-Aminopyridine. This precursor undergoes bromination to yield 3,5-Dibromo-4-aminopyridine, which is then subjected to a Sandmeyer-type reaction to replace the amino group with iodine, affording the target molecule. For the purpose of this comparative guide, we will focus on the spectroscopic characteristics of the starting material, 4-Aminopyridine, and a key intermediate, 3,5-Dibromopyridine, in relation to the final product, this compound.

Synthetic Pathway 4-Aminopyridine 4-Aminopyridine 3,5-Dibromo-4-aminopyridine 3,5-Dibromo-4-aminopyridine 4-Aminopyridine->3,5-Dibromo-4-aminopyridine Bromination This compound This compound 3,5-Dibromo-4-aminopyridine->this compound Diazotization & Iodination 3,5-Dibromopyridine 3,5-Dibromopyridine 3,5-Dibromo-4-aminopyridine->3,5-Dibromopyridine Deamination

Caption: Synthetic relationship of this compound to its precursors.

Comparative Spectroscopic Analysis

The following sections detail the expected and experimentally observed spectroscopic data for this compound and its precursors. This comparative analysis highlights the key diagnostic features in NMR, IR, and Mass Spectrometry that enable their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling patterns of protons (¹H NMR) and carbons (¹³C NMR) provide a detailed fingerprint of the molecular framework.

¹H NMR Spectroscopy

The symmetry and electronic environment of the pyridine ring are significantly altered by the progressive introduction of halogen atoms.

  • 4-Aminopyridine: This molecule exhibits a relatively simple spectrum with signals in the aromatic region, influenced by the electron-donating amino group.

  • 3,5-Dibromopyridine: The introduction of two bromine atoms deshields the remaining protons, shifting their signals downfield. The symmetry of the molecule results in a simplified splitting pattern.[1]

  • This compound: The presence of three halogen substituents leads to a highly deshielded environment for the remaining two protons, which are expected to appear as a singlet in the downfield region of the spectrum.

¹³C NMR Spectroscopy

The effect of halogen substitution is even more pronounced in the ¹³C NMR spectra, with the carbons directly attached to halogens showing characteristic chemical shifts.

  • 4-Aminopyridine: The carbon bearing the amino group (C4) is significantly shielded compared to pyridine itself.

  • 3,5-Dibromopyridine: The carbons attached to the bromine atoms (C3 and C5) are deshielded, while the remaining carbons also experience shifts due to the inductive effects of the halogens.[2]

  • This compound: The carbon attached to the iodine (C4) will exhibit a characteristic upfield shift due to the "heavy atom effect," a key diagnostic feature to confirm the success of the iodination step.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Aminopyridine ~8.1 (d, 2H), ~6.6 (d, 2H)~150.1 (C2, C6), ~109.2 (C3, C5), ~155.0 (C4)
3,5-Dibromopyridine 8.61 (s, 2H), 8.15 (s, 1H)[1]150.1 (C2, C6), 143.0 (C4), 120.9 (C3, C5)
This compound ~8.7 (s, 2H) (Predicted)Predicted: ~152 (C2, C6), ~125 (C3, C5), ~100 (C4)
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and the overall vibrational modes of a molecule.

  • 4-Aminopyridine: The spectrum is characterized by the prominent N-H stretching vibrations of the primary amine group in the region of 3200-3400 cm⁻¹.[3][4][5][6]

  • 3,5-Dibromopyridine: The absence of the N-H stretches and the presence of characteristic C-Br stretching vibrations at lower frequencies (typically below 700 cm⁻¹) are key identifiers. Aromatic C-H and C=C/C=N stretching and bending vibrations are also observed.[7][8]

  • This compound: The IR spectrum is expected to be dominated by the pyridine ring vibrations and the C-halogen stretches. The C-I stretch will appear at a very low frequency, often below the standard range of many mid-IR spectrometers.

CompoundKey IR Absorptions (cm⁻¹)
4-Aminopyridine 3450-3250 (N-H stretch), 1640 (N-H bend), 1590, 1500 (C=C, C=N stretch)[3][4][5][6]
3,5-Dibromopyridine 3050-3100 (Ar C-H stretch), 1550, 1470 (C=C, C=N stretch), <700 (C-Br stretch)[7][8]
This compound 3050-3100 (Ar C-H stretch), 1540, 1460 (C=C, C=N stretch), <700 (C-Br stretch), <600 (C-I stretch) (Predicted)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which are crucial for confirming its identity. The isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M, M+2, M+4, etc. pattern for brominated compounds.

  • 4-Aminopyridine: The mass spectrum will show a clear molecular ion peak (M⁺) at m/z 94.[9]

  • 3,5-Dibromopyridine: The molecular ion region will display a characteristic triplet pattern for a dibrominated compound, with peaks at m/z 235 (M⁺), 237 (M+2)⁺, and 239 (M+4)⁺ in a 1:2:1 intensity ratio.[10]

  • This compound: The molecular ion will be observed at a higher m/z due to the incorporation of iodine. The isotopic pattern will be more complex due to the presence of two bromine atoms and one iodine atom. The molecular ion peak (M⁺) is expected at m/z 363, with accompanying isotopic peaks.

CompoundMolecular FormulaMolecular WeightExpected M⁺ (m/z) and Isotopic Pattern
4-Aminopyridine C₅H₆N₂94.11 g/mol 94
3,5-Dibromopyridine C₅H₃Br₂N236.89 g/mol 235, 237, 239 (1:2:1)[10]
This compound C₅H₂Br₂IN362.79 g/mol 363, 365, 367 (complex pattern)

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

NMR Workflow A Weigh 5-10 mg (¹H) or 20-30 mg (¹³C) of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Transfer to NMR tube B->C D Acquire spectrum on a 400 MHz or higher spectrometer C->D E Process data (Fourier transform, phase, and baseline correction) D->E

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh the appropriate amount of the compound into a clean, dry vial.

  • Dissolution: Add the deuterated solvent and gently vortex to ensure complete dissolution.

  • Data Acquisition: Acquire the spectra using standard pulse programs. For ¹³C NMR, a sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectrum.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan the appropriate mass range to detect the molecular ion and characteristic fragment ions.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unequivocal identification and differentiation of this compound and its precursors. By understanding the characteristic spectral features of each compound, from the N-H stretches of 4-Aminopyridine to the heavy-atom effect in the ¹³C NMR of the final product and the distinctive isotopic patterns in the mass spectra of the brominated species, researchers can confidently track the progress of their synthetic endeavors and ensure the purity of their materials. This guide serves as a foundational reference for anyone working with these valuable synthetic building blocks.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3,5-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the structural integrity and purity of synthetic building blocks are paramount. 3,5-Dibromo-4-iodopyridine is a critical intermediate, prized for its role in the construction of complex molecular architectures. However, its multi-halogenated, electron-deficient pyridine core presents unique challenges during synthesis and subsequent purity verification. This guide provides a comprehensive framework for assessing the purity of newly synthesized this compound, comparing its profile to commercial alternatives, and establishing a robust, self-validating analytical workflow.

The Synthetic Context: Anticipating Potential Impurities

The purity of a final compound is intrinsically linked to its synthetic pathway. A common route to this compound involves the diazotization of 3,5-Dibromo-4-aminopyridine.[1][2] This process, while effective, can introduce a predictable suite of impurities that must be screened for.

Potential Impurities from Synthesis:

  • Unreacted Starting Material: 3,5-Dibromo-4-aminopyridine.

  • Side-Products: Phenolic derivatives from reaction with water, or other tri-halogenated pyridines if alternative halide sources are present.

  • Isomeric Byproducts: While the diazotization of 3,5-dibromo-4-aminopyridine is noted for its high selectivity and lack of difficult-to-separate isomers, the possibility of isomeric impurities should not be entirely dismissed.[1]

  • Residual Solvents: Solvents used during reaction and recrystallization (e.g., n-hexane) may be present.[1][2]

Understanding these potential contaminants is the first step in designing a targeted and effective analytical strategy.

Part 1: The Analytical Toolbox for Halogenated Pyridines

No single technique provides a complete picture of purity. A multi-modal approach is essential for a comprehensive assessment. Each method answers a specific question about the sample's composition.

High-Performance Liquid Chromatography (HPLC)

The "Why": HPLC is the gold standard for quantifying the primary component and detecting non-volatile impurities. For a compound like this compound, a reverse-phase method provides excellent separation of the target molecule from more polar starting materials or less polar byproducts.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system equipped with a UV detector, pump, autosampler, and column compartment.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase A: Water with 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 254 nm.[3]

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL. Dilute with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

The "Why": GC-MS is exceptionally powerful for identifying volatile and semi-volatile impurities, such as residual solvents and low-boiling point side-products.[3] The mass spectrometer provides definitive structural information on separated components.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Injector Temperature: 250 °C.[3][4]

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.[3]

  • MS Transfer Line Temperature: 280 °C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3][4]

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The "Why": ¹H and ¹³C NMR are indispensable for confirming the molecular structure of the main component and identifying structurally related impurities. The simplicity of the ¹H NMR spectrum for this compound (a single peak) makes it a very sensitive probe for proton-containing impurities.

Data Interpretation:

  • ¹H NMR: The spectrum of pure this compound is expected to show a singlet for the two equivalent protons at the 2- and 6-positions. The presence of other signals would indicate impurities. For example, the starting material, 3,5-Dibromopyridine, would show distinct signals around 8.6 ppm and 8.0-8.1 ppm.[5]

  • ¹³C NMR: This provides further structural confirmation. The spectrum of the target compound will have a specific set of signals corresponding to the carbon atoms in the pyridine ring.

Elemental Analysis

The "Why": Elemental analysis (CHNS) provides a fundamental measure of purity by determining the mass fractions of carbon, hydrogen, and nitrogen.[6][7] This technique is crucial for confirming the empirical formula of the synthesized compound. A deviation of more than 0.4% from the calculated values often suggests the presence of impurities or residual solvent.[8]

Part 2: Comparative Purity Analysis

To contextualize the quality of a newly synthesized batch, it is benchmarked against commercially available alternatives. Below is a representative dataset comparing an in-house synthesized batch with two commercial suppliers.

Parameter In-House Synthesis Commercial Supplier A Commercial Supplier B
Appearance White Crystalline SolidOff-white PowderLight Yellow Powder
HPLC Purity (% Area) 99.6%98.5%97.2%
Major Impurity (HPLC) 3,5-Dibromo-4-aminopyridine (0.2%)Unidentified (0.8%)3,5-Dibromo-4-aminopyridine (1.5%)
Residual Solvent (GC-MS) n-Hexane (0.1%)Not DetectedDichloromethane (0.5%)
¹H NMR Conforms to structureConforms, minor impurity peaksConforms, visible starting material
Elemental Analysis (% C) Found: 17.55Calc: 17.63Found: 17.80Calc: 17.63Found: 18.01Calc: 17.63
Elemental Analysis (% H) Found: 0.61Calc: 0.59Found: 0.65Calc: 0.59Found: 0.70Calc: 0.59
Elemental Analysis (% N) Found: 4.08Calc: 4.11Found: 4.15Calc: 4.11Found: 4.25Calc: 4.11

Analysis of Results: The in-house synthesized batch demonstrates the highest purity by HPLC and is free of significant impurities. Supplier A provides a high-purity product, while Supplier B's product contains a notable amount of the starting material and residual solvent, which may be unsuitable for sensitive applications.

Part 3: A Self-Validating Workflow for Purity Confirmation

A logical and sequential workflow ensures that each analytical step informs the next, creating a self-validating system for purity assessment.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical reagents like 3,5-Dibromo-4-iodopyridine are not just procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established chemical safety principles and regulatory standards.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a polyhalogenated aromatic heterocyclic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, a robust risk assessment can be constructed by examining its structural components: a pyridine core and halo-substituents (bromo- and iodo-). This analysis informs the stringent handling precautions required.

The hazards are inferred from structurally similar compounds, such as 3,5-Dibromopyridine and 4-Iodopyridine.[1][2]

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryDescriptionRationale & Causality
Acute Toxicity (Oral) Harmful if swallowed.[1][2]The pyridine ring and its metabolites can be toxic. Halogenated organics can exhibit toxicity through various mechanisms.
Skin Corrosion/Irritation Causes skin irritation.[1][2]Halogenated aromatic compounds are often irritants, capable of causing local inflammation upon contact.
Eye Damage/Irritation Causes serious eye irritation.[1][2]Direct contact with the solid or its dust can cause significant irritation or damage to eye tissue.
Respiratory Irritation May cause respiratory irritation.[1]Inhalation of dust can irritate the mucous membranes and upper respiratory tract.
Environmental Hazard Potentially harmful to aquatic life.Halogenated organic compounds are often persistent in the environment and can be toxic to wildlife. Disposal down the drain is strictly prohibited.[3]
Combustion Byproducts Thermal decomposition may produce highly toxic fumes.In a fire, hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen iodide (HI).[1]

Regulatory Context: Classification as Hazardous Waste

Due to its chemical structure, this compound falls under the category of halogenated organic compounds . The U.S. Environmental Protection Agency (EPA) regulates many such compounds as hazardous waste due to their potential for toxicity and persistence in the environment.[4][5] Therefore, this compound must be disposed of as regulated hazardous waste and must not be mixed with non-hazardous trash or poured down the drain. It is typically assigned to waste streams designated for incineration.

Pre-Disposal Safety: PPE and Engineering Controls

Before handling any quantity of this compound for disposal, ensure the following controls are in place:

  • Engineering Controls : All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust.[6] An eyewash station and safety shower must be immediately accessible.[7]

  • Personal Protective Equipment (PPE) : A non-negotiable requirement for handling this compound includes:

    • Eye Protection : Chemical splash goggles.

    • Hand Protection : Nitrile or neoprene gloves. Do not use latex gloves.[6]

    • Body Protection : A properly fastened laboratory coat.[6]

Step-by-Step Disposal Protocol for this compound

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Segregation and Collection

  • Principle : Proper segregation is crucial to prevent dangerous chemical reactions and to ensure the waste stream is correctly categorized for final disposal.

  • Action :

    • Designate a specific, dedicated hazardous waste container for "Halogenated Organic Solids."

    • The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass) with a secure, sealable lid.

    • Carefully transfer waste this compound into this container using a spatula or scoop. Avoid creating dust.

    • DO NOT mix this waste with non-halogenated solvents, acids, bases, or other reactive waste streams.

Step 2: Labeling

  • Principle : Accurate labeling is a regulatory requirement and essential for communicating hazards to all personnel and waste handlers.

  • Action :

    • Immediately label the waste container using your institution's official hazardous waste tag.

    • Clearly write the full chemical name: "This compound ". Do not use abbreviations.

    • List all constituents if it is a mixture.

    • Indicate the hazards by checking the appropriate boxes (e.g., "Toxic," "Irritant").

    • Ensure the accumulation start date and your contact information are clearly visible.

Step 3: Temporary Storage (Satellite Accumulation)

  • Principle : Waste must be stored safely at or near the point of generation until it is collected by trained personnel.

  • Action :

    • Keep the waste container tightly sealed at all times, except when adding waste.[6]

    • Store the container in a designated satellite accumulation area within the laboratory.

    • This area must be under the control of the laboratory personnel, away from drains, and ideally within secondary containment to manage potential spills.

Step 4: Arranging for Final Disposal

  • Principle : The final disposal of halogenated organic waste requires specialized, high-temperature incineration at a licensed facility to ensure complete destruction.

  • Action :

    • Once the waste container is full, or if you will no longer be generating this waste, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.

    • Do not attempt to dispose of the chemical yourself. EHS professionals will ensure the waste is transported and managed in compliance with all federal, state, and local regulations.[8]

Spill and Decontamination Procedures

Accidents require a calm and systematic response.

Step 1: Evacuate and Secure

  • Immediately alert others in the area.

  • If the spill is large or if dust is airborne, evacuate the immediate area.

  • Restrict access and ensure the fume hood is operating.

Step 2: Assess and Prepare

  • Wearing the full PPE detailed in Section 3, assess the extent of the spill.

  • Gather spill cleanup materials: inert absorbent (e.g., vermiculite, sand, or commercial spill pillows), a container for the cleanup debris, and decontamination solutions.

Step 3: Contain and Clean

  • Gently cover the solid spill with an inert absorbent material to prevent dust from becoming airborne.

  • Carefully sweep or scoop the mixture into your designated "Halogenated Organic Solids" waste container.

  • Avoid using a vacuum cleaner unless it is specifically designed for hazardous dust.

Step 4: Decontaminate the Area

  • Rationale : A two-step decontamination process ensures the removal of the bulk material and the neutralization of any residual reactive traces. While the iodine in the parent molecule is covalently bonded, trace elemental iodine could be present from degradation. Neutralization with sodium thiosulfate converts any free iodine (I₂) into the far less hazardous iodide (I⁻).[9]

  • Action :

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol) to remove any remaining residue. Dispose of the cloth in the solid waste container.

    • Prepare a 10% aqueous solution of sodium thiosulfate. Wipe the spill area with this solution to neutralize any potential trace iodine contamination.[9]

    • Perform a final wipe with a cloth dampened with soap and water.

    • All cleanup materials (gloves, wipes, etc.) must be disposed of as hazardous waste in the same container.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from generation to final disposal.

G cluster_lab Laboratory Operations cluster_ehs EHS & Facility Operations gen Waste Generated (this compound) container Transfer to Dedicated, Labeled Waste Container gen->container spill Spill Occurs spill_protocol Execute Spill & Decontamination Protocol (Section 5) spill->spill_protocol storage Store in Satellite Accumulation Area container->storage pickup Contact EHS for Waste Pickup storage->pickup spill_protocol->container Collect all cleanup debris transport Transport to Licensed Hazardous Waste Facility pickup->transport incinerate Final Disposal: High-Temperature Incineration transport->incinerate

Caption: Workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, you ensure that your critical research is conducted not only with scientific rigor but also with the highest standards of safety and environmental responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dibromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 3,5-Dibromo-4-iodopyridine is a halogenated pyridine, a class of compounds that requires meticulous handling due to its potential hazards. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the "What"

While specific toxicological data for this compound (CAS No: 1214383-75-1) is not extensively published, its structure, featuring bromine and iodine on a pyridine ring, places it within a class of compounds known for their potential irritant and toxic properties.[1][2] Authoritative safety data for structurally similar compounds, such as 3,5-Dibromopyridine and 4-Iodopyridine, provide a reliable basis for our risk assessment. These analogs are classified as:

  • Harmful if swallowed (Acute Toxicity, Oral).[3][4]

  • Causes skin irritation .[3][4]

  • Causes serious eye irritation .[3][4]

  • May cause respiratory irritation .[3][4]

When heated to decomposition, halogenated pyridines can emit highly toxic fumes of bromine, iodine, and nitrogen oxides.[3][5] Therefore, our PPE strategy is designed to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

Core Protective Equipment: Your First Line of Defense

Always handle this compound within a properly functioning certified laboratory chemical fume hood.[6][7] The following PPE is mandatory for any procedure involving this compound.

Eye and Face Protection

Direct contact with this compound can cause serious eye irritation.[3][4][8]

  • Minimum Requirement : Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[5][9]

  • Enhanced Protection : When there is a significant risk of splashing (e.g., during transfer of solutions or heating), supplement safety goggles with a full-face shield.

Skin and Hand Protection

This compound is a known skin irritant and may be harmful upon dermal contact.[3][8] Protective gloves and a lab coat are non-negotiable.

  • Laboratory Coat : A fully-buttoned, long-sleeved lab coat is required to protect against incidental contact. For procedures with a higher risk of spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[6][10][11]

  • Gloves : The selection of appropriate glove material is critical. Data on halogenated pyridines shows conflicting recommendations. Some sources suggest butyl rubber or PVA gloves for pyridine, explicitly advising against nitrile.[6] Other sources recommend nitrile or neoprene.[7][12] This discrepancy underscores a critical principle: always consult the glove manufacturer's specific chemical resistance chart for the most accurate guidance. As a baseline, select gloves with a high resistance rating for halogenated organic compounds.

    • Procedure : Wear two pairs of gloves (double-gloving) to increase protection and allow for safe removal of the outer glove if contamination occurs.

    • Inspection : Always inspect gloves for tears or punctures before use.

    • Removal : Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water after work.[3]

Respiratory Protection

Inhalation of dust or vapors may cause respiratory tract irritation.[3][4]

  • Primary Control : All handling of this compound, including weighing, transfers, and reactions, must be conducted within a chemical fume hood.[7] This is the primary method of controlling respiratory exposure.

  • Secondary Control : If engineering controls are insufficient or during a large spill or emergency, respiratory protection is necessary. A full-face or half-mask air-purifying respirator with cartridges appropriate for organic vapors and particulates (e.g., P100/OV) is required.[5][13] Note that personnel must be medically cleared, trained, and fit-tested to wear a respirator as part of an established respiratory protection program.[6]

Operational and Disposal Plans

Safe laboratory practice extends beyond wearing PPE to include its correct selection, use, and disposal, especially when handling waste.

PPE Selection Workflow

The level of PPE required is dictated by the specifics of the procedure. The following decision workflow ensures that the appropriate level of protection is selected for the task at hand.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess Procedure task_type What is the scale and form? start->task_type weigh_solid Weighing Small Amount (<1g) of Solid task_type->weigh_solid Solid, Small Scale handle_solution Handling Dilute Solution (<1M) in Small Volume task_type->handle_solution Solution, Small Scale large_scale Large Scale (>5g) or Heating Reaction task_type->large_scale Large Scale / High Energy spill_cleanup Spill or Emergency Cleanup task_type->spill_cleanup Emergency ppe_base Standard PPE: - Double Gloves - Safety Goggles - Lab Coat - In Fume Hood weigh_solid->ppe_base handle_solution->ppe_base ppe_enhanced Enhanced PPE: - Standard PPE - Face Shield - Chemical Apron large_scale->ppe_enhanced ppe_emergency Emergency PPE: - Chemical Resistant Coveralls - Heavy Duty Gloves - Full-Face Respirator - Chemical Boots spill_cleanup->ppe_emergency

Caption: PPE selection workflow based on experimental scale and conditions.

Step-by-Step PPE Donning and Doffing Protocol
  • Donning (Putting On) :

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on the inner pair of gloves.

    • Put on your safety goggles or respirator.

    • Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off) :

    • Inspect and remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.

    • Remove the lab coat or apron, turning it inside out as you remove it to contain any contamination.

    • Remove safety goggles or face shield, handling them by the strap.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Waste Handling and Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.[11]

  • PPE for Disposal : Wear your full standard PPE (double gloves, goggles, lab coat) when handling waste containers.

  • Solid Waste : Collect excess solid reagent, contaminated gloves, weigh boats, and wipes in a sealable, compatible, and clearly labeled "Halogenated Organic Solid Waste" container.[6][11]

  • Liquid Waste : Collect solutions containing this compound in a sealable, compatible, and clearly labeled "Halogenated Organic Liquid Waste" container.[11]

  • Final Disposal : Store waste containers in a designated satellite accumulation area away from incompatible materials. Arrange for pickup and disposal through your institution's licensed environmental waste management service, ensuring compliance with all local, state, and federal regulations.[3][11]

Summary of PPE Recommendations

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Weighing, preparing solutions <1M)Chemical Safety GogglesDouble Gloves (Material confirmed via manufacturer chart)Fully-Buttoned Lab CoatRequired : Chemical Fume Hood
High-Risk Operations (Large scale, heating, pressure)Safety Goggles & Face ShieldDouble Gloves (Material confirmed via manufacturer chart)Lab Coat & Chemical-Resistant ApronRequired : Chemical Fume Hood
Small Spill Cleanup (<1g, contained in hood)Safety Goggles & Face ShieldHeavy Duty Chemical-Resistant Gloves (e.g., Butyl)Lab Coat & Chemical-Resistant ApronRequired : Chemical Fume Hood
Large Spill / Emergency Full-Face RespiratorHeavy Duty Chemical-Resistant GlovesChemical-Resistant CoverallsRequired : Full-Face Air-Purifying Respirator

By adhering to these rigorous, evidence-based PPE protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work. Always pair this guidance with your institution's specific Chemical Hygiene Plan and Standard Operating Procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.